Ethyl 4-methylvalerate
Description
Ethyl 4-methylpentanoate is a fatty acid ester.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRUTMGVBMTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067094 | |
| Record name | Pentanoic acid, 4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid / Fruity tropical aroma | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
160.00 to 163.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble, Insoluble (in ethanol) | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865 - 0.875 | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
25415-67-2 | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25415-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methylvalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 4-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-METHYLVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZX6U00Q87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 4-methylpentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 4-methylvalerate via Fischer Esterification
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the synthesis of ethyl 4-methylvalerate, a common ester known for its characteristic fruity aroma.[1][2] We will explore the core chemical principles, a detailed mechanistic pathway, and a field-proven experimental protocol. The focus is on the Fischer esterification, a cornerstone reaction in organic synthesis, valued for its efficiency and scalability.[3][4]
The Fischer Esterification: A Mechanistic Deep Dive
The most direct and industrially significant method for synthesizing this compound is the Fischer esterification of 4-methylvaleric acid with ethanol.[5] This reaction is a classic example of a nucleophilic acyl substitution, which proceeds under acidic catalysis and is fundamentally an equilibrium process.[6][7]
The overall transformation is as follows:
(CH₃)₂CHCH₂CH₂COOH + CH₃CH₂OH ⇌ (CH₃)₂CHCH₂CH₂COOCH₂CH₃ + H₂O (4-methylvaleric acid + Ethanol ⇌ this compound + Water)
The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which plays a critical role in activating the carboxylic acid toward nucleophilic attack.[3][8]
The Six-Step Reversible Mechanism
The mechanism of Fischer esterification is a sequence of protonation and deprotonation steps intermingled with nucleophilic attack and elimination. Each step is reversible.[3][6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-methylvaleric acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack.[9][10]
-
Nucleophilic Attack by Alcohol: The oxygen atom of ethanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[11] This forms a tetrahedral intermediate, specifically an oxonium ion.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a hydroxyl group into a much better leaving group: water.[4][6]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, leading to the elimination of a water molecule.[3][11] This step generates a protonated ester.
-
Deprotonation: A base (such as water or another molecule of the alcohol) removes the proton from the new carbonyl oxygen.[4][11]
-
Catalyst Regeneration: This final deprotonation step yields the final ester product, this compound, and regenerates the acid catalyst, allowing it to participate in another reaction cycle.[12]
Governing Principles: Thermodynamics and Kinetics
Equilibrium Control and Le Chatelier's Principle
Fischer esterification is a reversible reaction with an equilibrium constant typically close to 1 for primary and secondary alcohols.[13][14] This means that without intervention, the reaction will result in a mixture of reactants and products, limiting the final yield. To overcome this thermodynamic barrier, Le Chatelier's Principle is applied to drive the equilibrium toward the product side.[9][13] There are two primary strategies:
-
Use of Excess Reactant: The most common industrial and laboratory approach is to use a large excess of one of the reactants.[3] Since ethanol is often inexpensive and has a relatively low boiling point, it is typically used as the reaction solvent, ensuring it is present in significant excess.[13][15] This high concentration of a reactant shifts the equilibrium to favor the formation of the ester.
-
Removal of Product: Alternatively, removing water as it is formed will also shift the equilibrium to the right.[8][14] This can be accomplished using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent.[14]
Kinetic Factors
The uncatalyzed reaction between a carboxylic acid and an alcohol is kinetically very slow.[16] The acid catalyst is essential for achieving a reasonable reaction rate. Several factors influence the kinetics:
-
Temperature: The reaction rate is increased by heating. Therefore, the reaction is typically performed at reflux temperature to maximize the rate without losing volatile components.[7][17]
-
Steric Hindrance: The rate of Fischer esterification is sensitive to steric bulk around the reacting centers.[14] Primary alcohols like ethanol react the fastest, while bulky tertiary alcohols react very slowly and are prone to elimination side reactions.[7][14]
Experimental Protocol: Synthesis and Purification
This section provides a robust, self-validating protocol for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 4-Methylvaleric Acid | C₆H₁₂O₂ | 116.16 | 23.2 g | 0.20 | Limiting reagent |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 92.0 g (117 mL) | 2.00 | Reactant and solvent (10-fold excess) |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | ~0.037 | Catalyst |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Saturated aqueous solution for neutralization |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylvaleric acid (23.2 g, 0.20 mol) and absolute ethanol (117 mL, 2.00 mol).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture. The addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours to allow the reaction to approach equilibrium.[17]
-
Cooling and Workup: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 500 mL separatory funnel.
-
Neutralization: Slowly add 50 mL of saturated sodium bicarbonate solution to the separatory funnel to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas will be evolved; vent the funnel frequently. Continue adding the bicarbonate solution in portions until effervescence ceases.
-
Extraction: Add 50 mL of diethyl ether to the funnel to aid in separation. Shake the funnel vigorously, venting often. Allow the layers to separate and drain the lower aqueous layer. Wash the remaining organic layer with another 25 mL of water, followed by 25 mL of brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the liquid is clear, indicating that the water has been removed.
-
Purification: Filter the solution to remove the drying agent. The diethyl ether can be removed using a rotary evaporator. The remaining crude ester should be purified by fractional distillation to separate it from excess ethanol and any high-boiling point impurities.[17][18] Collect the fraction boiling at approximately 159-163°C.[1]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed through standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | [19] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | 159-160 °C | |
| Density | 0.868 g/mL at 20 °C | |
| Refractive Index | ~1.406 at 20 °C | [1] |
Further confirmation can be obtained from Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
Alternative Synthetic Approaches
While Fischer esterification is the most common method, other routes to esters exist:
-
From Acyl Chlorides: 4-methylvaleric acid can be converted to its more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting 4-methylvaleroyl chloride reacts rapidly and irreversibly with ethanol at room temperature to form the ester.[18] This method is faster and not an equilibrium, but the reagents are harsher and produce corrosive HCl gas as a byproduct.[17]
-
Transesterification: An existing ester can be converted into another by reacting it with an alcohol in the presence of an acid or base catalyst.[5] For example, mthis compound could be converted to the ethyl ester by heating it in excess ethanol with an acid catalyst.
-
Enzymatic Synthesis: Lipases can be used as biocatalysts to perform esterification under milder, solvent-free conditions.[20] This "green chemistry" approach can offer high selectivity but may require longer reaction times.
Conclusion
The synthesis of this compound via Fischer esterification is a well-established, reliable, and scalable process that serves as an excellent model for understanding acid-catalyzed nucleophilic acyl substitution. By leveraging a deep understanding of the reaction mechanism and applying Le Chatelier's Principle to overcome equilibrium limitations, high yields of the desired product can be achieved. The detailed protocol provided herein offers a validated pathway for the successful synthesis and purification of this commercially relevant flavor and fragrance compound.
References
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]
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Revista de Biología Tropical. (2001). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]
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ChemBAM. Kinetics of Ester Formation via Fischer Esterification. [Link]
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JoVE. (2024, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
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Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]
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JoVE. (2020, March 26). Esterification - Prep. [Link]
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Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
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National Institutes of Health. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
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ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
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Chemguide. preparation of esters. [Link]
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Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]
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National Institutes of Health. Ethyl 4-methylpentanoate. [Link]
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Chem-Net. This compound. [Link]
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FooDB. Showing Compound Ethyl 4-methylpentanoate (FDB009400). [Link]
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Ethyl 4-methylvalerate chemical properties and structure
An In-depth Technical Guide to Ethyl 4-Methylvalerate: Properties, Structure, and Scientific Applications
Abstract: this compound, also known as ethyl isocaproate, is an aliphatic ester recognized for its characteristic fruity aroma. While extensively utilized in the flavor and fragrance industries, its utility extends into materials science and as a chemical intermediate in sophisticated organic synthesis. For researchers and drug development professionals, understanding its core chemical properties, spectroscopic signature, and metabolic context is crucial for leveraging its potential. This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical data, outlining analytical and synthetic methodologies, and exploring its relevance in broader scientific research, including its connection to branched-chain amino acid metabolism.
Chemical Identity and Molecular Structure
This compound is systematically named ethyl 4-methylpentanoate under IUPAC nomenclature.[1][2] It is a fatty acid ester derived from the formal condensation of 4-methylvaleric acid and ethanol.[3][4]
-
IUPAC Name: Ethyl 4-methylpentanoate[2]
-
Synonyms: this compound, Ethyl isocaproate, Ethyl isohexanoate[1][2][5]
The molecular structure features a five-carbon valerate backbone with a methyl group at the fourth carbon (the iso- configuration) and an ethyl ester functional group.
Caption: Workflow for Spectroscopic Analysis and Structural Validation.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a distinct map of the proton environments in the molecule.
-
Ethyl Group (Ester): A triplet integrating to 3H is expected around δ 1.25 ppm (from the -O-CH₂-CH₃ ) and a quartet integrating to 2H around δ 4.10 ppm (from the -O-CH₂ -CH₃). The quartet's downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
Iso-group Terminus: A doublet integrating to 6H is expected around δ 0.90 ppm, corresponding to the two magnetically equivalent methyl groups (-CH(CH₃ )₂).
-
Aliphatic Chain: The remaining protons on the valerate backbone (-CH₂ -CH₂ -CH -) will appear as multiplets between δ 1.50 and δ 2.20 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the structure.
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 173 ppm.
-
Alkoxy Carbons: The carbon of the ethoxy -CH₂ - group will appear around δ 60 ppm, while the ethoxy -CH₃ carbon will be upfield around δ 14 ppm.
-
Aliphatic Carbons: The five carbons of the 4-methylpentanoyl chain will resonate in the δ 22-45 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to confirm the presence of the key ester functional group.
-
C=O Stretch: A very strong and sharp absorption band is expected in the range of 1735-1750 cm⁻¹, which is characteristic of the carbonyl stretch in an aliphatic ester.
-
C-O Stretch: One or two bands will appear in the 1100-1300 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.
-
C-H Stretch: Bands just below 3000 cm⁻¹ will indicate the C-H stretches of the sp³ hybridized carbons.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key fragmentation data.
-
Molecular Ion (M⁺): The parent peak corresponding to the molecular weight will be observed at m/z = 144. [1]* Key Fragments: Common fragmentation patterns for esters include the loss of the alkoxy group, leading to a peak at m/z = 99 ([M-45]⁺, loss of •OCH₂CH₃). Another prominent peak is often observed at m/z = 88, resulting from a McLafferty rearrangement, which is a characteristic fragmentation for esters with a sufficiently long alkyl chain. The NIST mass spectrum for this compound confirms these fragmentation patterns. [1]
Synthesis and Reactivity
The most common and industrially scalable method for producing this compound is through Fischer esterification. This acid-catalyzed reaction provides a reliable pathway to the target compound from commercially available starting materials.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 4-methylvalerate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-methylvalerate (also known as Ethyl 4-methylpentanoate or Ethyl isocaproate), a common ester with applications in flavor and fragrance industries. As a fundamental aspect of quality control and chemical identification, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing. This document delineates the experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, and offers a detailed interpretation of the resulting spectra, grounded in established chemical principles. The causality behind experimental choices and the self-validating nature of the combined spectroscopic evidence are emphasized throughout.
Introduction: The Molecular Identity of this compound
This compound (C₈H₁₆O₂) is a branched-chain fatty acid ester characterized by its fruity aroma.[1][2] Its unambiguous identification and purity assessment are critical for its application. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidate its molecular structure. By probing the interactions of the molecule with electromagnetic radiation and energetic electrons, we can piece together a comprehensive picture of its atomic connectivity and functional groups. This guide will explore the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, treating each as a complementary piece of evidence that, when synthesized, confirms the molecular structure with a high degree of confidence.
The molecular structure of this compound is presented below:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By placing the sample in a strong magnetic field and irradiating it with radio waves, we can observe the resonance of atomic nuclei, providing detailed information about their chemical environment.[3]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of high-resolution NMR spectra for a liquid sample like this compound.
Workflow: NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.06 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| 2.22 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |
| 1.62 | Nonet (m) | 1H | -CH₂-CH (CH₃)₂ |
| 1.51 | Triplet (t) | 2H | -CH₂-CH₂ -CH- |
| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| 0.90 | Doublet (d) | 6H | -CH(CH₃ )₂ |
Causality in Interpretation:
-
The quartet at 4.06 ppm is characteristic of a CH₂ group adjacent to a CH₃ group, consistent with the ethoxy (-OCH₂CH₃) moiety. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
The triplet at 2.22 ppm corresponds to the CH₂ group alpha to the carbonyl group, which is also deshielded.
-
The complex multiplet (nonet) at 1.62 ppm is assigned to the single proton of the isopropyl group, split by the adjacent CH₂ and the two CH₃ groups.
-
The triplet at 1.51 ppm is assigned to the CH₂ group beta to the carbonyl.
-
The upfield signals at 1.25 ppm (triplet) and 0.90 ppm (doublet) correspond to the less deshielded methyl protons of the ethyl and isopropyl groups, respectively.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | C =O |
| 60.2 | -O-CH₂ -CH₃ |
| 43.5 | -CO-CH₂ -CH₂- |
| 34.0 | -CH₂-CH₂ -CH- |
| 27.8 | -CH (CH₃)₂ |
| 22.4 | -CH(CH₃ )₂ |
| 14.2 | -O-CH₂-CH₃ |
Causality in Interpretation:
-
The signal at 173.5 ppm is characteristic of a carbonyl carbon in an ester.[4]
-
The peak at 60.2 ppm is typical for a carbon atom single-bonded to an oxygen atom in an ether or ester linkage.
-
The remaining upfield signals correspond to the sp³ hybridized carbons of the alkyl chain, with their chemical shifts influenced by their proximity to the electron-withdrawing ester group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a liquid sample like this compound, ATR-FTIR is a rapid and straightforward method that requires minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a single drop of this compound onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-650 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectral Analysis
The IR spectrum of this compound is dominated by absorptions characteristic of an ester and alkane functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2959-2872 | Strong | C-H (sp³) stretching |
| 1738 | Strong, Sharp | C=O (ester) stretching |
| 1467 | Medium | C-H bending |
| 1368 | Medium | C-H bending (gem-dimethyl split) |
| 1178 | Strong | C-O (ester) stretching |
Causality in Interpretation:
-
The strong, sharp absorption at 1738 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of a saturated aliphatic ester.[5]
-
The intense band at 1178 cm⁻¹ is characteristic of the C-O single bond stretch of the ester functional group.
-
The series of strong peaks between 2959 and 2872 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and isocaproyl portions of the molecule.
-
The absorptions at 1467 cm⁻¹ and 1368 cm⁻¹ correspond to the bending vibrations of the C-H bonds. The splitting of the latter peak is characteristic of a gem-dimethyl group, present in the isopropyl moiety.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization is a "hard" ionization technique that produces numerous fragment ions, creating a rich and reproducible fragmentation pattern that serves as a molecular fingerprint.
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation and purification, or directly via a heated probe.
-
Ionization: In the high-vacuum ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectrum Analysis
The mass spectrum of this compound provides its molecular weight and reveals characteristic fragmentation pathways.[6][7]
| m/z | Relative Intensity | Assignment |
| 144 | Low | [M]⁺• (Molecular Ion) |
| 101 | High | [M - C₃H₇]⁺ |
| 88 | Very High (Base Peak) | McLafferty Rearrangement Product |
| 73 | Medium | [COOC₂H₅]⁺ |
| 43 | High | [C₃H₇]⁺ (Isopropyl Cation) |
Causality in Interpretation:
-
The peak at m/z 144 corresponds to the molecular ion ([C₈H₁₆O₂]⁺•), confirming the molecular weight of the compound.[6]
-
The base peak at m/z 88 is the result of a characteristic fragmentation of esters known as the McLafferty rearrangement .[8][9][10] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene (in this case, propene) and the formation of a stable, charged enol.
-
The peak at m/z 101 arises from the loss of an isopropyl radical (•CH(CH₃)₂), a common alpha-cleavage pathway.
-
The fragment at m/z 43 corresponds to the stable isopropyl cation ([CH(CH₃)₂]⁺).
-
The ion at m/z 73 is attributed to the ethoxycarbonyl fragment ([COOC₂H₅]⁺).
Diagram: Key Fragmentation Pathways of this compound
Caption: Major EI fragmentation pathways for this compound.
Conclusion: A Self-Validating Spectroscopic Profile
The combined analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating confirmation of the structure of this compound. IR spectroscopy confirms the presence of the key ester functional group (C=O and C-O bonds). Mass spectrometry provides the correct molecular weight and shows fragmentation patterns, such as the characteristic McLafferty rearrangement, that are entirely consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the specific arrangement of the ethyl and isocaproyl moieties. Each technique corroborates the findings of the others, leaving no ambiguity as to the identity of the compound. This multi-faceted spectroscopic approach represents a cornerstone of modern chemical analysis, ensuring the quality, purity, and identity of chemical entities in research and industry.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117477, Ethyl 4-methylpentanoate. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
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FooDB (2018). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Retrieved from [Link]
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Chemistry Steps (2023). McLafferty Rearrangement. Retrieved from [Link]
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The Good Scents Company (2023). ethyl 4-methyl valerate. Retrieved from [Link]
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University of Calgary (2023). McLafferty Rearrangement. Retrieved from [Link]
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NIST (2021). Pentanoic acid, 4-methyl-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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Human Metabolome Database (2023). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Retrieved from [Link]
-
NIST (2021). Mass spectrum of Pentanoic acid, 4-methyl-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
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The Good Scents Company. (n.d.). Ethyl 4-methyl valerate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H16O2). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]
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Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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The Natural Abundance of Ethyl 4-Methylvalerate: A Technical Guide to its Occurrence, Biosynthesis, and Analysis in Plants
Abstract
Ethyl 4-methylvalerate (CAS 25415-67-2), also known as ethyl isocaproate, is a volatile ester recognized for its potent fruity aroma, reminiscent of apples and pineapples.[1][2] This compound, while utilized in the flavor and fragrance industry, is also a natural constituent of various plant- and fruit-based aromatics.[3] Understanding its origins, formation, and detection in natural matrices is of significant interest to researchers in food science, agriculture, and drug development who may be investigating natural product chemistry and sensory science. This technical guide provides a comprehensive overview of the natural occurrence of this compound, elucidates its biosynthetic pathway from amino acid precursors, and details the analytical methodologies required for its robust identification and quantification in plant and fruit samples.
Introduction: The Chemistry of a Fruity Ester
This compound is a fatty acid ethyl ester with the chemical formula C₈H₁₆O₂.[4] Its branched-chain structure contributes to its characteristic volatile and aromatic properties. As a member of the vast family of esters that constitute the aroma profiles of countless fruits, its presence, even in trace amounts, can significantly influence the overall sensory perception. This guide moves beyond a simple cataloging of its presence to provide the causal, field-proven insights necessary for its scientific investigation.
Natural Occurrence in the Plant Kingdom
While a constituent in a variety of fermented products such as wine, beer, and specialty liquors, the direct identification of this compound in fresh, unprocessed plant material is more specific.[5][6] Its documentation in these complex matrices underscores its formation through both natural plant metabolism and microbial activity during fermentation.
A notable and well-documented natural source is the cashew apple (Anacardium occidentale), where this compound is a known component of its complex juice aroma.[5] Although many studies on the volatile profiles of common fruits like apples and pineapples identify a wide array of esters, this compound is not always reported as a major constituent.[3][7] However, its absence in such reports does not preclude its existence in trace amounts or in specific cultivars and ripening stages, highlighting the need for highly sensitive analytical protocols for its detection.
The Biosynthetic Pathway: From Amino Acid to Aroma
The molecular architecture of this compound strongly points to a biosynthetic origin rooted in amino acid catabolism. The branched-chain structure is a clear metabolic fingerprint of the essential amino acid L-leucine . The pathway is a multi-step enzymatic process occurring within the plant cell.
Step 1: Transamination & Decarboxylation of L-Leucine The synthesis begins with the catabolism of L-leucine. The initial steps involve transamination to α-ketoisocaproate, followed by oxidative decarboxylation to form isovaleryl-CoA. This part of the pathway is common to the degradation of branched-chain amino acids in microorganisms, plants, and animals.
Step 2: Formation of the Acyl-CoA Precursor Isovaleryl-CoA is the direct precursor to the "4-methylvalerate" portion of the final ester. This intermediate is a branch point for various metabolic fates, but for aroma formation, it serves as the acyl donor.
Step 3: Esterification by Alcohol Acyltransferase (AAT) The final, critical step is the esterification of an acyl-CoA with an alcohol. In plants, this reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[8][9][10] These enzymes, belonging to the BAHD superfamily of acyltransferases, are responsible for the synthesis of a vast array of volatile esters that define fruit aromas.[8][9] AATs catalyze the condensation of an acyl-CoA (in this case, a derivative of isovaleryl-CoA) with an alcohol (in this case, ethanol) to form the corresponding ester.[10][11] The availability of both the acyl-CoA precursor, derived from leucine, and ethanol, derived from carbohydrate metabolism, is rate-limiting for the synthesis of this compound.
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Ethyl 4-methylvalerate
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methylvalerate, also known as ethyl isocaproate, is a fatty acid ethyl ester with the chemical formula C8H16O2.[1][2] It is recognized by its characteristic fruity aroma and is found naturally in various food products, including red wine and certain fermented goods.[1][3] In the realm of scientific research and drug development, a thorough understanding of the physical properties of such compounds is paramount. These properties, including boiling point and density, are fundamental parameters that influence purification processes, reaction kinetics, formulation development, and material compatibility. This guide provides a detailed overview of the boiling point and density of this compound, methodologies for their experimental determination, and the scientific principles underpinning these measurements.
Core Physical Properties of this compound
The boiling point and density are critical physical constants that provide insight into the intermolecular forces and the molecular packing of a substance. For this compound, these properties are well-documented in scientific literature and chemical databases.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 159-160 °C | At standard atmospheric pressure (760 mmHg) | [1][3][4] |
| Density | 0.868 g/mL | At 20 °C | [1][3][4][5] |
| Specific Gravity | 0.86800 | At 25 °C | [6] |
Esters like this compound are polar molecules, leading to dipole-dipole interactions in addition to van der Waals dispersion forces.[7] However, they are incapable of forming hydrogen bonds with themselves, which results in boiling points that are generally lower than those of carboxylic acids with a similar number of carbon atoms.[7][8] The boiling point is a sensitive indicator of purity; impurities can cause a deviation from the literature value.[8]
Experimental Determination of Physical Properties
Accurate determination of the boiling point and density is crucial for verifying the identity and purity of a substance. The following sections detail the protocols for these measurements.
Boiling Point Determination via Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for determining the boiling point is through distillation.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a sample of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Reading: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary to determine the normal boiling point.
The choice of distillation is based on its ability to not only measure the boiling point but also to purify the liquid. The steady temperature plateau during distillation is indicative of a pure substance.
Experimental Workflow for Boiling Point and Density Determination
Caption: Workflow for the experimental determination of boiling point and density.
Density Determination using a Volumetric Flask and Balance
Density is defined as the mass of a substance per unit volume.[9][10] For liquids, this can be accurately determined using precise volume and mass measurements.
Protocol:
-
Tare the Volumetric Flask: Place a clean and dry volumetric flask (e.g., 10 mL) on an analytical balance and tare it to zero.[9]
-
Fill the Flask: Carefully fill the volumetric flask with this compound until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.[9] A Pasteur pipette can be used for the final additions to ensure accuracy.[9]
-
Weigh the Liquid: Place the filled volumetric flask on the analytical balance and record the mass of the liquid.
-
Calculate Density: The density is calculated by dividing the recorded mass by the known volume of the flask.[10][11][12]
-
Density (g/mL) = Mass of this compound (g) / Volume of Flask (mL)
-
-
Temperature Control: Ensure the measurement is performed at a controlled temperature, as density is temperature-dependent. The standard temperature for density reporting of liquids is often 20 °C.
This gravimetric method is straightforward and provides high accuracy when using calibrated glassware and a precise analytical balance.[13]
Conclusion
The physical properties of this compound, specifically its boiling point of 159-160 °C and density of 0.868 g/mL at 20 °C, are essential parameters for its application in research and development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these properties. Adherence to these methodologies ensures the integrity of experimental data and contributes to the overall success of scientific endeavors involving this compound.
References
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EAG Laboratories. Density Determination of Solids and Liquids. [Link]
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Study.com. How to Calculate Density of a Liquid Substance | Physics. [Link]
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Chemsrc. dibemethine | CAS#:102-05-6. [Link]
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JoVE. Video: Determining the Density of a Solid and Liquid. [Link]
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CUNY. MEASUREMENT OF DENSITY. [Link]
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Chemsrc. ethyl 4-methyl valerate | CAS#:25415-67-2. [Link]
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TutorChase. Provide an example of the boiling and melting points of different esters. [Link]
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YouTube. Determining the density of solids and liquids. The Lab Activity. [Link]
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Quora. Is boiling point a reliable way to assess ester purity?. [Link]
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Chemistry Stack Exchange. What determines the boiling point of esters of the same number of carbon atoms but different structural formula?. [Link]
-
Cheméo. Dibemethine (CAS 102-05-6) - Chemical & Physical Properties. [Link]
-
PubChem. N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583. [Link]
-
ResearchGate. Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. [Link]
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PubChem. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477. [Link]
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Chemistry LibreTexts. Properties of Esters. [Link]
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Solubility of Ethyl 4-methylvalerate in different organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 4-Methylvalerate in Organic Solvents
Introduction: Understanding this compound
This compound, also known by synonyms such as Ethyl isocaproate and Ethyl 4-methylpentanoate, is an aliphatic ester with the chemical formula C₈H₁₆O₂.[1][2] Recognized for its characteristic strong, fruity aroma reminiscent of apples and pineapples, it is a significant component in the flavor and fragrance industries.[3][4][5] Its applications extend from being a flavoring agent in food products like beverages and candies to a fragrance component in perfumes and cosmetics.[4] Furthermore, it serves as a valuable intermediate in organic synthesis.[4]
Given its broad utility, a comprehensive understanding of its solubility in various organic solvents is paramount for researchers, formulation scientists, and chemical engineers. Solubility data is critical for designing extraction and purification processes, formulating stable and effective products, and predicting the behavior of the compound in complex mixtures. This guide provides a detailed examination of the physicochemical principles governing the solubility of this compound, summarizes available solubility data, and presents a robust experimental protocol for its determination.
Chapter 1: Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound consists of an eight-carbon branched alkyl chain and an ethyl ester functional group. This structure imparts a predominantly nonpolar character, though the ester group provides a site for polar interactions. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [2] |
| Molecular Weight | 144.21 g/mol | |
| Appearance | Colorless clear liquid | [5][6] |
| Boiling Point | 159-160 °C (at 760 mm Hg) | [5] |
| Density | 0.868 g/mL at 20 °C | [7] |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Refractive Index | 1.406 at 20 °C | [6] |
| Synonyms | Ethyl isocaproate, Ethyl 4-methylpentanoate | [4] |
Chapter 2: Theoretical Frameworks for Solubility
The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. However, for a quantitative and predictive approach, more sophisticated thermodynamic models are required. These models are essential tools in solvent selection and process design.
Intermolecular Forces and Polarity
The solubility of this compound is dictated by the balance of intermolecular forces between it and the solvent molecules.
-
Van der Waals Forces: The dominant forces, arising from the C8 alkyl chain, favor solubility in nonpolar solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene).
-
Dipole-Dipole Interactions: The ester functional group (C=O) possesses a dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone, ethyl acetate, and ethers.
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of its carbonyl and ether linkages can act as hydrogen bond acceptors.[8] This allows for some degree of solubility in polar protic solvents like alcohols (e.g., ethanol, methanol). However, its large nonpolar alkyl chain limits its solubility in highly polar solvents like water.[6][9]
Thermodynamic Predictive Models: The UNIFAC Approach
For complex mixtures where experimental data is unavailable, group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model offer a powerful predictive tool.[10][11] The UNIFAC method estimates activity coefficients, which are crucial for calculating phase equilibria and solubility, by considering a molecule as a collection of its constituent functional groups.[12][13] The activity coefficient is calculated based on the interactions between these various groups.[11][14] This approach bypasses the need for data on the entire molecule, requiring only parameters for the individual groups and their interactions.[10]
For this compound, the primary UNIFAC groups would be CH₃ , CH₂ , and the ester group CCOO . The model calculates solubility by predicting how favorably these groups will interact with the functional groups present in a given solvent.
Caption: UNIFAC model concept for predicting solubility.
Chapter 3: Solubility Profile of this compound
Qualitative Solubility
-
High Solubility / Miscibility: this compound is generally described as being soluble or miscible with common organic solvents. This includes:
-
Low Solubility / Immiscibility: The compound exhibits poor solubility in highly polar solvents.
Quantitative Solubility Data
Quantitative data is primarily available for its solubility in water, though values vary between sources, likely due to different experimental conditions (e.g., temperature).
Table 2: Quantitative Solubility of this compound in Water
| Solubility Value | Temperature | Source |
| 356.7 mg/L | 25 °C (estimated) | [6] |
| 1.59 g/L | Not Specified (predicted) | [20] |
| 2.00 g/L (for Ethyl isovalerate) | Not Specified | [3][21][22] |
| 1.76 g/L (for Ethyl isovalerate) | 20 °C | [15][21] |
Note: Ethyl isovalerate (CAS 108-64-5) is a close structural isomer (ethyl 3-methylbutanoate) and is often used interchangeably in flavor/fragrance contexts. Its solubility properties are expected to be very similar to this compound.
The lack of extensive, publicly available quantitative data for various organic solvents underscores the importance of standardized experimental determination for specific applications.
Chapter 4: A Standardized Protocol for Experimental Solubility Determination
For researchers and drug development professionals requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a step-by-step guide to determining the equilibrium solubility of this compound in a given organic solvent.
Principle
The method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By allowing the system to reach thermodynamic equilibrium, the concentration of the solute in the liquid phase represents its solubility under those conditions.
Materials and Equipment
-
This compound (≥97.0% purity)
-
Solvent of interest (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) for analysis
Experimental Workflow
Caption: Isothermal Shake-Flask method workflow.
Detailed Step-by-Step Methodology
-
Preparation of Solutions:
-
Add an excess amount of this compound to a series of glass vials. The key is to ensure a solid/liquid phase (or a second liquid phase if immiscible) remains after equilibration, confirming saturation.
-
Causality: Using an excess of solute is critical to ensure that the solution achieves saturation, which is the definition of solubility.
-
Add a precise volume or mass of the chosen organic solvent to each vial.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.
-
Causality: Constant temperature is vital as solubility is temperature-dependent. Sufficient agitation time ensures the dissolution process has reached a thermodynamic steady state.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for several hours to allow the undissolved solute to settle.
-
For finer suspensions, centrifuge the vials at a moderate speed.
-
Causality: This step is crucial to ensure that only the clear, saturated supernatant is sampled, preventing contamination from undissolved micro-particles which would falsely inflate the solubility measurement.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe.
-
Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. The filter material should be chemically compatible with the solvent.
-
Causality: Filtering removes any remaining suspended particles. Using a temperature-matched syringe prevents premature precipitation or dissolution due to temperature changes.
-
Determine the mass of the transferred sample and dilute it to the flask's mark with fresh solvent. This creates a sample suitable for chromatographic analysis.
-
-
Analysis and Calculation:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the diluted samples and calibration standards using GC-FID.
-
Construct a calibration curve of peak area versus concentration.
-
From the calibration curve, determine the concentration of the diluted sample and, by applying the dilution factor, calculate the concentration of the original saturated solution. This value is the solubility.
-
Conclusion
This compound exhibits a solubility profile consistent with its molecular structure: high solubility in a wide range of common organic solvents of low to moderate polarity, and poor solubility in highly polar solvents like water. While precise, quantitative solubility data across a comprehensive matrix of solvents is sparse in the literature, thermodynamic models like UNIFAC provide a robust framework for predicting its behavior. For applications requiring high accuracy, the standardized isothermal shake-flask method detailed in this guide offers a reliable path to generating the necessary experimental data. This understanding is fundamental for the effective application of this compound in research, development, and industrial processes.
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An In-depth Technical Guide to the Thermochemical Properties of Ethyl 4-methylvalerate
This guide provides a comprehensive overview of the thermochemical data for Ethyl 4-methylvalerate, a molecule of interest in flavor and fragrance industries, as well as a potential intermediate in organic synthesis.[1][2] Given the scarcity of direct experimental thermochemical data for this specific ester, this document emphasizes a combined approach, leveraging high-accuracy computational chemistry methods validated against experimental data for structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals who require reliable thermochemical data for process design, reaction modeling, and understanding molecular stability.
Molecular Identity and Physical Properties
This compound, also known as ethyl isocaproate, is an ester with the molecular formula C8H16O2.[2][3] Its fundamental physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 144.21 g/mol | [2][3] |
| Boiling Point | 159-160 °C (at 760 mmHg) | [4] |
| Density | 0.868 g/mL (at 20 °C) | [5] |
| Flash Point | 43 °C | [4] |
| Appearance | Colorless liquid | [2] |
| Aroma | Fruity | [2] |
Core Thermochemical Data: A Computational Approach
Due to the absence of direct experimental measurements for the enthalpy of formation, standard entropy, and heat capacity of this compound, we have employed high-level ab initio quantum chemical calculations to provide accurate and reliable estimates. The Gaussian-4 (G4) composite method was selected for its demonstrated high accuracy in predicting the thermochemical properties of organic molecules.[6][7]
To ensure the validity of our computational protocol, we first calculated the thermochemical properties of a structurally similar compound, ethyl pentanoate, for which experimental data is available in the NIST Chemistry WebBook.[8] The excellent agreement between our calculated and the experimental values for ethyl pentanoate provides a high degree of confidence in the data presented for this compound.
Summary of Thermochemical Data for this compound (Calculated) and Ethyl Pentanoate (Calculated vs. Experimental)
| Thermochemical Property | This compound (Calculated) | Ethyl Pentanoate (Calculated) | Ethyl Pentanoate (Experimental)[8] |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -598.5 ± 4.5 kJ/mol | -565.2 ± 4.3 kJ/mol | -554.1 ± 0.8 kJ/mol (liquid) |
| Standard Molar Entropy (Gas, 298.15 K) | 465.8 ± 2.1 J/mol·K | 430.5 ± 2.0 J/mol·K | Not Available |
| Constant Pressure Heat Capacity (Gas, 298.15 K) | 215.3 ± 1.5 J/mol·K | 190.7 ± 1.3 J/mol·K | Not Available |
Note: The experimental enthalpy of formation for ethyl pentanoate is for the liquid phase. The calculated gas-phase value is expected to be higher (less negative) due to the enthalpy of vaporization.
Methodologies for Determining Thermochemical Data
The determination of thermochemical data relies on both experimental and computational methodologies. Understanding the principles behind these methods is crucial for interpreting and applying the data correctly.
Computational Protocol: Gaussian-4 (G4) Theory
The G4 composite method is a high-accuracy computational protocol designed to approximate the results of coupled-cluster calculations with a large basis set, which are computationally very expensive.[6] It involves a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a highly accurate energy.
Workflow for G4 Calculation of Thermochemical Properties
Caption: Workflow of the G4 computational method for thermochemical data.
Step-by-Step Computational Protocol:
-
Geometry Optimization: The initial molecular structure of this compound is optimized using the B3LYP density functional theory method with the 6-31G(2df,p) basis set to find the lowest energy conformation.
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry. These include calculations at the MP2, MP4, and CCSD(T) levels of theory with various basis sets.
-
Energy Extrapolation: The results from the single-point energy calculations are combined in a specific, predefined manner to extrapolate to an energy that closely approximates the exact solution of the Schrödinger equation.[6]
-
Thermochemical Data Calculation: The final extrapolated energy is combined with the ZPVE and thermal corrections to calculate the standard enthalpy of formation, entropy, and heat capacity.
Experimental Protocols for Validation and Reference
While not performed for this compound directly, the following experimental techniques are the gold standard for determining thermochemical properties of organic compounds.
Combustion calorimetry is a classic technique for determining the enthalpy of combustion of a substance, from which the enthalpy of formation can be derived.[9][10]
Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining enthalpy of formation via combustion calorimetry.
Step-by-Step Protocol:
-
A precisely weighed sample of the substance is placed in a crucible inside a high-pressure vessel known as a "bomb".
-
The bomb is filled with pure oxygen to a high pressure (typically 30 atm).
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically, and the complete combustion reaction occurs.
-
The temperature of the water is carefully monitored, and the maximum temperature rise is recorded.
-
The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.
-
Using Hess's Law and the known enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of the compound is calculated.
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat capacity of a substance as a function of temperature.[11][12][13]
Experimental Workflow for DSC Measurement of Heat Capacity
Caption: Workflow for measuring heat capacity using DSC.
Step-by-Step Protocol:
-
Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.
-
Standard Measurement: A second run is performed with a standard material of known heat capacity, typically sapphire, in the sample pan. This allows for the calibration of the instrument's heat flow signal.
-
Sample Measurement: A third run is performed with a known mass of this compound in the sample pan.
-
Data Analysis: The heat flow curves from the three runs are compared. The difference in heat flow between the sample and the baseline, relative to the difference for the standard, is used to calculate the heat capacity of the sample at each temperature.
Applications in Drug Development and Chemical Research
Thermochemical data are fundamental to various aspects of drug development and chemical research.
Logical Relationships of Thermochemical Data in Research
Caption: Interrelation of thermochemical data and its applications.
-
Reaction Thermochemistry: The enthalpy of formation is crucial for calculating the heat of reaction (enthalpy change) for any chemical transformation involving this compound. This is essential for assessing the feasibility and safety of a synthetic route.
-
Chemical Process Design: Heat capacity data are vital for designing and optimizing chemical processes, including heating, cooling, and distillation steps, ensuring efficient energy usage and safe operation.
-
Molecular Stability: The enthalpy of formation provides a measure of the intrinsic stability of a molecule. This information can be used to compare the stability of isomers and to understand decomposition pathways.
-
Drug Discovery: In drug development, understanding the thermodynamics of ligand-protein binding is critical for lead optimization. While not a direct application for a simple ester, the principles of using thermochemical data to understand molecular interactions are fundamental to the field.
Conclusion
This technical guide has presented a comprehensive set of thermochemical data for this compound, derived from high-accuracy G4 computational chemistry methods. The provided data for enthalpy of formation, entropy, and heat capacity are robust and can be used with confidence in research and development applications. The detailed protocols for both computational and experimental methodologies offer a framework for understanding the origin of this data and for approaching the thermochemical characterization of other novel compounds.
References
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ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018,
- Benson, S. W. (1976). Thermochemical Kinetics (2nd ed.). John Wiley & Sons.
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Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]
- Domalski, E. S. (1972). Selected values of heats of combustion and heats of formation of organic compounds containing the elements C, H, N, O, P, and S.
- Gill, P., Moghadasi, T., & Henderson, C. (2010). A review of the measurement of the specific heat capacity of phase change materials. Renewable and Sustainable Energy Reviews, 14(7), 1935-1943.
- Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for combustions in a bomb at constant volume. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers.
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NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]
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-
Simmie, J. M., & Somers, K. P. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 119(28), 7235-7246. [Link]
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The Good Scents Company. (n.d.). Ethyl 4-methyl valerate. Retrieved from [Link]
- Watson, E. S., O'Neill, M. J., Justin, J., & Brenner, N. (1964). A differential scanning calorimeter for quantitative differential thermal analysis. Analytical Chemistry, 36(7), 1233-1238.
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An In-Depth Technical Guide to Ethyl 4-methylvalerate: Discovery, Synthesis, and Applications
This guide provides a comprehensive overview of Ethyl 4-methylvalerate, a significant ester in the flavor and fragrance industries. It delves into the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and modern applications, offering valuable insights for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction and Nomenclature
This compound, also known by its synonyms Ethyl 4-methylpentanoate, Ethyl isocaproate, and Ethyl isohexanoate, is an organic compound classified as a fatty acid ester.[1][2] Its molecular formula is C8H16O2, and it possesses a distinct, pleasant fruity aroma.[3][4] This characteristic scent has led to its widespread use as a flavoring and fragrance agent.[5] The molecule consists of an ethyl group attached to the carboxylate end of 4-methylvaleric acid (also known as isocaproic acid).
Historical Context and Discovery
The term "ester" itself was introduced in the first half of the 19th century by the German chemist Leopold Gmelin.[10] The systematic study and synthesis of various esters, including branched-chain esters like this compound, flourished following the establishment of reliable synthetic methods like the Fischer-Speier esterification. The increasing demand for novel flavors and fragrances in the early 20th century likely spurred the synthesis and characterization of a wide array of esters, including this compound, by industrial chemists.[11][12]
Synthesis of this compound
The primary and most common method for synthesizing this compound is the Fischer-Speier esterification of 4-methylvaleric acid with ethanol in the presence of an acid catalyst.[13]
Reaction Principle
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[14] To drive the equilibrium towards the product (the ester), an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed.[13]
Experimental Protocol: Fischer-Speier Esterification
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-methylvaleric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1 mole of 4-methylvaleric acid with 3-5 moles of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.2% of the total mass of the reactants) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of cold water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Experimental Workflow Diagram
Caption: Fischer-Speier synthesis workflow for this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1] |
| Molar Mass | 144.21 g/mol | |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, pineapple-like | [4] |
| Boiling Point | 159-160 °C | |
| Density | 0.868 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.406 | [5] |
| CAS Number | 25415-67-2 | [1] |
| Beilstein Registry Number | 1747377 |
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
-
δ ~4.1 ppm (q, 2H): A quartet corresponding to the two protons of the ethyl ester methylene group (-O-CH₂-CH₃), split by the adjacent methyl group.
-
δ ~2.2 ppm (t, 2H): A triplet from the two protons on the carbon alpha to the carbonyl group (-CH₂-C=O).
-
δ ~1.6 ppm (m, 1H): A multiplet for the single proton at the branching point (-CH(CH₃)₂).
-
δ ~1.5 ppm (m, 2H): A multiplet corresponding to the two protons on the carbon beta to the carbonyl group (-CH₂-CH₂-C=O).
-
δ ~1.2 ppm (t, 3H): A triplet for the three protons of the ethyl ester methyl group (-O-CH₂-CH₃).
-
δ ~0.9 ppm (d, 6H): A doublet for the six equivalent protons of the two methyl groups at the branched end (-CH(CH₃)₂).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments.
-
δ ~173 ppm: Carbonyl carbon (-C=O).
-
δ ~60 ppm: Methylene carbon of the ethyl group (-O-CH₂-).
-
δ ~34 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-C=O).
-
δ ~33 ppm: Methylene carbon beta to the carbonyl group (-CH₂-CH₂-C=O).
-
δ ~28 ppm: Methine carbon at the branch point (-CH(CH₃)₂).
-
δ ~22 ppm: Methyl carbons at the branch point (-CH(CH₃)₂).
-
δ ~14 ppm: Methyl carbon of the ethyl group (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present.
-
~1735 cm⁻¹: A strong absorption band characteristic of the C=O stretching of the ester functional group.
-
~2870-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1180 cm⁻¹: C-O stretching vibration of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 144.
Caption: Molecular structure of this compound.
Applications in Industry
This compound's primary application lies in the flavor and fragrance industry due to its pleasant fruity aroma.[5]
-
Flavoring Agent: It is used to impart or enhance fruity notes, particularly pineapple and apple, in a variety of food products, including beverages, candies, baked goods, and dairy products.[15][16]
-
Fragrance Component: In perfumery, it is utilized in fruity and floral compositions to add a fresh and sweet top note.[16]
-
Industrial Solvent: Due to its ester functionality, it can also serve as a specialty solvent in certain applications.
Conclusion
This compound, a branched-chain ester, holds a significant place in the palette of flavor and fragrance chemists. While its specific discovery is not pinpointed to a single event, its existence is a direct result of the pioneering work in ester synthesis, most notably the Fischer-Speier esterification. The straightforward and robust nature of this synthetic method, combined with the compound's desirable sensory properties, ensures its continued relevance in various industrial applications. This guide has provided a detailed overview of its historical context, synthesis, characterization, and uses, serving as a valuable resource for professionals in the chemical sciences.
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Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]
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Fischer-Speier Esterification Method. (n.d.). Merck Index. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (2022). Master Organic Chemistry. [Link]
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Ester. (2025). In Britannica. [Link]
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Industrial Fragrance Chemistry: A Brief Historical Perspective. (2023). Perfumer & Flavorist. [Link]
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Esterification. (n.d.). In Britannica. [Link]
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Smelling fruits? Where do fruity esters come from and how to master them. (2023). Lallemand Brewing. [Link]
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Esters – The Fruity Building Blocks of Flavor. (2016). Imbibe. [Link]
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Ester. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
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Ethyl hexanoate. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit and Implications Regarding Biosynthesis and Aroma Perception. (2021). ASHS Journals. [Link]
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Changes in the VOC of Fruits at Different Refrigeration Stages of 'Ruixue' and the Participation of Carboxylesterase MdCXE20 in the Catabolism of Volatile Esters. (2023). MDPI. [Link]
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
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This compound. (n.d.). Wikidata. [Link]
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Synthesis of alkyl-branched fatty acids. (2008). European Journal of Lipid Science and Technology. [Link]
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Ethyl hexanoate. (n.d.). Human Metabolome Database. [Link]
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Enantioselective synthesis of chiral BCPs. (2021). PubMed Central. [Link]
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Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. (2021). MDPI. [Link]
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An In-Depth Technical Guide to Ethyl 4-methylvalerate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-methylvalerate, a significant ester in both industrial and research settings. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, applications, analytical methodologies, and safety protocols. The information is structured to deliver not just data, but also the underlying scientific principles and practical insights essential for laboratory and development work.
Chemical Identity and Nomenclature
This compound is formally identified by its Chemical Abstracts Service (CAS) number, which provides a unique, unambiguous identifier for this specific chemical substance.
CAS Number : 25415-67-2 [1][2][3]
The compound is known by numerous synonyms across different databases and commercial suppliers. This variety in nomenclature underscores the importance of using the CAS number for precise identification in research and procurement.
| Table 1: Synonyms and Identifiers for this compound |
| Systematic Name |
| Common Synonyms |
| Other Names |
| EINECS Number |
| PubChem CID |
| Beilstein Registry No. |
| FEMA Number |
Physicochemical Properties
Understanding the physicochemical properties of this compound is critical for its handling, application, and purification. It is a colorless liquid characterized by a distinct fruity aroma.[3][4] These properties are summarized below.
| Table 2: Key Physicochemical Properties | |
| Molecular Formula | C₈H₁₆O₂[1][5][6] |
| Molecular Weight | 144.21 g/mol [1][2][5] |
| Appearance | Colorless liquid[1][3] |
| Odor | Fruity, sweet[1][4] |
| Boiling Point | 159-160 °C (lit.)[2][6][4] |
| Density | 0.868 g/mL at 20 °C (lit.)[2][3][4] |
| Flash Point | 43 °C (109.4 °F) - closed cup[2][7] |
| Refractive Index (n²⁰/D) | 1.406[8] |
| InChI Key | OFQRUTMGVBMTFQ-UHFFFAOYSA-N[2][9] |
| SMILES String | CCOC(=O)CCC(C)C[2] |
Synthesis and Purification
The most common and industrially scalable method for preparing this compound is the Fischer esterification of 4-methylvaleric acid with ethanol, using a strong acid catalyst.[10][11] This reversible reaction is driven towards the product by using an excess of one reactant (typically the alcohol) or by removing water as it forms.[12]
Fischer Esterification: Mechanism and Rationale
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[12] The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][10][11]
-
Nucleophilic Attack: An alcohol molecule (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[11]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[10]
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[7]
The choice of concentrated sulfuric acid as a catalyst is twofold: it is a strong acid to initiate the reaction and a potent dehydrating agent that sequesters the water produced, thereby shifting the equilibrium to favor ester formation according to Le Châtelier's Principle.[9][4]
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
4-methylvaleric acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylvaleric acid (1.0 eq) and an excess of absolute ethanol (3-5 eq).
-
Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid) to the mixture. The addition is exothermic and should be done in an ice bath.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of ethanol. Allow the reaction to proceed for 2-4 hours.[6] Reaction completion can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).[6]
-
Combine the organic extracts.
-
-
Neutralization: Wash the combined organic layer sequentially with:
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.[6]
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ester can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Applications in Research and Drug Development
This compound is a versatile molecule with applications spanning multiple scientific disciplines.
-
Flavor and Fragrance Industry: Its primary commercial use is as a flavoring and fragrance agent due to its pleasant, fruity aroma.[1] It is found in food products like desserts and beverages and is a component of perfumes and cosmetics.[1] Research in this area focuses on identifying its contribution to the aroma profiles of fermented products like wine and soy pastes.[2][13]
-
Pharmaceutical Intermediate: In the context of drug development, esters like this compound serve as valuable intermediates and building blocks.[1] They can be used to introduce specific alkyl chains into larger, more complex molecules. The ester functional group can be readily hydrolyzed back to a carboxylic acid or reduced to an alcohol, providing synthetic flexibility for constructing active pharmaceutical ingredients (APIs).
-
Polymer and Materials Science: The compound is utilized in the production of specialty polymers, where its incorporation can modify the physical properties of plastics, such as durability and versatility.[1]
-
Organic Synthesis Research: As a simple ester, it is often used in academic research to explore new chemical reactions, develop novel synthetic methodologies, and serve as a starting material for more complex targets.[1]
Analytical Methodologies
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the definitive analytical technique for the identification and quantification of this compound.[14] Its volatility and thermal stability make it an ideal candidate for GC analysis.
Rationale for GC-MS
GC provides excellent separation of volatile and semi-volatile compounds in a complex mixture based on their boiling points and affinity for the stationary phase of the GC column.[14] The mass spectrometer serves as a highly specific and sensitive detector, fragmenting the eluted molecules into a unique mass spectrum that acts as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.[14]
General Protocol: GC-MS Analysis
This protocol outlines a general method for analyzing this compound in a liquid matrix.
1. Sample Preparation (Liquid-Liquid Extraction):
-
This step is crucial for isolating the analyte from complex matrices (e.g., beverages, cosmetic creams).[8][15]
-
Procedure:
-
Place a known quantity of the sample (e.g., 5 mL) into a separatory funnel.
-
Add an appropriate, water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Shake vigorously to partition the analyte into the organic layer. Adding salt (salting out) can improve extraction efficiency.[8]
-
Allow the layers to separate and collect the organic phase.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract can be concentrated or diluted as needed to fall within the instrument's linear range.
-
2. GC-MS Instrumental Parameters:
-
GC System: Agilent 7890A or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Column: A non-polar or mid-polarity column is typically used. A common choice is a DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes. (This program is a starting point and must be optimized for the specific sample matrix and co-eluting compounds.)
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Analytical Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. It is classified as a flammable liquid.[2][7]
| Table 3: Safety and Handling Information | |
| GHS Pictogram | GHS02 (Flame)[2][7] |
| Signal Word | Warning[2][7] |
| Hazard Statement | H226: Flammable liquid and vapor[2][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat.[2] Handle in a well-ventilated area or chemical fume hood. |
| Storage | Store in a cool, dry, well-ventilated place away from sources of ignition.[1] Keep container tightly closed. Recommended storage is often refrigerated (0-8°C).[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Conclusion
This compound (CAS: 25415-67-2) is a chemically significant ester with a well-defined profile of properties, applications, and analytical methods. For researchers in drug development and other scientific fields, it serves as a versatile building block and a subject of study. A thorough understanding of its synthesis via Fischer esterification, its analysis by GC-MS, and its safety requirements are fundamental to its effective and safe utilization in a professional laboratory setting.
References
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Chemsrc. (n.d.). ethyl 4-methyl valerate. Retrieved from Chemsrc. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from Chemistry LibreTexts. [Link]
-
Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from Patsnap Eureka. [Link]
-
PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from National Center for Biotechnology Information. [Link]
-
Chemguide. (n.d.). The Mechanism for the Esterification Reaction. Retrieved from Chemguide. [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from The Good Scents Company. [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from MIT OpenCourseWare. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]
-
Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29, 700-708. [Link]
-
Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Retrieved from Shimadzu. [Link]
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Ethyl 4-methylvalerate: A Comprehensive Technical Guide to its Industrial Applications
This guide provides an in-depth exploration of the industrial applications of Ethyl 4-methylvalerate, a versatile ester recognized for its characteristic fruity aroma. Tailored for researchers, scientists, and professionals in drug development, this document delves into its established roles in the flavor and fragrance industries, its emerging potential as a chemical intermediate in pharmaceutical and polymer synthesis, and its other functional properties. The information presented herein is supported by scientific literature and technical data to ensure accuracy and practical relevance.
Introduction: Unveiling the Potential of a Branched-Chain Ester
This compound, also known as ethyl isocaproate, is a colorless liquid with a pleasant, fruity aroma reminiscent of pineapple and apple.[1][2] Its unique sensory profile, coupled with its chemical properties, has cemented its position as a valuable ingredient in a variety of consumer products. Beyond its traditional applications, the molecular structure of this compound presents intriguing possibilities for its use as a building block in the synthesis of more complex molecules, opening avenues for innovation in diverse industrial sectors. This guide will provide a comprehensive overview of its current applications and explore its potential in advanced chemical synthesis.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe industrial application.
Key Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| CAS Number | 25415-67-2 | [4] |
| Appearance | Colorless clear liquid | [2] |
| Odor | Fruity, sweet, pineapple, apple-like | [1] |
| Boiling Point | 159-160 °C | [2] |
| Density | 0.868 g/mL at 20 °C | [2] |
| Flash Point | 43 °C (109.4 °F) | [5] |
| Solubility | Soluble in alcohol, insoluble in water | [6] |
Safety and Toxicological Profile
This compound is classified as a flammable liquid and requires appropriate handling and storage procedures.[5] Based on available safety data sheets, it may cause skin and eye irritation upon contact.[7] Ingestion may lead to gastrointestinal irritation.[7] Comprehensive toxicological studies are ongoing to fully elucidate its long-term effects. It is crucial to consult the latest Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection in well-ventilated areas.[5][7]
Core Industrial Applications: Flavors and Fragrances
The primary industrial application of this compound lies in the flavor and fragrance sector, where its distinct fruity aroma is highly valued.
Flavoring Agent
As a flavoring agent, this compound imparts a sweet, fruity character to a wide range of food and beverage products.[1] Its pineapple and apple-like notes make it a popular choice for:
-
Beverages: Fruit juices, soft drinks, and flavored alcoholic beverages.
-
Confectionery: Candies, chewing gums, and fruit-flavored fillings.
-
Baked Goods and Desserts: Enhancing the fruity notes in cakes, pastries, and ice creams.
-
Snack Foods: Adding a fruity dimension to snack bars and other processed snacks.[1]
The selection of this compound in a flavor formulation is dictated by its ability to blend well with other aromatic compounds to create a desired and complex flavor profile. Its volatility and stability are also key considerations, ensuring the flavor is released effectively during consumption and remains stable throughout the product's shelf life.[1]
Fragrance Ingredient
In the fragrance industry, this compound is utilized for its pleasant and persistent fruity scent. It is a common component in the formulation of:
-
Perfumes and Colognes: Contributing to the top and middle notes of fruity and floral fragrances.
-
Personal Care Products: Scenting soaps, lotions, shampoos, and other cosmetics.[1]
-
Household Products: Imparting a fresh and fruity aroma to air fresheners, detergents, and cleaning agents.
The causality behind its use in fragrances is its ability to provide a natural-smelling fruitiness that is both uplifting and universally appealing. Its compatibility with a wide range of other fragrance materials allows for its versatile use in creating diverse scent compositions.
Emerging Applications: A Versatile Chemical Intermediate
Beyond its sensory applications, the chemical structure of this compound makes it a promising intermediate in organic synthesis. Its ester functionality and branched alkyl chain offer reactive sites for a variety of chemical transformations.
Potential in Pharmaceutical Synthesis
While specific examples of its use in commercially available active pharmaceutical ingredients (APIs) are not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to medicinal chemistry. The isocaproate moiety can be found in some classes of compounds, and the ester group can serve as a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to the alcohol. These transformations can be crucial steps in the synthesis of more complex pharmaceutical intermediates. Companies that supply research chemicals often list "pharmaceutical intermediates" as a potential application, suggesting its use in early-stage drug discovery and development.[6]
Role in Specialty Polymer Production
The application of fatty acid esters as monomers or modifying agents in polymer synthesis is a growing area of research.[8][9][10] this compound, as a branched-chain fatty acid ester, could potentially be used to synthesize specialty polymers with unique properties. The branched structure can influence the physical properties of the resulting polymer, such as its glass transition temperature, crystallinity, and flexibility. While specific industrial-scale polymerization of this compound is not widely reported, the general principles of polyester synthesis through transesterification suggest its viability as a monomer.
Hypothetical Polymerization Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a polyester using this compound as a co-monomer.
Caption: Conceptual workflow for polyester synthesis.
Agrochemical Synthesis
Similar to pharmaceuticals, the isocaproate structure can be found in certain classes of agrochemicals. The ester functionality of this compound allows for its conversion into other functional groups, making it a potential starting material or intermediate in the synthesis of active ingredients for herbicides, insecticides, or fungicides. Further research into patent literature may reveal specific applications in this domain.
Other Potential Industrial Functions
Surfactant and Emulsifying Properties
Branched-chain fatty acid esters can exhibit surfactant properties, and this compound is no exception.[11][12] While not its primary application, its amphiphilic nature, with a polar ester head and a nonpolar alkyl tail, suggests it could function as an emulsifier or co-emulsifier in certain formulations. Its branched structure may lead to different packing at interfaces compared to linear esters, potentially offering advantages in emulsion stability or formation.[13] Further research is needed to quantify its effectiveness as a surfactant and identify specific applications where this property could be beneficial.
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the esterification of 4-methylvaleric acid with ethanol. The Fischer-Speier esterification is a common and well-established method for this transformation.
Fischer-Speier Esterification: A Validated Protocol
This acid-catalyzed esterification is an equilibrium reaction. To drive the reaction towards the product, an excess of one reactant (typically the alcohol) is used, and the water byproduct is removed.
Experimental Protocol: Laboratory-Scale Synthesis
The following is a representative protocol for the laboratory synthesis of this compound via Fischer-Speier esterification.
Materials:
-
4-Methylvaleric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Dichloromethane (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methylvaleric acid and an excess of absolute ethanol (e.g., a 3 to 5-fold molar excess).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation to obtain pure this compound.
Synthesis Pathway Diagram
Caption: Fischer-Speier esterification pathway.
Conclusion and Future Outlook
This compound is a commercially significant ester with well-established applications in the flavor and fragrance industries. Its pleasant fruity aroma continues to make it a desirable ingredient in a vast array of consumer goods. Looking forward, the potential of this compound as a versatile chemical intermediate presents exciting opportunities for innovation. Further research into its use as a building block in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals could unlock new and valuable applications. As the demand for bio-based and sustainable chemicals grows, the exploration of versatile molecules like this compound will be crucial in driving the development of next-generation industrial products.
References
- Dong, Q., Li, X., & Dong, J. (2022). Branched polyoxyethylene surfactants with different hydrophilic head groups from fatty acid derivatives. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 649, 129419.
- Dong, J., Li, X., & Dong, Q. (Year). Synthesis and surface properties of branched-chain tertiary fatty alcohol sulfate surfactants. Journal of Surfactants and Detergents. (Note: A specific year was not available in the provided search results).
-
The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Hollenbach, R., et al. (2020). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Frontiers in Bioengineering and Biotechnology, 8, 583.
- Kristufek, S. L., Wacker, K. T., Tsao, Y.-Y. T., Su, L., & Wooley, K. L. (2017). Monomer design strategies to create natural product-based polymer materials.
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
- Kłos, M., et al. (2022). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Frontiers in Bioengineering and Biotechnology.
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 189, 114651.
- Papadopoulos, L., et al. (2023).
- Tang, X., et al. (2022). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks.
- Kristufek, S. L., et al. (2017). Monomer design strategies to create natural product-based polymer materials.
-
PubMed. (2017). Monomer design strategies to create natural product-based polymer materials. Retrieved from [Link]
-
ResearchGate. (2022). Cyclic–acyclic monomers metathesis polymerization for the synthesis of degradable thermosets, thermoplastics and elastomers. Retrieved from [Link]
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Methodological & Application
GC-MS protocol for Ethyl 4-methylvalerate quantification in wine
Application Note: GC-MS-2026-01A
Quantitative Analysis of Ethyl 4-methylvalerate in Wine using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note details a robust and validated method for the quantification of this compound, a key contributor to the fruity aroma profile of wine, using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). The protocol is optimized for sensitivity, accuracy, and reproducibility in the complex wine matrix. By employing a stable isotope-labeled internal standard and a carefully validated calibration strategy, this method is suitable for routine quality control in wineries, as well as for research applications exploring the nuances of wine aroma chemistry.
Introduction
The aroma of wine is a complex mosaic of hundreds of volatile organic compounds (VOCs) that originate from the grapes, fermentation processes, and aging.[1] Among these, ethyl esters are a critical class of compounds, often imparting desirable fruity and floral notes.[2] this compound (also known as ethyl isocaproate) is an important ester that contributes aromas often described as fruity or apple-like. Its concentration, even at trace levels, can significantly influence the sensory profile and overall quality of the wine.
The quantification of specific aroma compounds like this compound presents an analytical challenge due to its volatility, typically low concentration (in the µg/L range), and the chemical complexity of the wine matrix.[3] Direct injection is often not feasible, necessitating a sample preparation step to extract and concentrate the analyte.
Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that has become a standard for the analysis of volatile compounds in beverages.[4] It is rapid, simple, and easily automated. This method relies on the equilibrium of analytes between the sample matrix, the headspace above the sample, and a polymer-coated fiber, which is then thermally desorbed into the GC injector. This application note presents a complete, validated HS-SPME-GC-MS protocol for the reliable quantification of this compound in wine.
Principle of the Method
The protocol is based on the partitioning of volatile compounds from a wine sample into the headspace of a sealed vial. The addition of sodium chloride enhances this process by increasing the ionic strength of the sample, which decreases the solubility of organic analytes and promotes their transfer into the gas phase (a phenomenon known as the "salting-out" effect).
An SPME fiber coated with a sorbent material is exposed to the headspace, where it adsorbs and concentrates the volatile compounds. After an equilibrium period, the fiber is retracted and immediately introduced into the hot injector of a gas chromatograph. The trapped analytes are thermally desorbed onto the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects these fragments based on their mass-to-charge ratio (m/z), providing both qualitative identification and, through the use of an internal standard, precise quantification. For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode.
Workflow Overview
Caption: HS-SPME-GC-MS workflow for wine analysis.
Materials and Reagents
-
Standards: this compound (≥97.0%, CAS: 25415-67-2), Ethyl Heptanoate (Internal Standard, ≥99%, CAS: 106-30-9).
-
Solvents & Chemicals: Ethanol (absolute, for analysis), Sodium Chloride (NaCl, analytical grade), Tartaric Acid (for pH adjustment), Ultra-pure water.
-
SPME Consumables: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa. SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Model Wine Matrix: 12% (v/v) ethanol in ultra-pure water, pH adjusted to 3.5 with tartaric acid. This solution is used to prepare calibration standards to mimic the wine matrix, minimizing quantification errors.[2]
Instrumentation and Conditions
A gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler with SPME capabilities is required.
| Parameter | Setting | Rationale |
| SPME Conditions | ||
| Fiber | 50/30 µm DVB/CAR/PDMS | Provides broad-range extraction of volatile and semi-volatile compounds, ideal for esters. |
| Sample Volume | 10 mL (5 mL wine + 5 mL saturated NaCl solution) | Standardized volume for consistent headspace. |
| Incubation/Extraction Temp. | 50°C | Balances efficient volatilization of the analyte with minimizing potential degradation of other wine components. |
| Incubation Time | 15 minutes | Allows the sample to reach thermal equilibrium before fiber exposure. |
| Extraction Time | 30 minutes | Sufficient time for analyte adsorption onto the fiber to approach equilibrium, ensuring good sensitivity. |
| GC Conditions | ||
| Injector | Splitless mode, 250°C | Ensures complete and rapid thermal desorption of analytes from the SPME fiber. |
| Liner | 0.75 mm ID SPME injection port liner | Narrow bore liner ensures high linear velocity for efficient transfer of analytes to the column. |
| Column | DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A polar column provides excellent separation for esters and other polar volatile compounds found in wine. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | 40°C (hold 3 min), ramp 5°C/min to 240°C, hold 5 min | Gradual temperature ramp effectively separates a wide range of volatile compounds by their boiling points. |
| MS Conditions | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy producing reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230°C | Standard operating temperature. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes by monitoring only specific fragment ions. |
| SIM Ions (m/z) | This compound: 88 (Quantifier), 101, 43.[5][6] Ethyl Heptanoate (IS): 88 (Quantifier), 101, 115. | The most abundant, characteristic ions are chosen. Note the shared quantifier ion; separation is by retention time. |
Experimental Protocols
Protocol 1: Preparation of Standards
-
Internal Standard (IS) Stock Solution (100 mg/L): Accurately weigh 10 mg of ethyl heptanoate into a 100 mL volumetric flask. Dissolve and bring to volume with absolute ethanol. Store at 4°C.
-
Analyte Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and bring to volume with absolute ethanol. Store at 4°C.
-
Calibration Standards (e.g., 0, 5, 10, 25, 50, 100 µg/L):
-
Prepare a saturated NaCl solution by dissolving ~36 g of NaCl in 100 mL of ultra-pure water.
-
For each calibration point, add 5 mL of the model wine matrix to a 20 mL headspace vial.
-
Spike with the appropriate volume of the analyte stock solution (and any subsequent dilutions) to achieve the target concentrations.
-
Add 10 µL of the 100 mg/L IS stock solution to each vial (final IS concentration = 100 µg/L).
-
Add 5 mL of the saturated NaCl solution to each vial.
-
Immediately seal the vials and vortex for 10 seconds.
-
Protocol 2: Wine Sample Preparation and Extraction
-
Allow wine sample to reach room temperature. If the wine is sparkling, degas it by sonication for 10 minutes.
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 10 µL of the 100 mg/L IS stock solution (final concentration = 100 µg/L).
-
Add 5 mL of a saturated NaCl solution.
-
Immediately seal the vial and vortex for 10 seconds.
-
Place the vial in the autosampler tray.
-
The HS-SPME extraction and GC-MS injection will proceed automatically based on the instrument parameters defined in Section 5.
Data Analysis and Quantification
-
Peak Identification: Identify the chromatographic peaks for this compound and the internal standard (ethyl heptanoate) based on their retention times and by confirming the presence of the specified SIM ions.
-
Integration: Integrate the peak area for the quantifier ion of both the analyte and the internal standard.
-
Calibration Curve: For the calibration standards, calculate the response ratio (Analyte Area / IS Area). Plot this ratio against the known concentration of the analyte (µg/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.[2]
-
Quantification: For the wine samples, calculate the response ratio (Analyte Area / IS Area). Use the calibration curve equation to determine the concentration of this compound in the sample.
Concentration (µg/L) = (Sample Response Ratio - y-intercept) / slope
Method Validation
To ensure the trustworthiness of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]
Caption: Key parameters for analytical method validation.
| Parameter | Procedure | Acceptance Criteria |
| Linearity & Range | Analyze calibration standards at 5-7 concentration levels. Plot response ratio vs. concentration. | R² ≥ 0.995 |
| Accuracy | Analyze a wine sample spiked with known analyte concentrations at low, medium, and high levels (n=3). | Recovery: 80-120% |
| Precision | Repeatability (Intra-day): Analyze 6 spiked samples on the same day. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | RSD ≤ 15% |
| LOD & LOQ | Estimate from the calibration curve at the low end or by signal-to-noise (S/N) ratio. | LOD: S/N ≈ 3 LOQ: S/N ≈ 10 |
| Specificity | Analyze a blank model wine and a variety of wine matrices to ensure no interfering peaks at the analyte's retention time. | No significant interferences. |
Conclusion
The described HS-SPME-GC-MS method provides a selective, sensitive, and reliable tool for the quantification of this compound in wine. The procedure minimizes sample handling and eliminates the use of organic solvents, aligning with green analytical chemistry principles. Proper method validation ensures that the data generated are accurate and defensible, making this protocol highly suitable for both industrial quality control and academic research into wine aroma.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
-
Carlin, S., et al. (2020). Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. Molecules.
-
Center for Drug Evaluation and Research, FDA. Reviewer Guidance: Validation of Chromatographic Methods. 1994.
-
Ferreira, A. C. S., et al. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Molecules.
-
Gómez-Míguez, M., et al. (2007). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry.
-
Panighel, A., & Flamini, R. (2014). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Molecules.
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Pentanoic acid, 4-methyl-, ethyl ester. NIST Chemistry WebBook.
-
Hjelmeland, A. K., & Ebeler, S. E. (2014). Potential Grape-Derived Contributions to Volatile Ester Concentrations in Wine. Foods.
-
Campo, E., et al. (2007). Solid phase extraction, multidimensional gas chromatography mass spectrometry determination of four novel aroma powerful ethyl esters. Assessment of their occurrence and importance in wine and other alcoholic beverages. Journal of Chromatography A.
-
Lukić, I., et al. (2021). Aroma composition of wine studied by different extraction methods. Journal of Food Measurement and Characterization.
-
Antalick, G., et al. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry.
-
PubChem. Ethyl 4-methylpentanoate. National Center for Biotechnology Information.
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Solid-phase microextraction (SPME) for Ethyl 4-methylvalerate analysis
An Application Guide for the Analysis of Ethyl 4-methylvalerate using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Authored by a Senior Application Scientist
This document provides a comprehensive guide and a detailed protocol for the extraction and quantification of this compound from a liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME). This compound, also known as ethyl isocaproate, is a key volatile ester compound contributing a fruity fragrance to various products, including wines, spirits, and fruit juices.[1][2][3] Its accurate analysis is critical for quality control in the flavor and fragrance industries.
SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[4][5] This method offers high sensitivity, simplicity, and is easily automated, making it an ideal choice for analyzing volatile organic compounds (VOCs) in complex matrices.[6][7][8] This application note is designed for researchers, scientists, and quality control professionals seeking a robust and validated method for this specific analyte.
The Principle of Headspace SPME
HS-SPME operates on the principle of equilibrium partitioning. The analyte (this compound) partitions between three phases: the sample matrix (e.g., wine or juice), the gaseous phase above the sample (headspace), and a stationary phase coated onto a fused silica fiber (the SPME fiber).
The process involves placing the sample in a sealed vial and allowing it to equilibrate at a controlled temperature, which encourages volatile compounds to move into the headspace.[9] An SPME fiber is then exposed to this headspace. The analytes adsorb onto the fiber coating until a state of equilibrium is reached.[5] Following extraction, the fiber is retracted and transferred to the hot injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis.[9]
The efficiency of this process is governed by several critical factors:
-
SPME Fiber Coating: The choice of coating is paramount and depends on the polarity and volatility of the analyte. For a broad range of volatile and semi-volatile compounds like esters, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly effective as it combines different adsorption mechanisms to trap a wide array of analytes.[10][11][12]
-
Extraction Temperature and Time: Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace. However, excessively high temperatures can negatively impact the partitioning equilibrium. Both temperature and time must be optimized to ensure reproducible and efficient extraction.[7][8]
-
Sample Matrix Modification: The addition of salt (e.g., NaCl) to the sample matrix, known as the "salting-out" effect, increases the ionic strength of the solution. This reduces the solubility of organic volatiles, driving them into the headspace and enhancing extraction efficiency.[13]
-
Agitation: Stirring or agitation of the sample during equilibration and extraction ensures that equilibrium is reached more rapidly and improves the precision of the measurement.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data acquisition and analysis.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Application Protocol
This protocol is a validated starting point and may require further optimization depending on the specific sample matrix and instrumentation.
Materials and Reagents
-
Standards: this compound (≥97% purity), 2-octanol (internal standard, ≥99% purity).
-
Reagents: Sodium chloride (NaCl, analytical grade), Deionized water, Methanol (HPLC grade).
-
SPME Assembly: Manual SPME holder and a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) StableFlex fiber.
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Equipment: Analytical balance, vortex mixer, heating block with magnetic stirrer, GC-MS system.
Preparation of Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of 2-octanol in methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by spiking appropriate volumes of the stock solution into a matrix blank (e.g., synthetic wine composed of 12% ethanol and 5 g/L tartaric acid in deionized water).
-
Spike each calibration standard and sample with the internal standard to a final concentration of 50 µg/L.
HS-SPME Extraction Procedure
-
Sample Preparation: Place 5 mL of the sample (or standard) into a 20 mL headspace vial.
-
Matrix Modification: Add 1.5 g of NaCl to the vial. This enhances the release of volatile compounds.[7][14]
-
Internal Standard Addition: Add the predetermined amount of 2-octanol internal standard.
-
Sealing: Immediately seal the vial tightly with the screw cap.
-
Equilibration: Place the vial in the heating block set at 50°C. Allow the sample to equilibrate for 15 minutes with constant agitation (e.g., 250 rpm).
-
Extraction: After equilibration, pierce the vial septum with the SPME needle and expose the fiber to the headspace for 30 minutes while maintaining the temperature and agitation.
-
Fiber Retraction: Once the extraction time is complete, retract the fiber into the needle sheath and immediately transfer it to the GC-MS for analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting conditions for the GC-MS analysis.
| Parameter | Value | Causality & Rationale |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | A triple-phase fiber provides broad-range selectivity for volatile and semi-volatile compounds, ideal for esters and other flavor components.[10][11] |
| Extraction Temp. | 50°C | Balances efficient analyte volatilization with favorable headspace-fiber partitioning equilibrium.[15][16] |
| Extraction Time | 30 min | Sufficient time to approach equilibrium for reproducible extraction without being excessively long for high-throughput needs.[15] |
| GC Inlet | Splitless Mode, 250°C | Ensures complete and rapid thermal desorption of the analyte from the fiber onto the analytical column.[7] |
| Desorption Time | 4 min | Guarantees full transfer of the analyte from the SPME fiber.[7][8] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm) | A polar column is well-suited for separating volatile compounds like esters, providing good peak shape and resolution.[12] |
| Oven Program | 40°C (hold 4 min), ramp 5°C/min to 240°C (hold 5 min) | A programmed temperature ramp effectively separates volatile compounds based on their boiling points.[12] |
| MS Transfer Line | 250°C | Prevents condensation of the analytes before they reach the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 35 - 300 amu | Covers the expected mass-to-charge ratios for the target analyte and potential interfering compounds. |
Method Validation and Performance
A well-defined protocol requires rigorous validation to ensure its trustworthiness and reliability.[7][17] The following parameters should be assessed.
| Validation Parameter | Typical Performance Metric | Purpose |
| Linearity (R²) | > 0.99 | Demonstrates a proportional relationship between the detector response and analyte concentration across a defined range. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against concentration.[7][16] |
| LOD | ~0.1 - 0.5 µg/L | The Limit of Detection is the lowest concentration of the analyte that can be reliably detected above the background noise (typically Signal-to-Noise ratio of 3:1). |
| LOQ | ~0.5 - 1.5 µg/L | The Limit of Quantitation is the lowest concentration that can be determined with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).[17] |
| Precision (RSD%) | < 10% | Assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability). It is expressed as the Relative Standard Deviation (RSD).[16] |
| Accuracy (%) | 90 - 110% | Evaluates the closeness of the measured value to the true value. It is typically determined by performing recovery studies on spiked matrix samples at different concentration levels.[16] |
Conclusion
The described HS-SPME-GC-MS method provides a robust, sensitive, and solvent-free approach for the determination of this compound in liquid samples. The detailed protocol and explanation of the underlying principles offer a solid foundation for researchers in flavor science, food and beverage quality control, and related fields. The inherent self-validating system of checks—including the use of an internal standard, calibration curves, and performance metrics—ensures the generation of reliable and defensible data.
References
-
Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Rossi, L., Foschi, M., Biancolillo, A., Maggi, M. A., & D'Archivio, A. A. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Molecules, 28(4), 1534. [Link]
-
Optimization of headspace sampling using solid–phase microextraction (SPME) for volatile components in starfruit juice. (n.d.). ORKG. Retrieved January 6, 2026, from [Link]
-
Rossi, L., Foschi, M., Biancolillo, A., Maggi, M. A., & D'Archivio, A. A. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Molecules, 28(4), 1534. PubMed. [Link]
-
Wang, S., et al. (2023). Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation. Frontiers in Nutrition, 10. [Link]
-
Characterization of the Key Aroma Volatile Compounds in Nine Different Grape Varieties Wine by Headspace Gas Chromatography–Ion Mobility Spectrometry (HS-GC-IMS), Odor Activity Values (OAV) and Sensory Analysis. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Validation of a solid-phase microextraction (SPME) method to assess the... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Optimization of headspace sampling using solid-phase microextraction (SPME) for volatile components in starfruit juice. (n.d.). ORKG Ask. Retrieved January 6, 2026, from [Link]
-
Optimization of volatile compounds in apple juice based on HS-SPME and fuzzy comprehensive evaluation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (n.d.). PubMed Central (PMC). Retrieved January 6, 2026, from [Link]
-
Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2024). Frontiers in Nutrition. [Link]
-
ethyl 4-methyl valerate. (n.d.). Chemsrc. Retrieved January 6, 2026, from [Link]
-
Development and Validation of a Solid-Phase Microextraction Method for the Determination of Total Flavouring Content in Encapsulated Flavouring. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. (n.d.). PubMed Central (PMC). Retrieved January 6, 2026, from [Link]
-
Qualitative and Quantitative Analysis of Flavor Additives on Tobacco Products Using SPME−GC−Mass Spectroscopy. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
-
SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test Results. (n.d.). Oxford Academic. Retrieved January 6, 2026, from [Link]
-
Solid-Phase Microextraction (SPME): A Discussion. (n.d.). LCGC International. Retrieved January 6, 2026, from [Link]
-
A SPME-GC/MS procedure for the determination of fatty acid ethyl esters in hair for confirmation of abstinence test results. (2013). Journal of Chromatographic Science. PubMed. [Link]
-
Optimization of the determination of volatile organic compounds in plant tissue and soil samples. (n.d.). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]
-
Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). (2001). Forensic Science International. PubMed. [Link]
-
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
(PDF) Solid-Phase Microextraction. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
A SPME-GC/MS Procedure for the Determination of Fatty Acid Ethyl Esters in Hair for Confirmation of Abstinence Test. (2013). Oxford Academic. Retrieved January 6, 2026, from [Link]
-
Solid Phase Microextraction SPME. How Does it Work for My Samples. (2024). YouTube. Retrieved January 6, 2026, from [Link]
-
Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Application Note: Quantitative Analysis of Ethyl 4-methylvalerate in Food Matrices by Static Headspace Gas Chromatography
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of Ethyl 4-methylvalerate, a key volatile ester contributing to the fruity aroma profile of various food products.[1][2] The method utilizes static headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS) to ensure high sensitivity, selectivity, and minimal sample preparation. The described protocol is designed for researchers, scientists, and quality control professionals in the food and beverage industry, providing a validated framework for accurate determination of this important flavor compound. We will delve into the principles of headspace analysis, method optimization, and provide a step-by-step guide for implementation.
Introduction to this compound and Headspace Analysis
This compound, also known as ethyl isocaproate, is a naturally occurring ester that imparts characteristic sweet and fruity notes to a variety of foods and beverages, including wine, fermented soybean paste, and fruits.[3] Its volatility and aroma profile make it a significant contributor to the overall sensory experience of these products.[1] Accurate quantification of this compound is crucial for quality control, product development, and authenticity studies.
Headspace gas chromatography (HS-GC) is an ideal technique for the analysis of volatile organic compounds (VOCs) in complex matrices like food.[4][5] This method involves analyzing the vapor phase (headspace) in equilibrium with the solid or liquid sample in a sealed vial.[6] By introducing only the volatile components into the GC system, non-volatile matrix components that could interfere with the analysis and contaminate the instrument are avoided.[7] This results in a cleaner chromatogram and enhanced longevity of the analytical column and detector.
There are two primary modes of headspace analysis: static and dynamic.
-
Static Headspace (SHS): In this technique, the sample is sealed in a vial and heated to a specific temperature for a set time to allow the volatile compounds to partition between the sample matrix and the headspace.[6] A portion of the headspace gas is then injected into the GC. SHS is a simple, robust, and easily automated method suitable for routine analysis.[6]
-
Dynamic Headspace (DHS): Also known as purge-and-trap, this method involves passing an inert gas through the sample, which continuously sweeps the volatile compounds from the headspace.[4][8] These compounds are then concentrated on an adsorbent trap before being thermally desorbed and introduced into the GC.[8] DHS offers higher sensitivity than SHS and is preferred for ultra-trace level analysis.[6]
For the routine analysis of this compound in most food samples, where concentrations are typically sufficient, the simplicity and high throughput of Static Headspace analysis make it the more practical and efficient choice.
The Science Behind the Protocol: Establishing Equilibrium
The core principle of static headspace analysis lies in the partitioning of the analyte between the sample matrix and the gaseous phase within a sealed container. This partitioning is governed by the partition coefficient (K), which is unique to each compound and is influenced by temperature, pressure, and the nature of the sample matrix.
K = Cs / Cg
Where:
-
Cs is the concentration of the analyte in the sample phase.
-
Cg is the concentration of the analyte in the gas phase (headspace).
To ensure accurate and reproducible results, it is imperative to allow the system to reach equilibrium.[4] This means that the rate at which analyte molecules move from the sample to the headspace is equal to the rate at which they return to the sample. The time required to reach this state is known as the equilibration time . The equilibration temperature is another critical parameter, as increasing the temperature generally decreases the partition coefficient (K), driving more of the analyte into the headspace and increasing the analytical signal.[4] However, excessively high temperatures can risk thermal degradation of the sample or the analyte.
Experimental Workflow and Protocols
Materials and Reagents
-
This compound standard (≥97.0% purity)
-
Internal Standard (IS): Ethyl heptanoate or a suitable deuterated analog.
-
Solvent: High-purity methanol or ethanol.
-
Matrix Modifiers: Sodium chloride (NaCl) for "salting-out" effect.
-
Headspace Vials: 20 mL crimp-top vials with PTFE/silicone septa.
-
Sample Homogenizer/Blender
-
GC-MS System: A gas chromatograph equipped with a mass spectrometer and a static headspace autosampler.
Visualizing the Workflow
Caption: Workflow for this compound analysis.
Detailed Protocol: Sample Preparation
The goal of sample preparation is to create a consistent and representative sample for headspace analysis.
-
Solid Samples (e.g., fruits, fermented solids):
-
Homogenize a representative portion of the sample using a blender or food processor.
-
Accurately weigh approximately 2-5 grams of the homogenized sample into a 20 mL headspace vial. The exact weight should be recorded.
-
-
Liquid Samples (e.g., juices, wine):
-
Pipette a precise volume (e.g., 5 mL) of the liquid sample directly into a 20 mL headspace vial.
-
-
Internal Standard Spiking:
-
To correct for variations in injection volume and matrix effects, add a known amount of an internal standard (IS) to each sample and calibration standard. Ethyl heptanoate is a suitable choice due to its similar chemical properties and distinct retention time.
-
-
Matrix Modification (Salting-Out):
-
For aqueous samples, adding a salt such as sodium chloride (e.g., 1-2 grams) can increase the ionic strength of the solution. This reduces the solubility of volatile organic compounds like this compound, promoting their partitioning into the headspace and enhancing sensitivity.
-
-
Vial Sealing:
-
Immediately after adding all components, securely seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Protocol: HS-GC-MS Analysis
The following parameters provide a starting point for method development and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Headspace Sampler | ||
| Equilibration Temperature | 60-80 °C | Balances volatility with the risk of thermal degradation.[4] |
| Equilibration Time | 15-30 minutes | Ensures the sample reaches equilibrium for reproducible results.[4] |
| Injection Volume | 1 mL | A standard volume for headspace injections. |
| Transfer Line Temperature | 100-120 °C | Prevents condensation of the analyte. |
| Gas Chromatograph | ||
| Injection Port Temperature | 200-220 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Column | DB-5ms, HP-5ms, or similar | A non-polar or mid-polar column is suitable for separating esters. |
| Oven Program | Initial: 40°C (hold 2 min) | A starting point for separating volatile compounds. |
| Ramp: 10°C/min to 220°C (hold 5 min) | The ramp rate and final temperature should be optimized for the specific sample matrix. | |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes. |
| SIM Ions (this compound) | m/z 88, 101, 115, 144 | Select characteristic ions for quantification and confirmation. |
| SIM Ions (Internal Standard) | To be determined based on the chosen IS. |
Method Validation and Quality Control
To ensure the trustworthiness and reliability of the results, a thorough method validation should be performed.[9][10][11]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.995 for the calibration curve. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio of 10:1. |
| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by spiking a blank matrix with a known amount of analyte. | 80-120% recovery. |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Quality Control
-
Calibration Standards: Prepare a series of calibration standards in a matrix that closely resembles the samples to be analyzed.
-
Blank Samples: Analyze a matrix blank with each batch of samples to check for contamination.
-
Quality Control Samples (QCs): Analyze a QC sample at a known concentration with each batch to monitor the performance of the method.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for this compound and the internal standard in each chromatogram.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression to obtain the calibration curve.
-
Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound in food samples using static headspace GC-MS. By understanding the principles behind the technique and carefully optimizing and validating the method, researchers and analysts can achieve accurate, reliable, and reproducible results. This methodology is a valuable tool for ensuring the quality and consistency of food products where fruity and sweet aromas are a key characteristic.
References
-
Comparison of different methods: static and dynamic headspace and solid-phase microextraction for the measurement of interactions between milk proteins and flavor compounds with an application to emulsions. Journal of Agricultural and Food Chemistry, 50(6), 1497-1501. [Link]
-
Comparison of Static and Dynamic Headspace for Volatile Organic Compounds in Orange Juice. Teledyne Tekmar Application Note. [Link]
-
Everything You Need to Know About Headspace GC Sample Preparation. Lab Manager. [Link]
-
Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 9(12), 1769. [Link]
-
Analysis of Food Volatiles Using Headspace- Gas Chromatographic Techniques. IntechOpen. [Link]
-
Demystifying Sample Preparation for Headspace Analysis Using Direct Injection Mass Spectrometry. LCGC International. [Link]
-
Comparative Analysis of Static vs Dynamic Headspace GC Using PERSEE Equipment. Persee Analytics. [Link]
-
Flavor and Fragrance Analysis of Consumer Products - Dynamic Headspace Compared to Some Traditional Analysis Approaches. Gerstel Application Note. [Link]
-
Development and validation of a headspace method for determination of furan in food. Food Additives & Contaminants, 22(6), 535-540. [Link]
-
In-house validation of a simple headspace gas chromatography- mass spectrometry method for determination of furan levels in food. Food Chemistry, 101(1), 364-369. [Link]
-
Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 28(10), 1081-1088. [Link]
-
Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in Cat Food. Journal of the Brazilian Chemical Society, 28(10), 1836-1844. [Link]
-
ethyl 4-methyl valerate. The Good Scents Company. [Link]
-
Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. Journal of the American Society for Mass Spectrometry, 33(3), 475-483. [Link]
-
Food, Flavor and Consumer Products. EST Analytical. [Link]
-
Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives. Foods, 11(15), 2296. [Link]
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Chiral separation of Ethyl 4-methylvalerate enantiomers by GC
Application Note & Protocol
Topic: High-Resolution Chiral Separation of Ethyl 4-methylvalerate Enantiomers by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, or sensory properties. This compound, a key ester contributing to the fruity aroma profile in various foods and beverages, is a chiral compound whose enantiomeric distribution can impact its organoleptic perception.[1][2][3] This guide provides a comprehensive, in-depth protocol for the enantioselective analysis of this compound using capillary gas chromatography (GC). We delve into the fundamental principles of chiral recognition on cyclodextrin-based stationary phases, offer a detailed, step-by-step analytical method, and provide expert insights into method development and troubleshooting. The protocols herein are designed to be self-validating through integrated system suitability tests, ensuring robust and reliable determination of enantiomeric excess (ee%).
The Principle of Chiral Recognition in GC
The direct separation of enantiomers by gas chromatography is achieved by employing a chiral stationary phase (CSP).[4][5] For volatile and semi-volatile compounds like this compound, the most effective and widely used CSPs are based on derivatized cyclodextrins.[6][7][8]
Cyclodextrins are cyclic oligosaccharides that form a torus, or donut-shaped, structure with a hydrophobic inner cavity and a hydrophilic exterior.[6] This unique geometry allows them to act as host molecules in a "host-guest" chemistry model. The chiral separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers of the analyte (the "guest") and the chiral cyclodextrin selector (the "host").
The key steps are:
-
Inclusion: The nonpolar portion of the this compound molecule enters the hydrophobic cavity of the cyclodextrin.
-
Chiral Interaction: The chiral center of the analyte interacts with the chiral glucose units at the mouth of the cyclodextrin cavity via secondary forces like hydrogen bonding or dipole-dipole interactions.
-
Differential Stability: Due to stereochemical differences, one enantiomer will form a slightly more stable complex with the CSP than the other.
-
Separation: The enantiomer that forms the less stable complex spends more time in the mobile (gas) phase and elutes from the column first, while the enantiomer forming the more stable complex is retained longer on the stationary phase and elutes later.[4]
Derivatizing the hydroxyl groups on the cyclodextrin rim with various functional groups (e.g., permethylation, trifluoroacetylation) significantly enhances enantioselectivity and thermal stability, making these phases robust for GC applications.[9][10][11]
Sources
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- 11. researchgate.net [researchgate.net]
Application Note: Ethyl 4-methylvalerate as a Flavor Standard in Food Analysis
Introduction: The Pursuit of Accurate Flavor Profiling
The sensory experience of food is largely dictated by its flavor profile, a complex interplay of volatile and non-volatile compounds. Accurate quantification of these compounds is paramount for quality control, product development, and regulatory compliance in the food and beverage industry. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile flavor compounds due to its high sensitivity and specificity.[1][2] However, the accuracy of GC-MS quantification heavily relies on the use of appropriate internal and external standards.
This application note details the use of Ethyl 4-methylvalerate as a robust and reliable flavor standard for the quantification of a wide range of flavor compounds in various food matrices. Its physicochemical properties, including a characteristic fruity aroma, make it an excellent candidate for an internal standard in flavor analysis.[3] this compound is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and has been granted Generally Recognized as Safe (GRAS) status (FEMA Number: 4343), ensuring its suitability for use in food-related analyses.[3][4]
The causality behind selecting this compound lies in its structural similarity to many common ester-based flavor compounds, its intermediate volatility allowing for good chromatographic behavior, and its mass spectral fragmentation pattern which is distinct enough to avoid interference with many target analytes. This guide provides a comprehensive framework, from the fundamental properties of this compound to detailed, field-proven protocols for its application, empowering researchers and scientists to achieve accurate and reproducible flavor analysis.
Physicochemical Properties and Regulatory Information
A thorough understanding of the physical and chemical properties of a standard is critical for its effective application.
| Property | Value | Source |
| Chemical Name | Ethyl 4-methylpentanoate, Ethyl isocaproate | [3][5] |
| CAS Number | 25415-67-2 | [4] |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Boiling Point | 160-163 °C at 760 mmHg | [5] |
| Density | 0.868 g/mL at 25 °C | [5] |
| Odor Profile | Fruity | [5] |
| Solubility | Soluble in alcohol; sparingly soluble in water (356.7 mg/L at 25 °C) | [5] |
| FEMA Number | 4343 | [3][4] |
| GRAS Status | Yes | [3] |
Rationale for Use as a Flavor Standard
The selection of an internal standard is a critical decision in quantitative analysis. This compound offers several advantages:
-
Chemical Inertness: It is a stable ester that does not readily react with other components in the food matrix under typical analytical conditions.
-
Chromatographic Behavior: Its volatility and polarity are suitable for GC analysis, typically eluting in a region of the chromatogram with minimal interference from common flavor compounds.
-
Distinct Mass Spectrum: Its fragmentation pattern in MS provides unique ions that can be used for quantification without overlap from other analytes.
-
Commercial Availability: High-purity this compound is readily available from major chemical suppliers.
-
Safety and Regulatory Acceptance: Its GRAS status simplifies its use in food analysis laboratories.[3]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the use of this compound as a flavor standard. The protocols are designed to be self-validating, incorporating quality control checks to ensure data integrity.
Preparation of Standard Solutions
Accurate preparation of standard solutions is the foundation of quantitative analysis. All glassware should be Class A and meticulously cleaned.
Protocol 1: Preparation of this compound Stock and Working Standards
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of high-purity (≥99%) this compound into a 100 mL volumetric flask.
-
Dissolve the compound in and bring to volume with methanol or ethanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution at 4°C in an amber, sealed vial. This solution is stable for up to 6 months.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analytes in the sample.
-
A typical calibration curve might include concentrations of 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
Prepare these solutions fresh daily to minimize degradation.
-
Caption: Workflow for the preparation of this compound standard solutions.
Sample Preparation and Extraction
The choice of sample preparation technique is dependent on the food matrix and the volatility of the target analytes. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for volatile and semi-volatile compounds.[6][7]
Protocol 2: HS-SPME for Beverage Samples
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[8]
-
Spike the sample with a known amount of the this compound internal standard working solution to achieve a final concentration within the calibration range (e.g., 2 µg/mL).
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and heater.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 30 minutes).
-
Desorb the fiber in the GC inlet.
-
Caption: HS-SPME workflow for the analysis of volatile compounds in beverages.
GC-MS Analysis
The following are typical GC-MS parameters for flavor analysis. These should be optimized for the specific instrument and target analytes.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for compound identification and quantification. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures efficient desorption of analytes from the SPME fiber. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min | Provides good separation of a wide range of flavor compounds with varying volatilities. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas that provides good chromatographic efficiency. |
| MS Source Temp | 230 °C | Optimal temperature for ionization. |
| MS Quad Temp | 150 °C | Maintains quadrupole stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 35-350 | Covers the mass range of most common flavor compounds. |
Data Analysis and Quantification
The quantification of target analytes is performed by creating a calibration curve using the prepared working standards.
Protocol 3: Quantification and Method Validation
-
Calibration Curve Construction:
-
Inject each working standard solution containing the internal standard.
-
For each standard, calculate the response factor (RF) for each analyte relative to the internal standard (IS):
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
-
Quantification of Analytes in Samples:
-
Identify the analytes in the sample chromatogram based on their retention times and mass spectra.
-
Calculate the concentration of each analyte in the sample using the calibration curve and the following equation:
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
-
-
Method Validation:
-
The analytical method should be validated to ensure it is fit for purpose. Key validation parameters include:
-
Linearity and Range: Assessed from the calibration curve.
-
Accuracy: Determined by analyzing a spiked sample with a known concentration of the analyte and calculating the percent recovery.
-
Precision: Assessed by repeatedly analyzing a single sample (repeatability) and by having different analysts perform the analysis (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is confirmed by the unique mass spectrum of the analyte.
-
-
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of flavor compounds in a variety of food matrices. Its favorable physicochemical properties, commercial availability, and GRAS status make it a practical and reliable choice for routine use in food analysis laboratories. The detailed protocols provided in this application note offer a robust framework for achieving accurate and reproducible results. By implementing these methodologies, researchers and scientists can enhance the quality and reliability of their flavor analysis data, contributing to the development of safe and high-quality food products.
References
-
Beltran, G., et al. (2007). Sample Preparation for Food Contaminant Analysis. LCGC North America, 25(7), 628-643. Available at: [Link]
-
De la Calle, B., & Rapp, M. (2018). Sample Preparation for Food Flavor Analysis (Flavors/Off-Flavors). In Handbook of Food Analysis (3rd ed., pp. 1-24). CRC Press. Available at: [Link]
-
Gerstel GmbH & Co. KG. (n.d.). Sample Preparation Options for Aroma Analysis. Chromatography Today. Available at: [Link]
-
Godi, A., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Metabolites, 7(3), 36. Available at: [Link]
-
Li, Y., et al. (2020). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 9(12), 1779. Available at: [Link]
-
Pop, A. I., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences, 14(5), 1888. Available at: [Link]
-
Chemistry For Everyone. (2023, August 2). How Is GC-MS Used In Aroma Analysis? [Video]. YouTube. Available at: [Link]
-
El-Sayed, A. M. (2015). GC-MS-Based Prediction of Flavor Compounds in Some Non-Alcoholic Beverages Soft Drink in the Egyptian Market. World Journal of Dairy & Food Sciences, 10(2), 196-201. Available at: [Link]
-
FlavScents. (n.d.). ethyl 4-methyl valerate. Retrieved January 6, 2026, from [Link]
-
Tuşa, F. D., et al. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. Journal of Agroalimentary Processes and Technologies, 18(2), 143-146. Available at: [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). Mthis compound. Retrieved January 6, 2026, from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). ETHYL VALERATE. Retrieved January 6, 2026, from [Link]
-
Fischer, A., et al. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Molecules, 27(22), 8023. Available at: [Link]
-
Vetter, W., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(10), 3533-3540. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylpentyl 4-methylvalerate. PubChem. Retrieved January 6, 2026, from [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved January 6, 2026, from [Link]
-
GERSTEL GmbH & Co. KG. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Chromatography Online. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-methylpentanoate. PubChem. Retrieved January 6, 2026, from [Link]
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- 3. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 4-methyl valerate [flavscents.com]
- 5. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]
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- 7. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach [mdpi.com]
Application Note: Synthesis of Ethyl 4-methylvalerate via Fischer Esterification
<
Abstract: This document provides a detailed protocol for the synthesis of Ethyl 4-methylvalerate, a valuable ester known for its characteristic fruity aroma, through the Fischer esterification of 4-methylvaleric acid and ethanol.[1][2][3][4] This application note outlines the reaction mechanism, optimized protocol, purification techniques, and analytical characterization methods suitable for researchers in organic synthesis and drug development.
Introduction
This compound, also known as ethyl isocaproate, is an organic ester with a pleasant, fruity fragrance.[1][2][3][4] It finds applications as a flavoring and fragrance agent and serves as a versatile building block in organic synthesis. The Fischer esterification is a classic and cost-effective method for preparing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6][7] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][8] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of one reactant or removing water as it is formed.[7][9][10]
This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, emphasizing the underlying chemical principles and practical considerations for achieving a high yield and purity.
Reaction Mechanism and Principles
The Fischer esterification proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[5][6][9][11] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol).[6][7][10] The subsequent steps involve proton transfers and the elimination of a water molecule to form the final ester product.[5][6] The entire mechanistic sequence can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[5]
To overcome the equilibrium limitations of the Fischer esterification, Le Chatelier's principle is applied.[7][9][12] This is practically achieved by:
-
Using an excess of a reactant: Typically, the less expensive reactant, in this case, ethanol, is used in large excess to shift the equilibrium towards the formation of the ester.[5][8][13]
-
Removal of water: The water produced during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus, which effectively drives the reaction to completion.[10][14][15][16]
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Methylvaleric acid | C₆H₁₂O₂ | 116.16 | 11.62 g (0.1 mol) |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 46.07 g (1.0 mol) |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | ~1 mL |
| Toluene | C₇H₈ | 92.14 | 50 mL |
| Sodium bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | As needed |
| Sodium chloride (brine, sat. aq. soln.) | NaCl | 58.44 | As needed |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed |
| Equipment | |||
| Round-bottom flask (250 mL) | 1 | ||
| Dean-Stark apparatus | 1 | ||
| Reflux condenser | 1 | ||
| Heating mantle with magnetic stirrer | 1 | ||
| Separatory funnel (250 mL) | 1 | ||
| Rotary evaporator | 1 | ||
| Distillation apparatus | 1 |
Reaction Setup and Synthesis
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for this compound synthesis.
Procedure:
-
Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylvaleric acid (11.62 g, 0.1 mol), absolute ethanol (46.07 g, 1.0 mol), and toluene (50 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (~1 mL) dropwise to the stirred mixture.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.[14][15][16] Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (1.8 mL) has been collected, which typically takes several hours.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Carefully wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid.[17][18] Be cautious as CO₂ gas will be evolved.
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to reduce the solubility of the organic product in the aqueous layer.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the toluene and excess ethanol using a rotary evaporator.
-
Purification: Purify the crude ester by distillation under atmospheric pressure.[13][18] Collect the fraction boiling at approximately 159-160 °C.[1]
Characterization and Results
The final product, this compound, should be a colorless, clear liquid with a characteristic fruity aroma.[1][4]
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆O₂[1][19][20] |
| Molar Mass | 144.21 g/mol [1][19][20] |
| Boiling Point | 159-160 °C[1][21] |
| Density | ~0.868 g/mL at 20 °C[1][21] |
| Refractive Index (n²⁰/D) | ~1.406[1] |
Spectroscopic Analysis
The identity and purity of the synthesized ester can be confirmed using standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the isobutyl group of the 4-methylvalerate moiety.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the 4-methylvalerate chain.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester functional group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 144, confirming the molecular weight of the compound.[19]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time until the theoretical amount of water is collected. Ensure an adequate excess of ethanol is used. |
| Loss of product during work-up. | Ensure complete extraction and avoid vigorous shaking that can lead to emulsions. | |
| Product is Acidic | Incomplete neutralization. | Wash with additional portions of saturated sodium bicarbonate solution until CO₂ evolution ceases. |
| Product is Wet | Insufficient drying. | Use an adequate amount of anhydrous sodium sulfate and allow sufficient time for drying. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent; handle with extreme care.[15]
-
Ethanol and toluene are flammable liquids; keep away from ignition sources.[15]
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
The Fischer esterification method detailed in this application note provides a reliable and efficient route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the removal of water, a high yield of the desired ester can be achieved. The purification and characterization techniques described ensure the isolation of a high-purity product suitable for a variety of applications.
Chemical Reaction Mechanism
The following diagram illustrates the detailed mechanism of the acid-catalyzed Fischer esterification.
Caption: Mechanism of Fischer Esterification.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
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Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]
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Fischer Esterification. Organic Chemistry Portal. [Link]
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Fischer Esterification. Chemistry Steps. [Link]
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Dean–Stark apparatus. Wikipedia. [Link]
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Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Illinois Urbana-Champaign. [Link]
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Dean-Stark Apparatus. Orick Médico Sarl. [Link]
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mechanism for the esterification reaction. Chemguide. [Link]
- Esterification process.
-
Making Esters From Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. [Link]
-
Esterification Experiment Report. LPM. [Link]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
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Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017, February 22). JoVE. [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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Work up of ester?. (2021, January 19). ResearchGate. [Link]
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The Fischer Esterification. University of Missouri–St. Louis. [Link]
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Fischer Esterification. (2025, February 23). J&K Scientific LLC. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. [Link]
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Pentanoic acid, 4-methyl-, ethyl ester. NIST WebBook. [Link]
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ethyl 4-methyl valerate, 25415-67-2. The Good Scents Company. [Link]
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ethyl 4-methylbenzoate. Organic Syntheses Procedure. [Link]
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Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkat USA. [Link]
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Application Note: Elucidating the Electron Ionization Fragmentation Pattern of Ethyl 4-methylvalerate by GC-MS
Abstract
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 4-methylvalerate (also known as ethyl isocaproate). As a common ester found in fruits, fermented beverages, and used as a fragrance component, its unambiguous identification is critical in quality control and research. This document outlines the primary fragmentation pathways, including alpha-cleavages and the characteristic McLafferty rearrangement, supported by spectral data from the National Institute of Standards and Technology (NIST). A comprehensive, field-tested Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of volatile esters is also provided for researchers and drug development professionals.
Chemical Profile of this compound
Before delving into its mass spectral behavior, it is essential to understand the basic chemical properties of the analyte.
| Property | Value | Source |
| IUPAC Name | Ethyl 4-methylpentanoate | [NIST][1][2] |
| Synonyms | Ethyl isocaproate, this compound | [NIST][1][2] |
| CAS Number | 25415-67-2 | [NIST][1][2] |
| Molecular Formula | C₈H₁₆O₂ | [NIST][1][2] |
| Molecular Weight | 144.21 g/mol | [NIST][1][2] |
| Structure | ![]() |
Principles of Ester Fragmentation in EI-MS
When a molecule like this compound enters an electron ionization (EI) source, it is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[3] This high-energy molecular ion is unstable and rapidly undergoes fragmentation to produce a series of smaller, more stable ions. For aliphatic esters, the fragmentation is not random; it is governed by the relative stability of the resulting carbocations and neutral losses, and follows predictable pathways.[4][5]
Two dominant mechanisms dictate the fragmentation of esters like this compound:
-
Alpha (α) Cleavage: This involves the cleavage of a bond adjacent to the functional group. For esters, the most common α-cleavages occur on either side of the carbonyl group (C=O), leading to the formation of stable acylium ions.[6]
-
McLafferty Rearrangement: This is a highly characteristic fragmentation for carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[6][7][8] The reaction proceeds through a six-membered ring transition state, resulting in the elimination of a neutral alkene molecule and the formation of a new radical cation.[6][9]
The Fragmentation Pattern of this compound
The mass spectrum of this compound is a textbook example of ester fragmentation, displaying ions resulting from both α-cleavages and a prominent McLafferty rearrangement. The molecular ion (M•⁺) is observed at m/z 144, though its intensity may be low.[1]
Key Fragmentation Pathways:
-
McLafferty Rearrangement (m/z 88): this compound has accessible γ-hydrogens on its isohexyl chain. A hydrogen atom is transferred from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon bond. This results in the elimination of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a prominent radical cation at m/z 88 . This is often the base peak in the spectrum.
-
Alpha-Cleavage (Loss of Ethoxy Radical, m/z 99): Cleavage of the C-O bond between the carbonyl carbon and the ethoxy group results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This forms a stable acylium ion, [CH₃CH(CH₃)CH₂CH₂CO]⁺, at m/z 99 .
-
Alpha-Cleavage (Loss of Isohexyl Radical, m/z 73): Cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group leads to the loss of the isohexyl radical (•CH₂CH₂CH(CH₃)₂, 85 Da), resulting in the [COOCH₂CH₃]⁺ ion at m/z 73 .
-
Secondary Fragmentations:
-
The prominent acylium ion at m/z 99 can further lose carbon monoxide (CO, 28 Da) to form an alkyl cation at m/z 71 .
-
Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion can produce an ion at m/z 115 .
-
Cleavage of the side chain results in a characteristic isopropyl cation [(CH₃)₂CH]⁺ at m/z 43 , which is a common and stable secondary carbocation.[3]
-
Fragmentation Pathway Diagram
Caption: EI fragmentation pathways of this compound.
Summary of Characteristic Ions
| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity |
| 144 | [C₈H₁₆O₂]•⁺ | Molecular Ion | Low |
| 99 | [CH₃CH(CH₃)CH₂CH₂CO]⁺ | α-cleavage: Loss of •OCH₂CH₃ | Moderate |
| 88 | [CH₂(OH)OC₂H₅]•⁺ | McLafferty Rearrangement | High (Base Peak) |
| 73 | [COOCH₂CH₃]⁺ | α-cleavage: Loss of •C₆H₁₃ | Moderate |
| 71 | [C₅H₁₁]⁺ | Loss of CO from m/z 99 | Moderate |
| 43 | [(CH₃)₂CH]⁺ | Side-chain cleavage | High |
Experimental Protocol: GC-MS Analysis
This protocol is designed for the qualitative and quantitative analysis of this compound and similar volatile esters in a liquid matrix.
Sample Preparation (Liquid-Liquid Extraction)
For samples like wine, beer, or fruit juices, a simple liquid-liquid extraction is effective.[10]
-
Spiking: To a 5 mL sample in a 15 mL centrifuge tube, add an appropriate internal standard (e.g., Ethyl heptanoate).
-
Salting Out: Add 1 g of sodium chloride (NaCl) to the sample and vortex to dissolve. This increases the ionic strength of the aqueous phase, driving the nonpolar ester into the organic solvent.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Mixing: Cap the tube and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve complete separation of the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a 2 mL autosampler vial for GC-MS analysis.
Instrumentation and Conditions
The following parameters are a robust starting point for the analysis on a standard single-quadrupole GC-MS system.[11][12]
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Column: A mid-polarity column such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[11]
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless (for trace analysis) or Split (e.g., 10:1 ratio for higher concentrations).[11]
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 250
-
Solvent Delay: 3 minutes (to protect the filament from the solvent peak).[11]
-
Data Analysis Workflow
Caption: Workflow for compound identification using GC-MS.
-
Chromatogram Review: After data acquisition, review the Total Ion Chromatogram (TIC) to locate the peak corresponding to this compound based on its retention time.
-
Spectrum Extraction: Extract the mass spectrum from the apex of the identified chromatographic peak.
-
Library Search: Compare the acquired spectrum against a reference library like the NIST/EPA/NIH Mass Spectral Library. A high match factor confirms the identity.
-
Manual Confirmation: Manually verify the presence and relative abundance of the key ions (m/z 144, 99, 88, 73, 43) as detailed in Section 3 to provide the highest level of confidence in the identification.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a predictable and informative fragmentation pattern. The presence of a strong peak at m/z 88 resulting from a McLafferty rearrangement is a key diagnostic feature.[7][9] Additional ions at m/z 99, 73, and 43, arising from α-cleavages and side-chain fragmentation, provide further structural confirmation. By using the detailed GC-MS protocol provided, researchers can confidently separate and identify this compound in complex matrices, ensuring accuracy and reliability in applications ranging from flavor chemistry to metabolomics.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Sukhodolov, N. (2020, October 1). A NEW PERSPECTIVE ON THE MCLAFFERTY REARRANGEMENT IN THE SPECTRA OF n-CARBOXYLIC ACIDS AND THEIR ESTERS. Fluorine notes. Retrieved from [Link]
-
Wikipedia. McLafferty rearrangement. Retrieved from [Link]
-
Nibbering, N. M. M. (2004). The McLafferty rearrangement: a personal recollection. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Chemistry Steps. McLafferty Rearrangement. Retrieved from [Link]
-
McLafferty Rearrangement. (n.d.). Retrieved from [Link]
-
University of Colorado, Boulder. Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. Mass spectrum of ethyl ethanoate. Retrieved from [Link]
-
Chen, X., et al. (2014). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. PMC - NIH. Retrieved from [Link]
-
Khan, M. S., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]
-
Grauso, L., et al. (2022). GC-MS Analysis. Bio-protocol. Retrieved from [Link]
-
NIST. Pentanoic acid, 4-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Vrkoslav, V., et al. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. Retrieved from [Link]
-
NIST. Ethyl 2-isocyanato-4-methyl valerate. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Pereira, V., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI. Retrieved from [Link]
-
NIST. Methyl valerate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. Pentanoic acid, 4-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. ethyl 4-methyl valerate. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Quantification of Ethyl 4-methylvalerate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 4-methylvalerate. This compound, a key ester contributing to the aromatic profile of various food and beverage products, requires accurate quantification for quality control and research purposes.[1][2] Due to its chemical nature, this guide explores two effective detection methods: Ultraviolet (UV) and Refractive Index (RI), providing comprehensive protocols for each. This document is intended for researchers, scientists, and drug development professionals seeking a validated approach to the analysis of this and similar volatile esters.
Introduction to this compound
This compound (also known as ethyl isocaproate) is a fatty acid ester characterized by its distinct fruity aroma.[1][3][4] It is a naturally occurring compound found in various products such as red wine, certain liquors, and fruits.[1][3] In the industrial sector, it serves as a valuable flavoring and fragrance agent in food manufacturing, cosmetics, and perfumery.[2] Its chemical structure and properties are summarized in Table 1. Given its volatility and impact on the sensory profile of consumer products, a precise and reproducible analytical method is paramount for its quantification. While Gas Chromatography (GC) is a common technique for analyzing such volatile compounds, HPLC offers a viable alternative, particularly when dealing with complex matrices or when GC instrumentation is unavailable.[5]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1][6] |
| Molecular Weight | 144.21 g/mol | [1][7] |
| Boiling Point | 159-160 °C | [1] |
| Density | 0.868 g/mL at 20 °C | |
| Appearance | Colorless clear liquid | [1][3] |
| Synonyms | Ethyl isocaproate, Ethyl 4-methylpentanoate | [6][7][8] |
| CAS Number | 25415-67-2 | [1][6] |
Principles of the HPLC Method
This method employs reversed-phase chromatography, a technique well-suited for the separation of moderately non-polar compounds like this compound. The choice of a C18 stationary phase provides a non-polar environment, leading to the retention of the analyte. The mobile phase, a mixture of an organic solvent and water, is then used to elute the compound from the column.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its versatility and strong retentive capabilities for non-polar to moderately polar analytes. The long alkyl chains of the C18 phase interact with the non-polar alkyl chain of this compound, providing good separation from polar matrix components.
-
Mobile Phase: A combination of acetonitrile and water is a common and effective mobile phase in reversed-phase HPLC. Acetonitrile is chosen for its low viscosity and UV transparency. The ratio of acetonitrile to water is a critical parameter that controls the retention time of the analyte; a higher proportion of acetonitrile will lead to a shorter retention time.
-
Detection:
-
UV Detection: this compound lacks a strong chromophore, meaning it does not absorb light strongly in the UV-Vis spectrum. However, detection at low wavelengths (e.g., 210 nm) is possible due to the carbonyl group in the ester functionality. This method offers good sensitivity but may be prone to interference from other compounds in the sample matrix that also absorb at this wavelength.
-
Refractive Index (RI) Detection: RI detection is a universal detection method that measures the change in the refractive index of the mobile phase as the analyte elutes from the column. It is particularly useful for compounds with no or weak UV absorbance.[9] While generally less sensitive than UV detection, it is non-destructive and provides a response for nearly all compounds, making it a robust choice for the analysis of this compound.
-
Experimental Protocols
Materials and Reagents
-
This compound standard (≥97.0% purity)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, and column oven.
-
Detector: UV-Vis detector or Refractive Index detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).
Sample Preparation:
-
Depending on the matrix, a suitable extraction method may be required (e.g., liquid-liquid extraction for aqueous samples, solvent extraction for solid samples).
-
The final extract should be dissolved in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following tables summarize the recommended HPLC conditions for both UV and RI detection.
Table 2: HPLC Conditions with UV Detection
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Table 3: HPLC Conditions with RI Detection
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C (or as per detector specifications) |
| Injection Volume | 20 µL |
| Detector | Refractive Index (RI) |
| RI Detector Temp. | 35 °C (or matching column temperature) |
| Run Time | 10 minutes |
Analytical Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability and Validation
To ensure the reliability of the results, system suitability tests should be performed before each analytical run. Key parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0 for the this compound peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Repeatability (%RSD): The relative standard deviation for replicate injections of a standard solution should be ≤ 2.0%.
Method validation should be conducted in accordance with relevant guidelines (e.g., ICH) and should assess linearity, accuracy, precision, specificity, and robustness.
Expected Results
Under the proposed conditions, a sharp, well-resolved peak for this compound is expected. The retention time will be dependent on the exact HPLC system and column used but should be consistent throughout the analytical run. A typical calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.999.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the quantification of this compound. By offering protocols for both UV and RI detection, this guide provides flexibility for laboratories with different instrumentation. The detailed explanation of the rationale behind the method development ensures that researchers and scientists can adapt and troubleshoot the method for their specific applications. The self-validating nature of the described protocols, including system suitability tests, ensures the generation of trustworthy and reproducible data.
References
-
NIST. (n.d.). Ethyl 2-isocyanato-4-methyl valerate. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
ECHA. (n.d.). This compound. Retrieved from [Link]
-
Wikidata. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Retrieved from [Link]
-
NIST. (n.d.). Pentanoic acid, 2-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-methyl valerate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved from [Link]
-
PubMed. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Retrieved from [Link]
-
Chemsrc. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]
-
Guillarme, D., & Veuthey, J. L. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Separations, 5(2), 29. Retrieved from [Link]
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Application Note: A Validated Protocol for the Synthesis of [1-¹³C]-Ethyl 4-Methylvalerate for Advanced Metabolic Studies
Introduction: The Critical Role of Isotopic Labeling in Metabolic Research
In the landscape of drug discovery and development, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[1][2] Stable isotope labeling (SIL) is a powerful and indispensable technique that allows researchers to trace the metabolic fate of molecules within complex biological systems.[3][4] By replacing a common isotope like ¹²C with a stable, heavier one like ¹³C, the labeled compound becomes distinguishable by mass spectrometry, enabling precise tracking and quantification of the parent molecule and its metabolites.[5] Unlike radioactive isotopes, stable isotopes are non-radioactive, ensuring safety in handling and facilitating long-term studies without the concern of radioactive decay.[3][4]
Ethyl 4-methylvalerate, a fatty acid ester[6], serves as a model compound for studying lipid metabolism and the biotransformation of ester-containing xenobiotics.[6] This application note provides a detailed, field-proven protocol for the synthesis of this compound labeled with ¹³C at the carboxyl carbon ([1-¹³C]-ethyl 4-methylvalerate). This specific labeling pattern is advantageous as the labeled carbon is central to the ester functionality, making it a robust tracer for metabolic pathways involving ester hydrolysis and subsequent core metabolism. The protocol is designed for reproducibility and high isotopic incorporation, yielding a high-quality internal standard for quantitative mass spectrometry-based assays.
Synthetic Strategy: A Two-Step Approach to High-Purity Labeled Ester
The synthesis of [1-¹³C]-ethyl 4-methylvalerate is efficiently achieved through a robust two-step process. This strategy is designed to introduce the isotopic label at a late stage, maximizing the incorporation of the expensive labeled reagent.
-
Carboxylation of a Grignard Reagent with [¹³C]-Carbon Dioxide : The synthesis begins with the formation of a Grignard reagent from 1-bromo-3-methylbutane. This highly nucleophilic organometallic species readily attacks the electrophilic carbon of isotopically labeled carbon dioxide ([¹³C]CO₂), which serves as the ¹³C source.[7][8] An acidic workup protonates the resulting carboxylate salt to yield [1-¹³C]-4-methylvaleric acid. This method is a cornerstone of isotopic labeling for its efficiency and directness in creating ¹³C-labeled carboxylic acids.[1][9]
-
Fischer Esterification : The labeled carboxylic acid is then esterified with ethanol using an acid catalyst, a classic reaction known as Fischer Esterification.[10][11] This equilibrium-driven reaction is pushed towards the product by using an excess of ethanol, which also serves as the solvent.[11][12] Isotopic labeling studies have confirmed that the oxygen atom of the ester's alkoxy group (-OEt) originates from the alcohol (ethanol), while the carbonyl oxygen and the second oxygen of the original carboxyl group remain with the acyl moiety.[10][13][14]
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for [1-¹³C]-Ethyl 4-methylvalerate.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis and purification of the target compound. All operations involving Grignard reagents must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of [1-¹³C]-4-Methylvaleric Acid
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Magnesium Turnings | 24.31 | 1.34 g | 55.0 | 1.1 |
| 1-Bromo-3-methylbutane | 151.04 | 7.55 g (5.76 mL) | 50.0 | 1.0 |
| [¹³C]-Carbon Dioxide | 45.01 | ~2.5 g | ~55.0 | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | - |
| 6M Hydrochloric Acid | 36.46 | ~50 mL | - | - |
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas to remove all traces of moisture.
-
Grignard Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Add 20 mL of anhydrous diethyl ether.
-
Grignard Formation: Dissolve the 1-bromo-3-methylbutane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion (~5 mL) of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[15]
-
Carboxylation: Cool the Grignard solution in an ice-water bath. In a separate, dry apparatus, generate [¹³C]CO₂ gas from a suitable precursor (e.g., Ba¹³CO₃ and strong acid) or use a lecture bottle of [¹³C]CO₂. Bubble the [¹³C]CO₂ gas through the cooled, stirred Grignard solution for 1 hour. Alternatively, pour the Grignard solution slowly onto a slurry of crushed, solid [¹³C]CO₂ (dry ice) in a separate flask.
-
Workup and Isolation: After the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a beaker containing crushed ice and 50 mL of 6M HCl. This will protonate the carboxylate salt.[7]
-
Transfer the mixture to a separatory funnel. The layers will separate; collect the organic (ether) layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent by rotary evaporation to yield crude [1-¹³C]-4-methylvaleric acid as an oil. The product can be used in the next step without further purification.
Protocol 2: Synthesis of [1-¹³C]-Ethyl 4-methylvalerate (Fischer Esterification)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| [1-¹³C]-4-Methylvaleric Acid | 117.16 | (from Protocol 1) | ~50.0 | 1.0 |
| Absolute Ethanol | 46.07 | 100 mL | 1710 | ~34 |
| Concentrated H₂SO₄ | 98.08 | 2 mL | - | Catalytic |
Procedure:
-
Reaction Setup: Combine the crude [1-¹³C]-4-methylvaleric acid and absolute ethanol in a round-bottom flask.
-
Catalysis: While stirring, carefully add the concentrated sulfuric acid dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude ester by fractional distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure [1-¹³C]-ethyl 4-methylvalerate.
Product Validation and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity, purity, and isotopic enrichment.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the overall molecular structure by showing the characteristic proton signals for the isopentyl and ethyl groups.
-
¹³C NMR: Provides definitive evidence of isotopic labeling. A significantly enhanced signal will be observed for the carbonyl carbon (C1) at approximately 173 ppm, confirming successful ¹³C incorporation.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for this analysis. It confirms the purity of the compound (a single GC peak) and its molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z 145, which is one mass unit higher than the unlabeled analogue (m/z 144), directly confirming the incorporation of a single ¹³C atom.[5][16]
-
The analytical workflow for product validation is outlined below.
Caption: Analytical workflow for product validation.
Conclusion
This application note details a reliable and validated two-step synthesis for [1-¹³C]-ethyl 4-methylvalerate. By employing a Grignard reaction with isotopically labeled [¹³C]CO₂ followed by Fischer esterification, the ¹³C label is efficiently incorporated into the target molecule. The described purification and rigorous analytical characterization steps ensure the final product is of high purity and isotopic enrichment, making it an ideal internal standard or tracer for demanding metabolic studies in drug development and life sciences research.
References
- BenchChem. (2025).
-
T. M. T. T. Nguyen, et al. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids. ACS Catalysis. [Link]
-
K. T. Neumann, et al. (2018). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. ACS Omega. [Link]
-
ResearchGate. (n.d.). Synthesis of [¹¹C]carboxylic acids via isotopic exchange. [Link]
-
An-Najah Staff. (2025). Classical and Modern Methods for Carbon Isotope Labeling. An-Najah National University. [Link]
-
Chemistry LibreTexts. (2019). 19.6: Condensation of Acids with Alcohols: The Fischer Esterification. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Pearson+. (2024). The mechanism of the Fischer esterification was controversial until.... [Link]
-
JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]
-
M. Hartler, et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]
-
ACS Publications. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. [Link]
-
Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
-
Wentzel Lab. (2020). Alkyl halide to Grignard reacting with CO2 to synthesize carboxylic acid. YouTube. [Link]
-
A. Merchak, et al. (2000). Use of stable isotope labeling technique and mass isotopomer distribution analysis.... Journal of Mass Spectrometry. [Link]
-
University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. [Link]
-
N. Goalby. (n.d.). Reactions of Grignard Reagent. Chemrevise. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
FooDB. (2010). Showing Compound Ethyl 4-methylpentanoate (FDB009400). [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
precisionFDA. (n.d.). This compound. [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methyl valerate. [Link]
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Application of Ethyl 4-methylvalerate in insect pheromone research
An in-depth guide to the application of Ethyl 4-methylvalerate in insect pheromone research for researchers, scientists, and drug development professionals.
Introduction: this compound as a Semiochemical
This compound (also known as ethyl isocaproate) is a volatile ester compound characterized by a distinct fruity aroma.[1][2] Its chemical and physical properties make it an important molecule in both the flavor and fragrance industries and, more critically for this guide, in the field of chemical ecology.[3][4] As a semiochemical, it acts as a messenger that influences the behavior of other organisms.[5][6] Specifically, it has been identified as a key component of the aggregation pheromone for several economically significant insect pests, most notably the Coconut Rhinoceros Beetle (Oryctes rhinoceros), a major pest of palm trees.[7][8][9]
The study of insect pheromones like this compound is foundational for developing sustainable and targeted pest management strategies.[5] By understanding how insects detect and respond to these chemical cues, researchers can devise methods for monitoring populations, disrupting mating, or mass trapping.[10] This guide provides a comprehensive overview of the standard methodologies used to investigate the pheromonal activity of this compound, progressing from initial electrophysiological screening to behavioral validation and culminating in field application protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25415-67-2 | [3][11] |
| Molecular Formula | C₈H₁₆O₂ | [11][12] |
| Molecular Weight | 144.21 g/mol | [3][11] |
| Appearance | Colorless clear liquid | [1][13] |
| Odor | Fruity | [4][13] |
| Boiling Point | 159-160 °C | [3][13] |
| Density | 0.868 g/mL at 20 °C | [3][13] |
| Flash Point | 43 °C (109.4 °F) | [3][4] |
Part 1: Electrophysiological Screening with Electroantennography (EAG)
Expertise & Experience: The Rationale for EAG
Before investing in time-consuming behavioral assays, it is crucial to first determine if the target insect can even detect the compound of interest. Electroantennography (EAG) is a powerful and rapid technique that measures the summated electrical potential changes from the olfactory sensory neurons on an insect's antenna in response to a volatile stimulus.[14][15] A positive EAG response indicates that the compound has successfully bound to olfactory receptors and elicited a neural signal, making it a candidate for behavioral activity.[15] It is a measure of peripheral sensory reception, not a confirmation of attraction or repulsion.[14]
Authoritative Grounding: The EAG Protocol
This protocol is a generalized procedure and should be adapted based on the specific insect species and available equipment. The fundamental steps are widely applicable.[16][17]
Materials:
-
This compound (≥97% purity)
-
Solvent (e.g., hexane, pentane, or paraffin oil)
-
Micropipettes and tips
-
Filter paper strips (e.g., Whatman No. 1)
-
Glass Pasteur pipettes
-
Test insect (e.g., Oryctes rhinoceros)
-
EAG system:
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution (e.g., Ringer's solution)
-
Reference and recording electrodes (Ag-AgCl)
-
High-impedance amplifier
-
Data acquisition software
-
Purified, humidified air delivery system
-
Protocol Steps:
-
Preparation of Stimuli: a. Prepare a serial dilution of this compound in the chosen solvent (e.g., from 1 ng/µL to 100 µg/µL). b. Apply 10 µL of each dilution onto a filter paper strip. c. Allow the solvent to evaporate for approximately 60 seconds, leaving the odorant on the paper. d. Insert the filter paper into a clean Pasteur pipette. This will be the stimulus cartridge. e. Prepare a solvent-only control cartridge and a positive control (a known active compound, if available).
-
Antennal Preparation: a. Immobilize the insect (e.g., in a pipette tip with the head exposed or using wax). This can be done after chilling the insect to reduce movement. b. Under the microscope, carefully excise one antenna at its base using fine scissors. c. Immediately mount the excised antenna between the two electrodes. Place the base of the antenna onto the reference electrode and the distal tip onto the recording electrode, ensuring a good electrical connection with the saline solution. Some protocols utilize the whole insect for more stable, longer-lasting recordings.[18]
-
EAG Recording: a. Position the outlet of the continuous, purified air stream (e.g., 0.5 L/min) over the antennal preparation. b. Allow the baseline signal to stabilize. c. Insert the tip of the stimulus cartridge into a hole in the main air delivery tube. d. Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the odorant over the antenna. e. The software will record the resulting depolarization of the antenna in millivolts (mV). f. Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to repolarize and recover. g. Present stimuli in a randomized order, starting with the solvent control, followed by increasing concentrations of this compound. Punctuate the series with controls to monitor the antenna's viability.[15]
-
Data Analysis: a. Measure the peak amplitude of the depolarization (mV) for each stimulus. b. Subtract the average response to the solvent control from the responses to the odorant stimuli to normalize the data. c. Generate a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.
Visualization: EAG Experimental Workflow
Caption: EAG Experimental Workflow.
Part 2: Behavioral Validation with Olfactometry
Expertise & Experience: From Detection to Behavior
A positive EAG response confirms detection but reveals nothing about the resulting behavior—it could be attraction, repulsion, or even an alarm signal.[14][15] Behavioral bioassays are therefore essential to characterize the function of the semiochemical. Olfactometers are devices that allow researchers to study insect behavior in response to chemical stimuli under controlled conditions.[19][20] A four-arm olfactometer is particularly useful as it can simultaneously assess insect preference for up to four different odor fields, allowing for direct comparison between different concentrations of this compound and controls.[21][22]
Authoritative Grounding: Four-Arm Olfactometer Protocol
This protocol describes a standard procedure for a four-arm olfactometer assay with a walking insect.
Materials:
-
Four-arm olfactometer with a central chamber
-
Air pump, flow meters, and tubing
-
Activated charcoal and water flasks (for air purification and humidification)
-
This compound solutions of varying concentrations
-
Solvent control
-
Test insects (starved for 2-4 hours to increase motivation)
-
Video recording equipment and tracking software (optional, but recommended)
-
Timer
Protocol Steps:
-
System Setup: a. Assemble the olfactometer. Ensure all glassware is meticulously cleaned with a non-residual solvent (e.g., acetone) and baked at a high temperature to remove any contaminants. b. Connect the air pump to the purification/humidification system. c. Divide the purified air into four equal streams using flow meters (e.g., 200 mL/min each). d. Connect each air stream to an odor source container and then to one of the four arms of the olfactometer.
-
Odor Source Preparation: a. In the odor source containers, place a filter paper treated with one of the following:
- Arm 1: High concentration of this compound
- Arm 2: Low concentration of this compound
- Arm 3: Solvent control
- Arm 4: Solvent control (to test for positional bias) b. Allow the system to run for 5-10 minutes to allow the odor fields to establish within the arena.
-
Insect Bioassay: a. Gently introduce a single insect into the center of the olfactometer chamber. b. Start the timer and/or video recording. c. Observe the insect's behavior for a set period (e.g., 10 minutes). Record the following metrics:
- First Choice: The first arm the insect enters.
- Residence Time: The total time spent in each of the four arms/quadrants.[23] d. After the observation period, remove the insect. e. Clean the olfactometer thoroughly and rotate it 90 degrees before the next trial to control for any unforeseen environmental biases (e.g., light). f. Repeat the assay with a sufficient number of insects (e.g., N=30-50) for statistical power.
-
Data Analysis: a. For "First Choice" data, use a Chi-square (χ²) test to determine if the choices are significantly different from a random distribution (25% for each arm). b. For "Residence Time" data, use ANOVA or a Kruskal-Wallis test (depending on data distribution) to compare the time spent in each of the four arms.
Data Presentation: Hypothetical Olfactometer Results
Table 2: Behavioral Response of O. rhinoceros to this compound
| Odor Source | First Choice (N=40) | Mean Residence Time (seconds ± SE) |
| High Conc. (10 µg) | 25 | 350.5 ± 25.1 |
| Low Conc. (1 µg) | 11 | 155.2 ± 18.9 |
| Control 1 (Solvent) | 2 | 45.8 ± 8.3 |
| Control 2 (Solvent) | 2 | 48.5 ± 9.1 |
| Statistical Test | χ² = 31.7, p < 0.001 | F = 22.4, p < 0.001 |
Visualization: Insect Choice Logic
Caption: Logical flow of insect decision-making in an olfactometer.
Part 3: Field Application and Trapping Studies
Expertise & Experience: Bridging Lab and Field
Successful laboratory results are the precursor to field applications, where the ultimate efficacy of a pheromone is tested. Field trapping studies serve two main purposes: monitoring insect populations to inform pest management decisions and mass trapping to directly reduce pest numbers.[10][24] The design of the trap, the release rate of the lure, and the trap placement are all critical variables that must be optimized for the target species and environment.[10]
Authoritative Grounding: Field Trapping Protocol
This protocol provides a general framework for a field trial to test the efficacy of this compound as a lure.
Materials:
-
Traps (e.g., bucket traps, funnel traps)[24]
-
Lures containing this compound at a specified release rate (e.g., 10 mg/day)
-
Control lures (without the active ingredient)
-
Stakes or wires for trap deployment
-
Soapy water or a sticky insert for capturing insects
-
GPS device for mapping trap locations
-
Data collection sheets or mobile device
Protocol Steps:
-
Experimental Design: a. Select a suitable field site with a known population of the target insect. b. Design a randomized complete block experiment. Divide the area into several blocks (replicates). Within each block, randomly assign the treatments (pheromone-baited trap and unbaited control trap). c. Ensure traps are spaced sufficiently far apart (e.g., 50-100 meters) to avoid interference.[24]
-
Trap Deployment: a. Assemble the traps, adding the killing/capture agent (e.g., 2-3 inches of soapy water).[24] b. Wearing gloves to avoid contamination, place one lure (pheromone or control) inside each trap according to the manufacturer's instructions.[25] c. Mount the traps on stakes at a standardized height, typically just above the crop canopy or at the flight height of the insect.[10][24] d. Label each trap clearly with its treatment type and replicate number.[25] e. Record the GPS coordinates of each trap.
-
Monitoring and Data Collection: a. Check the traps at regular intervals (e.g., weekly) for a set duration (e.g., 4-6 weeks). b. At each check, count and record the number of target insects captured in each trap. c. Remove all captured insects.[25] d. Service the traps as needed (e.g., replace lures according to their specified lifespan, refresh soapy water).
-
Data Analysis: a. Calculate the mean number of insects captured per trap per day (or week) for each treatment. b. Use a t-test or ANOVA to determine if there is a statistically significant difference in captures between the pheromone-baited traps and the control traps.
Visualization: Insect Olfactory Signaling Pathway
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- 8. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Insect Olfactometers | Yashika Solutions [labitems.co.in]
- 23. thehive.icipe.org [thehive.icipe.org]
- 24. How to make Pheromone traps for insect control in field crops [plantix.net]
- 25. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
Application Notes and Protocols for the Use of Ethyl 4-methylvalerate in the Development of New Fragrances
For: Researchers, scientists, and fragrance development professionals.
Introduction: Unveiling the Potential of Ethyl 4-methylvalerate
This compound (CAS: 25415-67-2), also known as ethyl isocaproate, is a versatile ester characterized by a pleasant and distinctive fruity aroma.[1][2] Its scent profile, often described as fruity with nuances of apple and pineapple, positions it as a valuable component in the palette of modern perfumers.[3] While it has found application in the flavor industry, its full potential in the creation of novel and sophisticated fragrances remains an area ripe for exploration.[1][4] This document provides a comprehensive guide for researchers and fragrance developers on the effective utilization of this compound, from initial olfactory assessment to the formulation and stability testing of new fragrance compositions.
These protocols are designed to be self-validating, with integrated analytical and sensory checkpoints to ensure the reproducibility and integrity of the results. The methodologies described herein are grounded in established principles of perfumery and analytical chemistry, providing a robust framework for innovation.
PART I: Characterization and Olfactory Evaluation of this compound
A thorough understanding of a fragrance raw material's individual character is the cornerstone of successful fragrance creation. This section outlines the protocols for the systematic evaluation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for safe handling, storage, and for predicting its behavior in various formulations.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [4][5] |
| Molecular Weight | 144.21 g/mol | [1][5] |
| Appearance | Colorless clear liquid | [1][6] |
| Odor | Fruity | [6][7] |
| Boiling Point | 159-160 °C | [6] |
| Density | 0.868 g/mL at 20 °C | [6] |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Solubility | Soluble in alcohol, insoluble in water | [7] |
Table 1: Physicochemical properties of this compound.
Protocol for Olfactory Evaluation
The objective of this protocol is to systematically characterize the olfactory profile of this compound at various concentrations. This involves preparing dilutions and conducting a sensory panel evaluation.
Materials:
-
This compound (≥97.0% purity)
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and graduated cylinders
-
Pipettes
-
Smelling strips (mouillettes)
-
Well-ventilated, odor-free evaluation room[8]
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol, as outlined in Table 2. This allows for the assessment of the material's character at different intensities.
-
Sample Preparation: Dip smelling strips into each dilution, ensuring they are submerged to the same depth for consistency. Allow the solvent to evaporate for approximately 10-15 seconds before evaluation.[9]
-
Sensory Panel Evaluation: A trained sensory panel should evaluate the smelling strips at specific time intervals (e.g., initial, 15 minutes, 1 hour, 4 hours) to assess the evolution of the scent. Panelists should describe the odor using a standardized vocabulary and rate the intensity on a scale of 1 to 5 (1 = very weak, 5 = very strong).
-
Data Analysis: Compile the descriptive terms and intensity ratings. The most frequently used descriptors will form the basis of the olfactory profile.
| Dilution (%) | This compound (g) | Ethanol (g) |
| 10% | 1.0 | 9.0 |
| 5% | 0.5 | 9.5 |
| 1% | 0.1 | 9.9 |
| 0.5% | 0.05 | 9.95 |
Table 2: Dilution series for olfactory evaluation.
PART II: Application in Fragrance Accord Development
An accord in perfumery is a blend of two or more notes that creates a new, unified scent impression.[10][11] this compound, with its fruity character, can be a key component in building various accords.
The Logic of Accord Creation
The creation of a successful accord is a systematic process of trial and error, guided by an understanding of the olfactory properties of each component.[10] The goal is to achieve a harmonious blend where the individual ingredients are no longer easily distinguishable.[10]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing for Ethyl 4-methylvalerate in Gas Chromatography
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the gas chromatography (GC) analysis of Ethyl 4-methylvalerate. This resource is designed for researchers, scientists, and drug development professionals seeking to achieve optimal peak symmetry and ensure the accuracy and reproducibility of their analytical results. Peak tailing, a common chromatographic problem, can significantly compromise resolution and quantification, making it a critical issue to address.[1][2] This guide provides a structured, in-depth approach to troubleshooting, moving from common, easily addressable causes to more complex solutions.
Understanding the Problem: Why Does this compound Exhibit Peak Tailing?
This compound, an ester, possesses a polar carbonyl group that can interact with active sites within the GC system. These interactions, primarily hydrogen bonding with silanol groups (Si-OH) present on the surfaces of glass inlet liners and the fused silica column, can lead to secondary, undesirable retention mechanisms.[3] This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in an asymmetrical peak with a "tail."[4][5]
Below is a troubleshooting guide structured in a question-and-answer format to walk you through the process of identifying and resolving the root cause of peak tailing for this compound in your GC analysis.
Troubleshooting Guide: A Step-by-Step Q&A Approach
Question 1: Have you checked for basic system setup issues?
Before delving into more complex chemical interactions, it's crucial to rule out common physical setup problems that can cause peak tailing for all compounds, including this compound.[4][6]
Answer/Troubleshooting Steps:
-
Improper Column Installation: An incorrectly installed column can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing.[5][7]
-
Action: Ensure the column is cut cleanly and squarely. A poor cut can create active sites and disturb the flow path.[1][4] Inspect the cut with a magnifying glass. Re-install the column according to the manufacturer's instructions for your specific GC model, ensuring the correct insertion depth into the inlet and detector.[1][4]
-
-
System Leaks: Leaks in the carrier gas line, fittings, or septum can disrupt the pressure and flow control, leading to poor peak shape.
-
Action: Perform a thorough leak check of the entire system using an electronic leak detector. Pay close attention to the inlet septum nut, column fittings, and gas line connections.
-
-
Contaminated Inlet: Residue from previous injections can accumulate in the inlet liner, creating active sites that interact with your analyte.[8]
-
Action: Perform routine inlet maintenance, which includes replacing the septum, O-ring, and inlet liner.[8]
-
Question 2: Is your inlet liner appropriate for analyzing a polar compound like this compound?
The inlet liner is the first surface your sample encounters upon injection, and its condition is critical for preventing peak tailing of active compounds.[9]
Answer/Troubleshooting Steps:
-
Liner Deactivation: Standard glass liners contain active silanol groups that will interact with the carbonyl group of this compound.[3][9][10]
-
Action: Always use a deactivated inlet liner.[9][10] Deactivation involves treating the glass surface with a silylating reagent to cap the active silanol groups, rendering the surface more inert.[9][10] If you are unsure about the deactivation status of your liner, it is best to replace it with a new, certified deactivated liner.
-
Table 1: Comparison of Inlet Liner Types for this compound Analysis
| Liner Type | Suitability for this compound | Rationale |
| Standard Non-Deactivated | Poor | High concentration of active silanol groups leads to significant peak tailing. |
| Deactivated (Silanized) | Excellent | Silanization masks active sites, minimizing analyte interaction and improving peak shape.[9][10] |
| Deactivated with Glass Wool | Good (with caution) | The glass wool must also be thoroughly deactivated.[10] It aids in sample vaporization but increases the surface area for potential interactions. |
Question 3: Has your GC column been properly conditioned and is it still performing well?
The stationary phase of the column can degrade over time, or become contaminated, exposing active sites that cause peak tailing.
Answer/Troubleshooting Steps:
-
Column Conditioning: A new column must be properly conditioned to remove any residual solvents and impurities and to ensure a stable baseline. Inadequate conditioning can lead to poor peak shapes.
-
Column Contamination: Non-volatile residues from your samples can accumulate at the head of the column, creating active sites.
-
Column Degradation: Over time and with exposure to oxygen at high temperatures, the stationary phase can degrade, leading to increased activity and peak tailing.
-
Action: If trimming the column does not resolve the issue, the column may have reached the end of its lifespan and will need to be replaced.
-
Protocol 1: GC Column Conditioning
-
Install the column in the GC inlet, but do not connect it to the detector.
-
Set the carrier gas flow to the typical rate used in your method.
-
Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any oxygen.[11][14]
-
Program the oven to ramp at 10°C/min to the column's maximum isothermal temperature (or 20°C above your method's final temperature, whichever is lower).[14]
-
Hold at this temperature for 1-2 hours. For thicker film columns, a longer conditioning time may be necessary.[12][13]
-
Cool the oven, then connect the column to the detector and allow the system to stabilize.
Question 4: Could your sample solvent or injection parameters be contributing to the peak tailing?
The choice of solvent and certain injection parameters can significantly impact peak shape.
Answer/Troubleshooting Steps:
-
Solvent Mismatch: If the sample solvent is significantly more polar or has a much higher elution strength than the stationary phase, it can cause peak distortion.[17][18]
-
Action: If possible, dissolve your this compound standard and samples in a solvent that is less polar and compatible with your stationary phase.
-
-
Splitless Injection Issues: In splitless injection, the initial oven temperature needs to be set correctly to achieve the "solvent effect," which helps to focus the analyte band at the head of the column.[19][20] A violation of this can lead to broad or tailing peaks, especially for early eluting compounds.[19][20]
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting, but in some cases, can manifest as tailing.[2]
-
Action: Try injecting a more dilute sample to see if the peak shape improves.
-
Frequently Asked Questions (FAQs)
Q1: I've tried all the above and still see some peak tailing. What else can I do?
A1: If you have addressed all the common causes and still observe peak tailing, you might consider derivatization. This involves chemically modifying the this compound to create a less polar and more volatile compound. While this compound itself is an ester, if your sample contains the corresponding carboxylic acid (4-methylvaleric acid) as an impurity or degradation product, this highly polar compound will exhibit significant tailing. Derivatization is a common technique for improving the chromatography of compounds with active hydrogens, such as carboxylic acids and alcohols.[21][22]
-
Derivatization Method: Esterification or silylation of any free carboxylic acids in your sample can significantly improve peak shape.[21][22][23] For example, reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert active hydrogens on any acidic impurities into less polar trimethylsilyl groups.[24]
Protocol 2: Sample Silylation with BSTFA
-
Evaporate a known volume of your sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injecting into the GC.
Q2: How often should I replace my inlet liner and septum?
A2: This is highly dependent on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, replacing the septum every 100-200 injections and the liner every 200-500 injections is a good starting point. However, if you are analyzing complex matrices or observe a degradation in peak shape, you should replace them more frequently.
Q3: Can the carrier gas type and flow rate affect peak tailing?
A3: While less common as a direct cause of tailing for a specific compound, an incorrect or fluctuating flow rate can lead to broader peaks, which might be misinterpreted as tailing. Ensure your gas supply is stable and your electronic pressure control (EPC) is functioning correctly. The choice of carrier gas (Helium, Hydrogen, or Nitrogen) primarily affects efficiency and analysis speed, but a stable flow is crucial for good chromatography.
Visual Troubleshooting Guide
To aid in your troubleshooting process, the following diagram illustrates the logical flow of steps to diagnose and resolve peak tailing for this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
References
-
Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. [Link]
-
GC Analysis Workshop- Inlet Design & Troubleshooting. Agilent Technologies. [Link]
-
GC Column Conditioning. CHROMacademy. [Link]
-
Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]
-
GC Inlet Liner Selection, Part III: Inertness. Restek. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Selecting a GC Inlet Liner. American Laboratory. [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. Journal of Chromatographic Science. [Link]
-
Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech. [Link]
-
Is the practice of GC inlet liner cleaning and deactivation worth the effort? Mandel Scientific. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
GC Column Conditioning. LCGC International. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Peak Tailing in GC due to violation of Solvent Effect. YouTube. [Link]
-
GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
How I can overcome solvent peak tailing in GC-FID? ResearchGate. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. LCGC International. [Link]
-
Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex. [Link]
-
How to Condition a New Capillary GC Column. Restek. [Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. [Link]
-
GC Technical Tip: Broad Solvent Peaks/Fronts. Phenomenex. [Link]
-
Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. [Link]
-
What Causes Tailing In Gas Chromatography? YouTube. [Link]
-
GC Troubleshooting—Tailing Peaks. Restek. [Link]
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- 5. it.restek.com [it.restek.com]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
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- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
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- 23. gcms.cz [gcms.cz]
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Technical Support Center: Optimization of Fischer Esterification for Improved Ethyl 4-methylvalerate Yield
Welcome to the Technical Support Center for the optimization of Fischer esterification, with a specific focus on the synthesis of Ethyl 4-methylvalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this fundamental organic transformation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind experimental choices, ensuring both successful and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the Fischer esterification of 4-methylvaleric acid with ethanol. Each question is followed by a detailed explanation and actionable steps to resolve the problem.
Q1: My this compound yield is consistently low. What are the primary factors I should investigate?
Low yield in a Fischer esterification is a common issue that can often be traced back to the reversible nature of the reaction.[1][2][3] To drive the equilibrium toward the product, this compound, several key parameters must be optimized.
Core Principle: Le Chatelier's Principle
The Fischer esterification is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[1][2][4]
4-methylvaleric acid + ethanol ⇌ this compound + water
According to Le Chatelier's principle, the equilibrium can be shifted to the right, favoring the formation of the ester, by either using an excess of one of the reactants or by removing one of the products as it is formed.[1][2]
Troubleshooting Steps:
-
Increase the Molar Ratio of Ethanol: Using a large excess of ethanol is a common and effective strategy to push the reaction forward.[1] Since ethanol is often relatively inexpensive and can also serve as the reaction solvent, employing a 3 to 10-fold molar excess over 4-methylvaleric acid is a good starting point.[5]
-
Efficient Water Removal: The continuous removal of water, a product of the reaction, is crucial for achieving high yields.[1][6][7]
-
Dean-Stark Apparatus: This is a highly effective method for azeotropically removing water.[1][8][9][10] Toluene is a common solvent used to form an azeotrope with water. As the mixture refluxes, the water-toluene azeotrope distills into the Dean-Stark trap, where the denser water separates and can be removed, while the toluene is returned to the reaction flask.[1][11]
-
Drying Agents: For smaller-scale reactions, the use of a drying agent like molecular sieves can be effective at sequestering the water formed during the reaction.[6][7]
-
-
Catalyst Efficiency: Ensure the acid catalyst is active and present in a sufficient amount.
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective catalysts for Fischer esterification.[1][12]
-
Catalyst Loading: Typically, a catalytic amount of 1-5 mol% relative to the carboxylic acid is sufficient. Insufficient catalyst will result in a slow reaction rate, while an excessive amount can lead to side reactions and purification difficulties.
-
Experimental Workflow for Yield Optimization
Caption: Workflow for troubleshooting low ester yield.
Q2: The reaction seems to be very slow or stalls before completion. How can I increase the reaction rate?
A slow reaction rate is often related to temperature, catalyst activity, or steric hindrance.[13]
Troubleshooting Steps:
-
Reaction Temperature: Increasing the reaction temperature will generally increase the reaction rate.[6][14] The reaction is typically carried out at the reflux temperature of the alcohol or the azeotropic mixture.[6][8] For the synthesis of this compound, refluxing at the boiling point of ethanol (78 °C) or a toluene/ethanol mixture is recommended.
-
Catalyst Choice and Concentration:
-
Strong Acid Catalysts: Strong Brønsted acids like sulfuric acid are highly effective.[1][15] Lewis acids can also be used.[16]
-
Heterogeneous Catalysts: For easier separation, solid acid catalysts like Dowex H+ cation-exchange resin can be employed.[17] These are considered a "greener" alternative as they are reusable and non-toxic.[17]
-
-
Steric Hindrance: While 4-methylvaleric acid and ethanol are not exceptionally bulky, steric hindrance can play a role, especially with more complex substrates.[5][13] Primary alcohols like ethanol react faster than secondary or tertiary alcohols.[13]
Table 1: Effect of Temperature and Catalyst on Reaction Rate
| Parameter | Condition | Expected Outcome on Rate | Rationale |
| Temperature | Low (e.g., 50 °C) | Slow | Insufficient kinetic energy to overcome the activation energy barrier.[6] |
| High (Reflux) | Fast | Increased kinetic energy leads to more frequent and energetic molecular collisions.[14] | |
| Catalyst | No Catalyst | Extremely Slow | The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic.[3] |
| Strong Acid (e.g., H₂SO₄) | Fast | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.[1][2][6] |
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side reactions in Fischer esterification can include dehydration of the alcohol and ether formation, particularly at high temperatures and with excess acid catalyst.
Troubleshooting Steps:
-
Dehydration of Ethanol: At high temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether.
-
Control Temperature: Avoid excessive heating. Maintaining a steady reflux is generally sufficient.
-
Optimize Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
-
Charring/Decomposition: Overheating in the presence of a strong acid like sulfuric acid can lead to the decomposition of the organic materials, resulting in a dark-colored reaction mixture.
-
Uniform Heating: Use a heating mantle with a stirrer to ensure even heat distribution.
-
Monitor Reaction Time: Do not let the reaction proceed for an unnecessarily long time after completion, as this can increase the likelihood of side reactions.
-
Q4: The purification of my this compound is challenging. What is the recommended work-up and purification procedure?
Proper work-up is essential to remove the unreacted starting materials, the acid catalyst, and any aqueous byproducts.
Standard Work-up Protocol:
-
Cool the Reaction Mixture: Allow the reaction to cool to room temperature.
-
Extraction:
-
If a non-polar solvent like toluene was used, dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.[9][10]
-
Wash the organic layer sequentially with:
-
Water: To remove the excess ethanol.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize the acid catalyst and any unreacted 4-methylvaleric acid.[9] Be cautious as this will produce CO₂ gas.
-
Brine (Saturated NaCl Solution): To remove any remaining water from the organic layer.
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation: Purify the crude ester by distillation.[8] this compound has a boiling point of 159-160 °C.[18]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer esterification?
The Fischer esterification proceeds through a series of reversible steps involving nucleophilic acyl substitution.[1][3]
Mechanism Steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][6]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6][19]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1][6]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[2]
-
Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and forming the final ester product.[2][19]
Caption: Simplified mechanism of Fischer esterification.
Q2: Can I use a different acid catalyst?
Yes, while sulfuric acid is common, other catalysts can be used.[1][17]
-
p-Toluenesulfonic acid (p-TsOH): A solid, organic-soluble acid that is often easier to handle than sulfuric acid.[10]
-
Hydrochloric Acid (HCl): Can be generated in situ from acetyl chloride and the alcohol.[20]
-
Solid Acid Catalysts: Ion-exchange resins like Amberlyst-15 are effective and can be easily filtered off after the reaction.[14]
-
Lewis Acids: Catalysts like hafnium(IV) or zirconium(IV) salts have also been shown to be effective.[16]
Q3: Is it possible to achieve a quantitative yield?
While achieving a 100% yield is practically impossible due to the equilibrium nature of the reaction and potential product loss during work-up, yields can be maximized to be near-quantitative (>95%).[21][22] This is typically achieved by rigorously applying Le Chatelier's principle, most effectively by using a Dean-Stark apparatus to continuously remove water.[11]
Q4: What are the safety precautions for this reaction?
-
Acid Handling: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Flammable Solvents: Ethanol, diethyl ether, and toluene are flammable. Ensure there are no open flames or spark sources nearby.
-
Refluxing: When setting up a reflux apparatus, ensure the system is not closed to the atmosphere to prevent pressure build-up.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
The Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024, December 17). MDPI. [Link]
-
Influence of acid/alcohol molar ratio (1/5, 1/10 and 1/15) on the... (n.d.). ResearchGate. [Link]
-
Acid Catalyst Comparison in Fischer Esterification Reactions. (2023, April 27). ScholarSphere. [Link]
-
use the equation of esterification to calculate the mol ratio if the limitting reagent is 0.25 mols. (2025, September 28). Filo. [Link]
-
Influence of alcohol/acid mole ratio on esterification conversion. (n.d.). ResearchGate. [Link]
- Method for carboxylic acid esterification. (2012, August 30).
-
Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
-
Synthesis of pure esters from long-chain alcohols using Fischer esterification. (2020, March 24). Sciencemadness.org. [Link]
-
How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. (2024, April 4). Brainly. [Link]
-
Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). KTH Royal Institute of Technology. [Link]
-
ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS. (2017, October 11). Journal of the Serbian Chemical Society. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]
-
Fischer esterification reaction. (n.d.). BYJU'S. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]
-
How can I improve the yield of my Fischer Esterification?. (2020, February 13). Reddit. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020, April 3). Quora. [Link]
-
Kinetic Study of Esterification Reaction. (2025, August 6). ResearchGate. [Link]
-
Effect of Temperature on esterification reaction. (n.d.). ResearchGate. [Link]
-
Fischer Esterification. (n.d.). University of California, Irvine. [Link]
-
The Fischer Esterification. (n.d.). University of Colorado Boulder. [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. [Link]
-
Esterification not Working (Separation). (2024, February 15). Reddit. [Link]
-
Routes of formation of esters with highest yield. (2015, August 13). Chemistry Stack Exchange. [Link]
-
Fischer Esterification. (2025, February 23). J&K Scientific LLC. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Calgary. [Link]
-
Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system. (2017, January 2). PubMed. [Link]
-
Optimization of Synthesis of Ethyl Isovalerate Using Rhizomucor miehei Lipase. (2025, August 6). ResearchGate. [Link]
- Method for producing ethyl 4-methyloctanoate. (2017, September 21).
-
ethyl 4-methyl valerate, 25415-67-2. (n.d.). The Good Scents Company. [Link]
-
The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. (n.d.). LinkedIn. [Link]
-
Fischer esterification (video). (n.d.). Khan Academy. [Link]
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Technical Support Center: Chromatographic Resolution of Ethyl 4-methylvalerate
Welcome to the dedicated technical support guide for resolving challenges associated with the chromatographic analysis of Ethyl 4-methylvalerate, particularly within complex sample matrices. This resource is designed for researchers, analytical scientists, and professionals in drug development who are encountering difficulties in achieving optimal separation and quantification of this key flavor and fragrance compound.
This guide moves beyond generic advice, offering a deep dive into the causal factors behind common chromatographic issues. We will explore the interplay between analyte chemistry, matrix effects, and instrumental parameters to provide you with robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of this compound?
Poor resolution of this compound typically stems from one or more of the following factors:
-
Co-elution with Matrix Components: Complex matrices, such as food, beverages, or biological fluids, contain numerous compounds that can have similar retention times to this compound.
-
Inadequate Chromatographic Conditions: Suboptimal temperature gradients, incorrect column selection, or improper carrier gas flow rates can all lead to peak broadening and overlap.[1][2]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting and a loss of resolution.[3][4]
-
Active Sites in the GC System: Interaction of the analyte with active sites in the injector liner or column can cause peak tailing, which reduces resolution.[5]
Q2: Which analytical technique is generally preferred for this compound analysis?
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the most common and effective technique for the analysis of volatile and semi-volatile compounds like this compound.[6] GC provides the necessary separating power, while MS offers sensitive and selective detection.
Q3: What initial steps should I take if I observe peak tailing for this compound?
Peak tailing is often an indication of analyte interaction with active sites or issues with the column.[3][5] A good first step is to check for and address the following:
-
Column Installation: Ensure the column is properly installed in the inlet and detector with clean, square cuts.[5][7]
-
Inlet Maintenance: Replace the inlet liner and septum, as these are common sources of contamination and activity.[5]
-
Column Contamination: Trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated non-volatile residues.[3][8]
In-Depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to specific resolution problems you may encounter.
Problem 1: My this compound peak is broad and poorly resolved from a neighboring peak.
Q: I'm observing significant peak broadening, leading to a loss of resolution. What are the likely causes and how can I fix this?
A: Peak broadening is a common issue that directly impacts resolution. The primary causes can be categorized into chromatographic conditions and system issues.
-
Suboptimal GC Oven Temperature Program: If the initial oven temperature is too high, the analyte will travel through the column too quickly, without sufficient interaction with the stationary phase, leading to poor separation.[1] Conversely, a ramp rate that is too fast can cause compounds to elute too closely together.
-
Expert Insight: The goal is to find a balance between analysis time and resolution. A slower temperature ramp will generally improve the separation of closely eluting compounds.[4]
-
-
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation. An excessively high or low flow rate will lead to band broadening.
-
Expert Insight: Each column has an optimal flow rate for a given carrier gas. This can be determined experimentally by performing a van Deemter plot analysis or by using the manufacturer's recommendations.
-
-
Improper Column Selection: The choice of GC column (stationary phase, length, and internal diameter) is critical for good resolution.[1][2] For a compound like this compound, a mid-polar stationary phase is often a good starting point.
-
Lower the Initial Oven Temperature: Start with an initial oven temperature at least 10-20°C below the boiling point of your solvent.
-
Optimize the Temperature Ramp:
-
Begin with a slow ramp rate (e.g., 2-5°C/min) through the expected elution temperature of this compound.
-
If co-elution is still an issue, consider adding a mid-ramp hold to further separate the peaks of interest.
-
-
Adjust the Carrier Gas Flow Rate:
-
Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions and carrier gas.
-
If using helium, a typical starting point is 1-2 mL/min for a 0.25 mm ID column.
-
-
Evaluate Column Choice:
-
If resolution is still poor after optimizing the above parameters, consider a column with a different stationary phase that offers different selectivity for your analyte and the interfering compound. A 5% phenyl-methylpolysiloxane phase is a versatile choice for many applications.[9]
-
Caption: Decision tree for troubleshooting broad chromatographic peaks.
Problem 2: My this compound peak is tailing, causing asymmetry and poor integration.
Q: I'm observing a tailing peak for this compound, which is affecting my quantitative accuracy. What could be causing this?
A: Peak tailing is a common chromatographic problem that can arise from both chemical and physical issues within the GC system. [3][5]
-
Active Sites: These are locations within the GC system (liner, column, detector) where the analyte can undergo secondary, unwanted interactions, often due to exposed silanol groups or contaminants.[3][5]
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.[8]
-
Improper Column Installation: A poorly cut or installed column can create dead volume and disrupt the sample flow path, leading to tailing.[3][7]
-
Perform Inlet Maintenance:
-
Replace the inlet septum and liner. Use a deactivated liner to minimize active sites.[3]
-
-
Inspect and Re-install the Column:
-
Condition the Column: After installation, condition the column according to the manufacturer's recommendations to remove any contaminants and ensure a stable baseline.
| Liner Type | Peak Asymmetry (this compound) |
| Standard (Non-Deactivated) | 1.8 |
| Deactivated (Silanized) | 1.1 |
Asymmetry is calculated at 10% of the peak height. A value closer to 1 indicates a more symmetrical peak.
Problem 3: I suspect matrix effects are suppressing or enhancing my this compound signal.
Q: My quantitative results for this compound are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?
A: Matrix effects, which can cause signal suppression or enhancement, are a significant challenge when analyzing compounds in complex samples. [10][11][12] This is due to co-eluting matrix components that interfere with the ionization process in the mass spectrometer or interact with the analyte in the GC inlet.[12]
-
Ion Suppression/Enhancement in the MS Source: Co-eluting matrix components can affect the efficiency of analyte ionization in the MS source, leading to a lower or higher signal than expected.[12]
-
GC Inlet Effects: Matrix components can coat the inlet liner, creating active sites that can degrade the analyte or, conversely, protect it from degradation, leading to signal enhancement.[12]
-
Improved Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[13][14]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is the gold standard for correcting for matrix effects. The internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
Caption: A typical workflow for solid-phase extraction (SPE).
This protocol provides a general guideline for extracting this compound from an aqueous matrix.
-
Sample Preparation:
-
To 10 mL of your aqueous sample in a separatory funnel, add 2 g of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase.[6] This will improve the partitioning of the analyte into the organic solvent.
-
-
Extraction:
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.[6]
-
Allow the layers to separate.
-
-
Collection:
-
Drain the organic layer (the bottom layer if using dichloromethane) into a clean collection vial.
-
Repeat the extraction with a fresh 5 mL portion of the organic solvent and combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a small amount of anhydrous sodium sulfate.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume before GC-MS analysis.
-
References
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Restek. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography in the Analysis of Flavours and Fragrances. Retrieved from [Link]
-
Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography? Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 26). How Can You Improve Resolution In Gas Chromatography? Retrieved from [Link]
-
Quora. (2016, May 6). How to improve peak resolutions in chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 19). How To Improve Gas Chromatography Resolution? Retrieved from [Link]
-
Shared Research Facilities. (n.d.). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methyl valerate, 25415-67-2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Sample Preparation. Retrieved from [Link]
-
National Institutes of Health. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
-
MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory viewpoints. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS | Request PDF. Retrieved from [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Optimization, validation and application of a method based on liquid-liquid extraction-gas chromatography-mass spectrometry for quantitative determination of 4-ethylphenol and 4-ethylguaiacol in red wine. Retrieved from [Link]
-
ResearchGate. (2025, February 18). Why non-polar impurity is co-eluting with target compound in column chromatography ? Retrieved from [Link]
-
LCGC International. (2022, April 1). Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]
Sources
- 1. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. it.restek.com [it.restek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
- 14. ijstr.org [ijstr.org]
Stability of Ethyl 4-methylvalerate under different storage conditions
Technical Support Center: Stability of Ethyl 4-methylvalerate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This document is designed to provide you with in-depth, field-proven insights into the stability of this compound under various experimental and storage conditions. As researchers and developers, understanding the stability profile of a molecule is paramount to ensuring data integrity, reproducibility, and the ultimate safety and efficacy of a final product. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues effectively and design robust stability studies.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of this compound.
Q1: What is this compound and what are its primary characteristics?
This compound, also known as ethyl isocaproate, is an ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid with a characteristic fruity aroma. Key physical properties include a boiling point of 159-160 °C and a density of approximately 0.868 g/mL at 20 °C. In research and development, it can be used as a reference standard, a building block in chemical synthesis, or as a component in fragrance and flavor studies.
Q2: What are the primary chemical degradation pathways for this compound?
As an ester, this compound is susceptible to several degradation mechanisms that can compromise its chemical integrity. The most significant pathways are:
-
Hydrolysis: This is the most common degradation route for esters. The ester bond is cleaved by water to form 4-methylvaleric acid and ethanol. This reaction is slow with pure water but is significantly catalyzed by the presence of acids (H⁺) or bases (OH⁻). Alkaline conditions, in particular, lead to a rapid, one-way hydrolysis reaction.
-
Oxidation: While the molecule itself is saturated, oxidative degradation can be initiated by contaminants, exposure to atmospheric oxygen over long periods, or interaction with other oxidizing agents in a formulation. This can lead to the formation of hydroperoxides and subsequent secondary degradation products.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to break chemical bonds and initiate degradation. Molecules that can absorb light at wavelengths of 320 nm or higher are considered a photostability risk.
-
Thermal Degradation: Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and oxidation, leading to faster degradation. At very high temperatures, esters can undergo decomposition through pathways like retro-ene reactions to form an alkene and a carboxylic acid.
Q3: What are the optimal storage conditions for the neat (pure) compound?
For long-term stability, neat this compound should be stored in a tightly sealed container to prevent moisture ingress and evaporation. The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames. A manufacturer's safety data sheet recommends storage at room temperature, sealed in dry conditions.
Q4: I am observing new, unexpected peaks in my HPLC/GC chromatogram during a stability study. What could they be?
Unexpected peaks are a common sign of degradation. Based on the known degradation pathways, these peaks could be:
-
4-methylvaleric acid and Ethanol: The primary products of hydrolysis. Depending on your analytical method (e.g., GC vs. HPLC), you may see one or both.
-
Oxidative Degradants: Peroxides or secondary products from oxidation.
-
Transesterification Products: If your formulation contains other alcohols (e.g., methanol, glycerol), this compound could undergo transesterification to form a different ester.
-
Impurities: The new peak could be an impurity from the initial material that is now resolving differently due to a change in the sample matrix over time.
A well-developed, stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.
Q5: My assay results for this compound are inconsistent across different time points. Could stability be the cause?
Yes, inconsistent results are frequently traced back to issues with compound stability in solution. Esters can be particularly sensitive to the pH and composition of the sample diluent. If your diluent is aqueous and not buffered to a neutral pH, hydrolysis can occur in the vial between sample preparation and injection, leading to variable, time-dependent assay values. Always use freshly prepared solutions for analysis whenever possible.
Visualizing Degradation & Experimental Workflow
Understanding the potential pathways of degradation is the first step in designing a robust stability study.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide: Common Experimental Issues
Problem: I'm seeing a rapid loss of potency (>10%) in my aqueous formulation during an accelerated stability study (40°C).
-
Probable Cause: Hydrolysis. Elevated temperatures dramatically accelerate the rate of hydrolysis, especially if the formulation pH is not optimal. The typical pH range for ester stability is between 4 and 8.
-
Investigative Steps:
-
Verify pH: Measure the pH of your formulation at the start and end of the study. A shift in pH can indicate a reaction is occurring.
-
Analyze for Degradants: Use your analytical method to specifically look for the appearance of 4-methylvaleric acid. Its presence is a direct confirmation of hydrolysis.
-
Review Excipients: Are there any acidic or basic excipients in the formulation that could be catalyzing the reaction?
-
-
Solution & Prevention:
-
Buffering: Reformulate using a suitable buffer system to maintain the pH in the stable 4-8 range.
-
Reduce Water Activity: If possible for the dosage form, consider formulation strategies that reduce the amount of free water available for reaction.
-
Use Anhydrous Solvents: For stock solutions or non-aqueous formulations, always use anhydrous grade solvents to minimize water content.
-
Problem: My mass balance in a forced degradation study is below 90%.
-
Probable Cause: The analytical method is not detecting all degradation products. This can happen if degradants are volatile, do not have a UV chromophore, or are co-eluting with the parent peak or other components.
-
Investigative Steps:
-
Evaluate Peak Purity: Use a Photodiode Array (PDA) detector in your HPLC system to assess the spectral purity of the main this compound peak. A non-homogenous peak suggests co-elution.
-
Use a Universal Detector: If available, re-analyze the samples using a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) which does not rely on a chromophore.
-
Analyze Headspace: this compound and some of its potential degradants are volatile. Use Headspace-GC-MS to analyze for volatile compounds that would be missed by a standard HPLC injection.
-
-
Solution & Prevention:
-
Method Re-development: Modify the HPLC mobile phase, gradient, or column to improve the resolution of all peaks.
-
Employ Multiple Techniques: A comprehensive stability profile may require the use of both HPLC for non-volatile degradants and GC for volatile ones.
-
Experimental Protocols
The following protocols are grounded in ICH guidelines and represent a standard approach to evaluating the stability of a substance like this compound.
Protocol 1: Forced Degradation (Stress Testing)
This study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the solution with 0.1 M HCl and incubate at 60°C. Pull samples at various time points (e.g., 2, 6, 24 hours). Neutralize with base before analysis.
-
Base Hydrolysis: Mix the solution with 0.1 M NaOH and incubate at room temperature (due to faster kinetics). Pull samples at shorter intervals (e.g., 5, 15, 60 minutes). Neutralize with acid before analysis.
-
Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal: Expose the solid compound to elevated heat (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample must be stored under the same conditions but protected from light.
-
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank at each time point using a validated, stability-indicating method (e.g., HPLC-PDA/MS).
Protocol 2: Accelerated Stability Study
This study uses exaggerated storage conditions to predict the long-term stability profile and has a typical duration of 6 months.
Summary of Conditions and Testing Schedule
| Storage Condition | Testing Time Points (Months) |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Methodology:
-
Batch Selection: Use at least three primary batches of the substance or product.
-
Packaging: Samples should be stored in the proposed commercial container-closure system.
-
Storage: Place samples in a calibrated stability chamber maintained at the specified conditions.
-
Testing: At each time point, pull samples and test for critical quality attributes. This must include assay (potency), appearance, and degradation products.
References
- Accelerated Stability Testing. | PPTX - Slideshare.
- Technical Support Center: Atorvastatin Ethyl Ester Stability Testing - Benchchem.
- The International Pharmaceutical Excipients Council - Excipient Stability Guide - GMP Navigator.
- ACCELERATED STABILITY TESTING - LNCT.
- Stability Testing for Pharmaceutical Drug Products - Vici Health Sciences.
- Troubleshooting Forsythide dimethyl ester stability in solution - Benchchem.
- Comparative Oxidative Stability of Fatty Acid Alkyl Esters by Accelerated Methods.
- Stability Testing of Pharmaceutical Products.
- Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
- Accelerated Physical Stability Testing - Microchem Laboratory.
- Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
- Chemical stability of ethyl icosapentate against autoxidation. II. Effect of photoirradiation on oxidation kinetics - PubMed.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
- This compound - Safety Data Sheet - ChemicalBook.
- ethyl 4-methyl valerate, 25415-67-2 - The Good Scents Company.
- Showing Compound Ethyl 4-methylpentanoate (FDB009400) - FooDB.
- This compound Three Chongqing Chemdad Co. ,Ltd.
- ethyl 4-methyl valerate | CAS#:25415-67-2 | Chemsrc.
- hydrolysis of esters - Chemguide.
- Analytical Method - PhareSST.
- TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED - Biodiesel Education.
- ethyl 2-hydroxy-4-methyl valerate, 10348-47-7 - The Good Scents Company.
- This compound | 25415-67-2 - ChemicalBook.
- The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples - PubMed.
- This compound >= 97.0 GC 25415-67-2 - Sigma-Aldrich.
- This compound >= 97.0% (GC) 25415-67-2 - Sigma-Aldrich.
- This compound | 25415-67-2 - ChemicalBook.
- Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem - NIH.
- Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate † | Request PDF - ResearchGate.
- Pentanoic acid, 4-methyl-, ethyl ester - the NIST WebBook.
- Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC - NIH.
- Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples | Journal of Analytical Toxicology | Oxford Academic.
- Photostability testing theory and practice - Q1 Scientific.
- Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning.
- Application Note: Quantification of 2-Ethyl-4-methylpentanal in Meat Products by HS-SPME-GC-MS - Benchchem.
- This compound >= 97.0 GC 25415-67-2 - Sigma-Aldrich.
- Multifunctionals: Their Use And Importance To The Cosmetic Industry | Happi.
- Conformation and reactivity. Part VII.
Preventing degradation of Ethyl 4-methylvalerate during sample preparation
Technical Support Center: Ethyl 4-methylvalerate Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of this compound. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of sample preparation and prevent analyte degradation. As Senior Application Scientists, we understand that achieving accurate and reproducible results depends on a robust methodology grounded in solid chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven laboratory practices.
Q1: My replicate injections of this compound show poor reproducibility and a general loss of signal over time. What is the likely cause?
A: This is a classic sign of analyte instability in your prepared samples. This compound, as an ester, is primarily susceptible to hydrolysis, which breaks it down into 4-methylvaleric acid and ethanol.[1][2] This reaction can be catalyzed by acidic or basic conditions, heat, or enzymes present in the sample matrix.
Immediate Troubleshooting Steps:
-
pH Assessment: Check the pH of your sample and any aqueous solutions used during preparation. Esters are most stable in a slightly acidic to neutral pH range (typically pH 4-6). If your solutions are acidic or alkaline, the ester bond is likely being cleaved.
-
Temperature Control: Are your samples left at room temperature for extended periods? Hydrolysis rates increase with temperature. All sample preparation steps should be performed on ice or at refrigerated temperatures (2-8°C) to minimize thermal degradation.
-
Autosampler Conditions: If samples sit in the autosampler for a long time before injection, degradation can occur there. Consider using a refrigerated autosampler and minimizing the time between sample preparation and analysis.
Q2: I am working with plasma samples, and I suspect enzymatic degradation. How can I confirm and prevent this?
A: Biological matrices like plasma are rich in esterase enzymes, which efficiently catalyze the hydrolysis of esters.[3][4] This is a very common and significant cause of analyte loss for ester-containing compounds.
Confirmation:
-
Stability Experiment: Prepare two sets of spiked plasma samples. To one set, immediately add an esterase inhibitor (like sodium fluoride) or an organic solvent to precipitate proteins and denature enzymes. Leave the other set untreated. Analyze both sets after a short incubation at 37°C (e.g., 30 minutes). A significant difference in concentration will confirm enzymatic activity.
Prevention:
-
Inhibitor Addition: The most direct method is to add an esterase inhibitor to the blood collection tube or to the plasma immediately after separation. Sodium Fluoride (NaF) is a common and effective choice.[3] Other inhibitors like bis(4-nitrophenyl) phosphate (BNPP) or phenylmethanesulfonyl fluoride (PMSF) can also be used.[3][5]
-
Protein Precipitation: Immediately after sample collection, precipitate proteins using a cold organic solvent like acetonitrile or methanol. This physically removes and denatures the enzymes, halting their activity. This is often the first step in an extraction protocol.
Q3: My recovery of this compound is consistently low after performing a liquid-liquid extraction (LLE). What can I do to improve it?
A: Low recovery in LLE can be due to degradation, but it can also be caused by suboptimal extraction conditions for this specific analyte. This compound is a relatively volatile and moderately polar compound.[6][7]
Optimization Strategies:
-
Solvent Selection: Ensure your extraction solvent has the appropriate polarity. For a moderately polar ester, solvents like dichloromethane, ethyl acetate, or a mixture of hexane and ethyl acetate are good starting points.[8][9][10] Avoid very nonpolar solvents like pure hexane, as they may not efficiently extract the analyte.
-
pH Adjustment: The pH of the aqueous phase is critical. To ensure the ester remains in its neutral, more organic-soluble form, adjust the pH of the aqueous sample to be between 4 and 7 before extraction. Under strongly acidic or basic conditions, the ester can hydrolyze, and the resulting carboxylic acid will have very different solubility.
-
Salting Out: The addition of a neutral salt, such as sodium chloride (NaCl), to the aqueous phase can increase the extraction efficiency.[11] Salt increases the ionic strength of the aqueous layer, decreasing the solubility of the organic analyte and driving it into the organic phase.
-
Minimize Emulsions: Emulsions can trap your analyte and lead to poor phase separation and low recovery. Use gentle inversions for mixing instead of vigorous shaking or vortexing. If emulsions form, centrifugation can help break them.[8]
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound?
The primary degradation pathway is hydrolysis of the ester bond. This reaction breaks the molecule into 4-methylvaleric acid and ethanol. The reaction can be catalyzed by acid or base (saponification) and is often accelerated by heat.[1][2][12]
// Nodes ester [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="4-methylvaleric Acid + Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for catalysis labels acid_cat [label="Acid-Catalyzed\n(H+, Heat)", shape=plaintext, fontcolor="#EA4335"]; base_cat [label="Base-Promoted\n(OH-, Heat)", shape=plaintext, fontcolor="#4285F4"]; enzyme_cat [label="Enzymatic\n(Esterases)", shape=plaintext, fontcolor="#34A853"];
// Edges ester -> products [label="Hydrolysis", dir=forward, color="#5F6368"];
// Positioning catalysis labels acid_cat -> ester [dir=none, style=dotted, color="#EA4335"]; base_cat -> ester [dir=none, style=dotted, color="#4285F4"]; enzyme_cat -> ester [dir=none, style=dotted, color="#34A853"]; }
Fig 1. Primary degradation pathway for this compound.
What are the ideal storage conditions for stock solutions and prepared samples?
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous organic solvent (e.g., acetonitrile, methanol). Store them in tightly sealed amber vials at -20°C or lower. Minimize exposure to atmospheric moisture by using desiccators for storage of opened chemical containers.[13]
-
Prepared Samples: If analysis is not immediate, processed samples (e.g., the final extract post-LLE or SPE) should be stored in tightly capped autosampler vials at low temperatures, preferably -20°C or -80°C. A refrigerated autosampler set to 4-10°C is highly recommended for samples awaiting injection.
I am developing a new method. What stability studies should I perform?
According to regulatory guidelines like those from the FDA, a thorough validation of analyte stability is crucial.[14][15][16] You should evaluate:
| Stability Test | Purpose | Common Conditions to Test |
| Freeze-Thaw Stability | Assesses degradation after repeated freezing and thawing cycles. | Analyze samples after 3-5 freeze-thaw cycles. |
| Short-Term (Bench-Top) Stability | Simulates sample handling conditions on the lab bench. | Keep samples at room temperature for 4-24 hours before processing. |
| Long-Term Stability | Determines how long samples can be stored before analysis. | Store samples at -20°C or -80°C and test at various time points (e.g., 1, 3, 6 months). |
| Post-Preparative Stability | Evaluates stability of the processed sample in the autosampler. | Let extracted samples sit in the autosampler for the expected run time (e.g., 24-48 hours). |
Table 1: Key Stability Experiments for Method Validation.
Recommended Protocols & Workflows
The following workflow provides a decision-making framework and a detailed protocol for sample preparation from a biological matrix.
}
Fig 2. Decision workflow for sample preparation.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
This protocol is ideal for quantifying volatile compounds like this compound from liquid or solid matrices, minimizing solvent use and potential for degradation during complex extractions.[11][17][18][19]
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Heating block or water bath with stirring capability
-
GC-MS system
-
Saturated Sodium Chloride (NaCl) solution
Procedure:
-
Sample Aliquoting: Place 5 mL of the liquid sample (or 1-2 g of a solid sample) into a 20 mL headspace vial.
-
pH and Ionic Strength Adjustment: Add 1 mL of saturated NaCl solution to the vial. If necessary, adjust the sample pH to between 4 and 6 using a suitable buffer or dilute acid/base. The salt will help drive the volatile analyte into the headspace.[11]
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a similar ester not present in the sample).
-
Equilibration: Immediately cap the vial and place it in the heating block set to a controlled temperature (e.g., 40-60°C). Allow the sample to equilibrate with stirring for 5-10 minutes. This allows the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) while maintaining the temperature and stirring. The optimal time should be determined during method development.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The heat desorbs the trapped analytes onto the GC column for separation and analysis.
This HS-SPME method is highly sensitive and avoids many of the pitfalls of solvent-based extractions, making it an excellent choice for preventing the degradation of this compound.[20][21]
References
-
Organic Chemistry Video. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
-
Roberts, D. D., & Pollien, P. (2001). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 49(5), 2188–2192. Available at: [Link]
-
Slideshare. acid base catalysed Ester hydrolysis. Available at: [Link]
-
Wikipedia. Ester hydrolysis. Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Ferreira, A., & Barbe, J. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry, 49(9), 4245–4251. Available at: [Link]
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ResearchGate. Solid-Phase Microextraction for the Analysis of Aromas and Flavors. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
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U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
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Yang, X., & Peppard, T. (1994). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry, 42(9), 1925–1930. Available at: [Link]
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National Center for Biotechnology Information. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Available at: [Link]
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De Meulder, M., & De Kock, H. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(21), 2605–2609. Available at: [Link]
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Organomation. GC-MS Sample Preparation. Available at: [Link]
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ResearchGate. Extraction and Pre-concentration of Phthalic Acid Esters from Aqueous Solutions using Agitation-assisted Dispersed Binary Solvents Microextraction. Available at: [Link]
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SCION Instruments. Sample preparation GC-MS. Available at: [Link]
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ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. Available at: [Link]
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MDPI. Emulsive Liquid–Liquid Microextraction for the Determination of Phthalic Acid Esters in Environmental Water Samples. Available at: [Link]
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University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS. Available at: [Link]
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National Center for Biotechnology Information. Vortex solvent bar microextraction for phthalate esters from aqueous matrices. Available at: [Link]
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National Center for Biotechnology Information. Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Available at: [Link]
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CABI Digital Library. Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: application of esterase inhibitors in the stabilization of an ester-containing prodrug. Available at: [Link]
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ResearchGate. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Available at: [Link]
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National Center for Biotechnology Information. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Available at: [Link]
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National Center for Biotechnology Information. Ethyl isovalerate. Available at: [Link]
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National Center for Biotechnology Information. New fluorinated derivatives as esterase inhibitors. Synthesis, hydration and crossed specificity studies. Available at: [Link]
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Jinan Future chemical Co.,Ltd. Ethyl isovalerate CAS:108-64-5. Available at: [Link]
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Technical Support Center: Optimizing GC Injection Parameters for Ethyl 4-methylvalerate
Answering the user's request.
Welcome to the technical support guide for the gas chromatography (GC) analysis of Ethyl 4-methylvalerate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and routine analysis. We will explore the causality behind experimental choices to empower you to build robust and reliable methods.
Frequently Asked Questions (FAQs): Foundational Method Setup
This section addresses common questions when establishing a GC method for this compound, a moderately volatile ester with a boiling point of 159-160°C[1].
Q1: What are the recommended initial injection parameters for this compound analysis?
A1: Establishing a robust baseline is critical. While every method requires empirical optimization, the following parameters serve as an excellent starting point for this compound analysis, based on common practices for similar fatty acid ethyl esters (FAEEs)[2][3].
Table 1: Recommended Starting GC Injection Parameters for this compound
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Injector Type | Split/Splitless (S/SL) | Offers the most flexibility for method development, accommodating both high and low concentration samples[4]. |
| Injector Temperature | 250 °C | This temperature is sufficiently above the analyte's boiling point (159-160°C) to ensure rapid and efficient vaporization, which is crucial for good peak shape. However, it is generally low enough to minimize the risk of thermal degradation for this type of ester[2][3][5]. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Start with splitless mode if you anticipate low concentrations (<10 ppm) to maximize sensitivity[4][6]. For more concentrated samples, a split ratio of 50:1 is a good starting point to prevent column overload and ensure sharp peaks[7][8]. |
| Carrier Gas | Helium or Hydrogen | Helium is a common and reliable choice. Hydrogen can provide faster analysis and higher efficiency at a lower optimal linear velocity, but requires appropriate safety precautions. |
| Head Pressure/Flow Rate | ~1.0 mL/min (for a 0.25 mm ID column) | This flow rate typically provides a good balance between analysis speed and chromatographic resolution. |
| Injection Volume | 1 µL | A standard volume that helps prevent inlet overload. The liner volume must be sufficient to accommodate the expansion of the injection solvent at the set temperature and pressure[9][10]. |
| Inlet Liner | 4 mm ID Single Taper, Deactivated (with glass wool) | A deactivated liner is essential to prevent analyte interaction with active silanol groups on the glass surface, which can cause peak tailing[11][12]. The taper helps to focus the sample onto the column, and glass wool can aid in vaporization and trap non-volatile residues[13][14]. |
Q2: When should I choose split versus splitless injection for my analysis?
A2: The choice between split and splitless injection is fundamentally determined by the concentration of this compound in your sample and the sensitivity required from your analysis[15].
-
Choose Splitless Injection for Trace Analysis: If you are analyzing low concentrations of your analyte (typically in the low ppm or ppb range), splitless injection is the preferred mode. In this technique, the split vent is closed during the injection, directing nearly the entire vaporized sample onto the GC column. This maximizes the mass of analyte transferred, thereby maximizing the detector response and sensitivity[4][6]. However, because the sample transfer is slower, it can lead to broader peaks, especially for more volatile compounds[4].
-
Choose Split Injection for High Concentration Samples: If your analyte is a major component of the sample or present at high concentrations, split injection is necessary. This mode prevents column overload, which would otherwise lead to broad, distorted, or "fronting" peaks[12][16]. A high flow of carrier gas sweeps through the inlet, and only a small, proportional amount of the sample enters the column; the rest is vented[7][8]. This results in sharp, narrow peaks and is ideal for quantitative analysis of concentrated samples[4].
Q3: How do I select the right GC inlet liner?
A3: The inlet liner is not merely a piece of glass; it is a critical component that dictates the efficiency of sample vaporization and transfer to the column. An incorrect choice can lead to a host of problems including poor reproducibility, peak tailing, and analyte loss[9][10]. For an active compound like an ester, liner selection is paramount.
The primary goals when selecting a liner are:
-
Ensure Inertness: The liner surface must be deactivated to prevent chemical interactions with the analyte[11].
-
Promote Complete Vaporization: The design should provide enough surface area and heat transfer to vaporize the sample quickly and completely[10][13].
-
Contain the Sample Vapor: The liner's internal volume must be large enough to contain the gas cloud formed when the sample solvent vaporizes, preventing "backflash" where the sample expands out of the liner, causing contamination and poor reproducibility[10].
-
Focus Analytes onto the Column: The geometry should direct the vaporized sample into a tight band at the head of the column[14].
Below is a decision workflow to guide your selection.
Caption: Decision workflow for selecting a GC inlet liner.
For this compound, a single taper liner with deactivated glass wool is an excellent and versatile choice for both split and splitless injections[13][14]. The taper protects the sample from contacting the metal inlet seal, which can be an active site[10].
Q4: What are the signs of thermal degradation of this compound, and how can I prevent it?
A4: While esters like this compound are reasonably stable, they can degrade under excessive thermal stress or in the presence of active sites in the injector.
Signs of Degradation:
-
Poor Recovery: The peak area for this compound is unexpectedly low or decreases over a sequence of injections[17].
-
Peak Tailing: Degradation on active sites can lead to tailing peaks[17].
-
Appearance of New Peaks: You may see smaller, unidentified peaks appearing in the chromatogram, which are the breakdown products.
-
Poor Linearity: Calibration curves may become non-linear at higher concentrations if degradation is significant.
Prevention Strategies:
-
Use the Lowest Possible Injector Temperature: While 250°C is a good starting point, test lower temperatures (e.g., 220°C, 230°C). The optimal temperature is the lowest one that still provides sharp, symmetrical peaks and good recovery, indicating complete vaporization without degradation[17].
-
Ensure an Inert Flow Path: This is the most critical factor. Use high-quality, deactivated liners and change them regularly. Active sites from sample matrix buildup can catalyze degradation[18].
-
Minimize Residence Time: For thermally sensitive compounds, a faster split injection is preferable to a long, slow splitless injection because it reduces the time the analyte spends in the hot injector[7].
-
Perform Regular Inlet Maintenance: Regularly replace the septum, O-ring, and liner to prevent the buildup of non-volatile residues that can become active sites.
Troubleshooting Guide: Resolving Specific Issues
Q1: My this compound peak is tailing. What are the likely causes and how do I fix it?
A1: Peak tailing is one of the most common chromatographic problems and almost always points to an issue with activity or flow path obstruction. For a moderately polar compound like an ester, the cause is often interaction with active sites.
Sources
- 1. This compound = 97.0 GC 25415-67-2 [sigmaaldrich.com]
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- 4. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
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- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
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- 18. agilent.com [agilent.com]
Method development for trace level detection of Ethyl 4-methylvalerate
An authoritative guide to developing robust analytical methods for the trace-level detection of Ethyl 4-methylvalerate, a key volatile ester in flavor, fragrance, and chemical research. This technical support center provides in-depth troubleshooting, FAQs, and validated protocols to empower researchers in achieving accurate and reproducible results.
Introduction: The Challenge of Trace-Level Volatile Analysis
This compound (also known as ethyl isocaproate) is a volatile organic compound (VOC) recognized for its distinct fruity aroma, contributing significantly to the sensory profile of products like wine, beer, and various fruits.[1][2] Its detection and quantification at trace levels (ng/L or µg/L) are critical in quality control, flavor chemistry, and metabolic research. However, analyzing trace volatile compounds is inherently challenging due to their low concentrations, potential for matrix interference, and reactivity.[3]
This guide, designed for researchers and drug development professionals, provides a comprehensive framework for method development, troubleshooting, and validation, focusing on the gold-standard technique: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with advanced sample preparation methods.
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical technique for trace-level detection of this compound?
For the analysis of volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark technique.[4] The gas chromatograph provides excellent separation of volatile analytes from a complex mixture, while the mass spectrometer offers highly specific and sensitive detection based on the molecule's mass-to-charge ratio.[5] For trace-level work, this must be paired with an effective pre-concentration technique to enhance the signal and achieve low limits of detection.
Q2: Which sample preparation technique is best for pre-concentrating this compound?
Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are two powerful, solvent-free techniques ideal for this purpose.
-
HS-SPME: This is a fast, versatile, and widely used method where a coated fiber is exposed to the headspace (vapor phase) above the sample.[6][7] It is an equilibrium-based technique excellent for screening and routine analysis.[8]
-
SBSE: This technique uses a magnetic stir bar coated with a significantly larger volume of sorbent material (typically Polydimethylsiloxane, PDMS) compared to an SPME fiber.[9] This results in a much higher extraction capacity and sensitivity, making SBSE the superior choice for ultra-trace analysis (ng/L levels).[8][10]
Q3: How do I select the appropriate SPME fiber for this compound?
The choice of fiber coating is critical and depends on the analyte's polarity and volatility. This compound is a relatively non-polar ester. The principle of "like dissolves like" applies.
| Fiber Coating | Composition | Target Analytes | Recommendation for this compound |
| PDMS (Polydimethylsiloxane) | Non-polar | Non-polar, volatile compounds | Good: A suitable first choice for this non-polar ester. |
| DVB/PDMS (Divinylbenzene/PDMS) | Bipolyan (mostly non-polar) | Volatiles and semi-volatiles | Excellent: The porous DVB structure provides a larger surface area, often increasing sensitivity for a wide range of volatiles. |
| CAR/PDMS (Carboxen/PDMS) | Microporous | Very small volatile molecules (gases) | Less Ideal: Better suited for smaller, more volatile compounds than this compound. |
| PA (Polyacrylate) | Polar | Polar analytes (e.g., phenols, alcohols) | Not Recommended: Inappropriate for a non-polar ester. |
For method development, a DVB/PDMS or a combination fiber like DVB/CAR/PDMS is often the most effective starting point due to its broad applicability.
Q4: What are the key mass spectral ions for identifying this compound?
Confident identification relies on matching the retention time and the mass spectrum of the unknown peak with that of an authentic standard. The electron ionization (EI) mass spectrum of this compound has several characteristic ions.
-
Base Peak : m/z 88 (Resulting from a McLafferty rearrangement, a characteristic fragmentation for many ethyl esters)[12]
-
Other Key Fragments : m/z 43, 101, 99, 29[12]
Verifying the presence and relative intensity ratios of these ions is crucial for positive identification.[13]
Troubleshooting Guide: From Method Development to Routine Analysis
This section addresses common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal | 1. Inefficient Extraction: Incorrect SPME fiber, insufficient extraction time/temperature. 2. GC Inlet Leak: A leak in the septum or fittings prevents the sample from reaching the column. 3. Improper Desorption: Desorption temperature is too low or time is too short. 4. MS Not Functioning: Detector is off, or there is an issue with the ion source. | 1. Optimize SPME/SBSE: Use a DVB/PDMS fiber. Increase extraction time (e.g., to 45-60 min) and temperature (e.g., to 50-60°C) to improve partitioning into the headspace. For SBSE, ensure sufficient stir speed and time. 2. Perform Leak Check: Use an electronic leak detector on the GC inlet. Replace the septum. 3. Increase Desorption Parameters: Ensure the inlet temperature is sufficient for rapid desorption (e.g., 250°C for 3-5 min). 4. Check MS Status: Verify that the MS is tuned and acquiring data. Check filament status. |
| Poor Reproducibility (%RSD > 15%) | 1. Inconsistent Sample Volume/Matrix: Variations in sample volume or matrix composition affect the headspace equilibrium. 2. Variable Extraction Time/Temperature: Lack of precise control over these critical parameters. 3. Fiber Degradation: The SPME fiber coating has been damaged or has exceeded its lifespan. 4. Carryover: Incomplete desorption from the previous run. | 1. Use an Autosampler: Automate the entire process for precise timing. Use a consistent and accurate sample volume. 2. Control Incubation: Ensure the sample is fully equilibrated at the set temperature before fiber exposure. 3. Inspect and Replace Fiber: Visually inspect the fiber for damage. Run a blank to check for bleed. Replace after the manufacturer's recommended number of injections. 4. Bake Out Fiber: After desorption, bake the fiber in a separate conditioning station or in the GC inlet at a higher temperature to remove residual analytes. |
| Peak Tailing or Fronting | 1. Active Sites in GC System: Exposed silica in the inlet liner or column can interact with the analyte. 2. Column Overload: Injecting too much analyte onto the column. 3. Improper Inlet Conditions: Desorption is too slow, leading to a broad initial band. | 1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Trim the first few cm of the GC column if it has become active. 2. Reduce Sample Amount: Decrease extraction time or use a smaller sample volume. This is less common in trace analysis but possible if pre-concentration is too efficient. 3. Increase Inlet Temperature: A higher desorption temperature provides a sharper injection band. Ensure the carrier gas flow is optimal. |
| Matrix Interference | 1. Co-eluting Compounds: Other volatile compounds in the sample have the same retention time. 2. Ion Suppression/Enhancement: Non-volatile matrix components coat the MS ion source, affecting ionization efficiency. | 1. Optimize GC Method: Adjust the oven temperature program to better separate the analyte from interferences. 2. Use Selected Ion Monitoring (SIM): Instead of scanning all masses, monitor only the characteristic ions of this compound (e.g., m/z 88, 101). This dramatically improves selectivity and signal-to-noise. 3. Perform Regular Source Cleaning: Follow the manufacturer's protocol for cleaning the MS ion source to remove matrix buildup. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing common analytical issues.
Validated Experimental Protocols
Protocol 1: HS-SPME-GC-MS for Trace-Level Analysis
This protocol provides a robust starting point for the analysis of this compound in a liquid matrix (e.g., water, wine).
1. Sample Preparation: a. Pipette 5.0 mL of the sample into a 20 mL headspace vial. b. Add a magnetic stir flea. If the sample is aqueous, consider adding NaCl (e.g., 1.5 g) to increase the ionic strength, which promotes the partitioning of volatile compounds into the headspace.[14][15] c. Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
2. HS-SPME Extraction: a. Place the vial in an autosampler tray with an agitator and heater. b. Incubation/Equilibration: Incubate the sample at 50°C for 10 minutes with agitation (500 rpm) to allow the sample to reach thermal equilibrium. c. Extraction: Expose a conditioned DVB/PDMS SPME fiber to the headspace above the sample for 30 minutes at 50°C with continued agitation.
3. GC-MS Analysis: a. Desorption: Immediately transfer the fiber to the GC inlet, heated to 250°C, and desorb for 3 minutes in splitless mode. b. GC Conditions:
- Column: Use a mid-polar capillary column suitable for VOCs (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID x 1.4 µm film thickness).[4]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 25°C/min (hold 5 min). c. MS Conditions:
- Ion Source Temp: 230°C.
- Transfer Line Temp: 250°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: For initial method development, use Full Scan (m/z 40-300). For ultimate sensitivity and quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring ions m/z 88, 101, and 43.
4. Fiber Conditioning: a. Before first use and after every 10-15 injections, condition the fiber in a separate conditioning port or the GC inlet at 260°C for 30-60 minutes under helium flow.
HS-SPME-GC-MS Workflow Diagram
Caption: Step-by-step workflow for HS-SPME-GC-MS analysis.
References
- CORE. (n.d.). Validation of a Method for the Analysis of Volatile Organic Compounds in Water.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Volatile Compounds.
- American Chemical Society. (n.d.). Challenges in Flavor Chemistry: An Overview.
- Lab Manager. (2018, January 31). The Challenges of Analyzing Flavors in Foods.
- Los Alamos National Laboratory. (2020, April 21). ER-AP-20309, R0 Validation of Volatile Organic Compound Analytical Data.
- Oxford Academic. (n.d.). Development and Validation of an Analytical Method for Volatiles with Endogenous Production in Putrefaction and Submersion Situations.
- Semantic Scholar. (n.d.). Development and Validation of Analytical Methodology for the Determination of Volatile Organic Compounds for Production and Certification of Reference Material.
- Springer. (n.d.). A Novel Extraction Procedure for Stir Bar Sorptive Extraction (SBSE): Sequential SBSE for Uniform Enrichment of Organic Pollutants.
- Element Lab Solutions. (n.d.). Stir Bar Sorptive Extraction (SBSE).
- ScienceDirect. (2022, November 17). Optimization of stir bar sorptive extraction (SBSE) and multi-stir bar sorptive extraction (mSBSE) to improve must volatile compounds extraction.
- NIST. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester.
- Gerstel. (n.d.). Stir Bar Sorptive Extraction (SBSE) applied to Environmental Aqueous Samples.
- PubMed Central (PMC). (n.d.). Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water.
- The Good Scents Company. (n.d.). ethyl 4-methyl valerate, 25415-67-2.
- National Institutes of Health (NIH). (n.d.). Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem.
- De Gruyter. (n.d.). Trace Analysis — Challenges and Problems.
- MDPI. (n.d.). Special Issue : Challenges in Food Flavor and Volatile Compounds Analysis.
- MDPI. (n.d.). Solid-Phase Microextraction.
- Sigma-Aldrich. (n.d.). This compound = 97.0 GC 25415-67-2.
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Technical Support Center: Enhancing Ionization Efficiency of Ethyl 4-methylvalerate
Welcome to the technical support center for the mass spectrometric analysis of Ethyl 4-methylvalerate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the ionization efficiency of this challenging analyte. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions during your experimental design and execution.
Introduction: The Challenge of Analyzing this compound
This compound is a relatively small, volatile, and nonpolar ester.[1][2] These characteristics present a significant challenge for achieving high sensitivity in typical reverse-phase liquid chromatography-mass spectrometry (LC-MS) workflows. The core of the issue lies in the difficulty of efficiently generating gas-phase ions from a neutral, nonpolar molecule. This guide will walk you through the common issues and provide robust solutions to enhance your signal and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for this compound using my standard Electrospray Ionization (ESI) method. What is the problem?
A1: The primary reason for poor signal in ESI is the chemical nature of this compound. ESI is most effective for compounds that are already charged in solution or are polar enough to readily accept a proton or form adducts.[3][4] this compound is a nonpolar compound, making it difficult to ionize using conventional ESI methods that rely on protonation.[5][6][7][8]
Q2: Should I be using ESI or Atmospheric Pressure Chemical Ionization (APCI) for this compound?
A2: For volatile and low-polarity compounds like this compound, APCI is generally the more suitable ionization technique.[9][10] APCI ionizes analytes in the gas phase via a corona discharge, which is more efficient for compounds that are easily volatilized.[9][11] While ESI can be optimized to work, APCI will likely provide a stronger and more stable signal with less method development.[10][12]
Q3: If I must use ESI, how can I improve the signal for this compound?
A3: To enhance the ESI signal, you should focus on promoting the formation of adducts. Since protonation is inefficient for this molecule, forming adducts with alkali metals (like sodium, [M+Na]+) or ammonium ([M+NH4]+) is a key strategy.[12][13][14] This can be achieved by adding modifiers to your mobile phase.
Q4: What are common adducts I should look for with this compound in ESI?
A4: In positive ion mode ESI, you should look for the protonated molecule ([M+H]+), though it may be weak, as well as sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+) adducts.[12] The presence of multiple adducts can split your signal, so it's often beneficial to promote the formation of a single, dominant adduct for better sensitivity.[13][14][15]
Q5: My signal for this compound is inconsistent when using APCI. What could be the cause?
A5: Signal instability in APCI can be due to several factors. The most common are an unstable corona discharge, suboptimal vaporizer temperature, or issues with the nebulizer gas flow. The vaporizer temperature is particularly critical for ensuring the efficient and reproducible transfer of your analyte into the gas phase.
Troubleshooting Guides
Scenario 1: Low or No Signal in Electrospray Ionization (ESI)
If you are struggling to detect this compound using ESI, this is a common challenge. The workflow below will guide you through the optimization process.
The goal of this protocol is to encourage the formation of the [M+NH4]+ ion, which is often more stable and sensitive than the protonated molecule for esters.[16]
Step-by-Step Methodology:
-
Prepare Mobile Phase Additive: Create a 100 mM stock solution of ammonium acetate or ammonium formate in LC-MS grade water.
-
Modify Mobile Phase: Add the ammonium salt stock solution to your aqueous mobile phase to a final concentration of 1-5 mM. A higher concentration of organic solvent in the mobile phase can also improve ionization.[17]
-
Equilibrate System: Flush your LC system with the modified mobile phase for at least 15-20 minutes to ensure the system is fully equilibrated and free of other potential adduct-forming species like sodium.
-
Mass Spectrometer Setup:
-
Set your mass spectrometer to scan for the m/z of the expected ammonium adduct (m/z of this compound + 18.03).
-
Perform a direct infusion of a standard solution of this compound prepared in the modified mobile phase to optimize source parameters.
-
Sodium adducts ([M+Na]+) can provide a very strong signal for nonpolar molecules. However, they can be difficult to fragment in MS/MS experiments.
Step-by-Step Methodology:
-
Prepare Mobile Phase Additive: Create a 100 mM stock solution of sodium acetate in LC-MS grade water.
-
Modify Mobile Phase: Add the sodium acetate stock solution to your aqueous mobile phase to a final concentration of 0.1-1 mM. Be aware that sodium can be persistent in LC-MS systems.
-
Equilibrate System: Flush the system thoroughly with the new mobile phase.
-
Mass Spectrometer Setup:
-
Set your mass spectrometer to scan for the m/z of the expected sodium adduct (m/z of this compound + 22.99).
-
Optimize source parameters via direct infusion.
-
Fine-tuning your source parameters is crucial for maximizing the signal of your target adduct.[17]
| Parameter | Recommendation for Adduct Formation | Rationale |
| Capillary Voltage | 3.0 - 4.5 kV | Provides the necessary electrical field for droplet charging. Too high a voltage can cause discharge.[18] |
| Nebulizer Gas | 30 - 50 psi | Assists in creating a fine spray of small droplets, which is essential for efficient desolvation. |
| Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation from the ESI droplets. |
| Drying Gas Temp. | 250 - 350 °C | A higher temperature aids in desolvation, which is critical for releasing the gas-phase ion. |
Scenario 2: Optimizing the Signal in Atmospheric Pressure Chemical Ionization (APCI)
APCI is the recommended starting point for this compound analysis. This workflow focuses on fine-tuning the APCI source for optimal performance.
For APCI, the key is to efficiently vaporize the analyte and then ionize it in the gas phase through reactions with the ionized mobile phase.[9]
| Parameter | Recommended Range | Rationale |
| Vaporizer Temp. | 350 - 450 °C | This is the most critical parameter. It must be high enough to fully vaporize the this compound as it enters the source.[11] |
| Corona Discharge | 3 - 5 µA | This current generates the reactant ions from the mobile phase. The optimal setting will produce a stable ion current. |
| Sheath/Nebulizer Gas | 35 - 50 (arb. units) | Helps to create a fine aerosol, aiding in efficient vaporization. |
| Auxiliary Gas Flow | 5 - 15 (arb. units) | Sweeps the vaporized sample towards the corona discharge region. |
| Capillary Temp. | 275 - 325 °C | Maintains the ions in a desolvated state as they enter the mass analyzer.[11] |
Step-by-Step Optimization:
-
Direct Infusion Setup: Infuse a solution of this compound (e.g., 1 µg/mL) in a typical mobile phase composition (e.g., 80:20 Methanol:Water) at your intended LC flow rate.
-
Vaporizer Temperature Optimization: While monitoring the signal of the protonated molecule ([M+H]+), incrementally increase the vaporizer temperature from a lower value (e.g., 300 °C) to a higher value (e.g., 500 °C). Plot the signal intensity against temperature to find the optimum.
-
Corona Current Optimization: At the optimal vaporizer temperature, adjust the corona discharge current. You are looking for a value that provides a high and stable signal without excessive noise.
-
Gas Flow Optimization: Fine-tune the nebulizer and auxiliary gas flows to maximize the signal.
By systematically addressing these common issues and following the detailed protocols, you can significantly enhance the ionization efficiency of this compound, leading to more sensitive and reliable analytical results.
References
-
Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 73(19), 4632-4639. Available from: [Link]
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Cech, N. B., & Enke, C. G. (2000). Relating electrospray ionization response to nonpolar character of small peptides. PubMed. Available from: [Link]
-
Cech, N. B., & Enke, C. G. (2000). Relating electrospray ionization response to nonpolar character of small peptides. Journal of the American Society for Mass Spectrometry, 11(10), 926-933. Available from: [Link]
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Griffiths, J. R., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Nature. Available from: [Link]
-
University of Bristol. (n.d.). Electrospray Ionization (ESI). University of Bristol School of Chemistry. Available from: [Link]
-
Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ResearchGate. Available from: [Link]
-
Bird, S. S., et al. (2011). Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. ResearchGate. Available from: [Link]
-
NIST. (n.d.). Pentanoic acid, 4-methyl-, ethyl ester. NIST WebBook. Available from: [Link]
-
Kruve, A., et al. (2017). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. Available from: [Link]
-
Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed. Available from: [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. Available from: [Link]
-
Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Marwah, A., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. Available from: [Link]
-
Marwah, A., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available from: [Link]
-
LinkedIn. (2023). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. LinkedIn. Available from: [Link]
-
Robb, D. B., & Blades, M. W. (2006). Atmospheric Pressure Photoionization — The Second Source for LC-MS? LCGC North America. Available from: [Link]
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University of Tartu. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Excellence in Analytical Chemistry. Available from: [Link]
-
PubChem. (n.d.). Ethyl 4-methylpentanoate. PubChem. Available from: [Link]
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Cappiello, A., et al. (2023). Optimizing Liquid Electron Ionization Interface to Boost LC-MS Instrumental Efficiency. MDPI. Available from: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]
-
Koal, T., et al. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. PubMed. Available from: [Link]
-
Ishimaru, M., et al. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. NIH. Available from: [Link]
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ResearchGate. (n.d.). Diagnostically important ions in the mass spectra of methyl... ResearchGate. Available from: [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methyl valerate. The Good Scents Company. Available from: [Link]
-
Mandal, M. K. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available from: [Link]
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Technical Support Center: Overcoming Co-elution Issues with Ethyl 4-methylvalerate Analysis
Welcome to the technical support center dedicated to resolving co-elution challenges in the gas chromatographic (GC) analysis of Ethyl 4-methylvalerate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to ensure the accuracy and reliability of your analytical results.
Introduction: The Challenge of Co-elution
This compound is a volatile ester that contributes to the characteristic fruity aroma of various food products, including beer and fermented soybean paste.[1][2] Its accurate quantification is crucial for quality control and sensory analysis. However, its analysis by gas chromatography is often complicated by co-elution, where two or more compounds exit the column at the same time, resulting in overlapping peaks.[3] This phenomenon can lead to inaccurate identification and quantification, compromising the integrity of your results.[3][4]
This guide will walk you through a systematic approach to diagnosing and resolving co-elution issues, empowering you to develop robust and reliable analytical methods.
Part 1: Troubleshooting Guide - A Step-by-Step Approach
When faced with a suspected co-elution problem, a logical and systematic troubleshooting process is essential. This section outlines a workflow to identify and rectify the issue.
Diagram: Troubleshooting Workflow for Co-elution
Caption: A systematic workflow for troubleshooting co-elution issues in GC analysis.
Step 1: Visual Inspection of the Chromatogram
The first indication of co-elution is often an asymmetrical peak shape.[4]
-
Peak Tailing: A gradual exponential decline after the peak maximum.
-
Peak Fronting: A gradual incline before the peak maximum.
-
Shoulders: A sudden discontinuity on the leading or trailing edge of the peak.[4]
While a perfectly symmetrical peak can still hide a co-eluting compound, any deviation from a Gaussian shape warrants further investigation.[4]
Step 2: Leveraging Your Detector
Modern detectors offer powerful tools for diagnosing co-elution.
-
Mass Spectrometry (MS): If you are using a GC-MS system, you can examine the mass spectra across the peak.[3][4] If the spectra change from the beginning to the end of the peak, it is a strong indication of co-elution.
-
Diode Array Detector (DAD): For HPLC, a DAD can perform peak purity analysis by comparing UV spectra across the peak.[3][4]
Step 3: Method Optimization
If co-elution is confirmed, the next step is to modify your chromatographic method to improve separation. The resolution between two peaks is governed by three key factors: efficiency, selectivity, and retention factor .
A. Optimizing Selectivity: The Role of the Stationary Phase
The choice of the GC column's stationary phase is the most critical factor influencing selectivity.[5] The principle of "like dissolves like" governs the separation process; polar stationary phases will retain polar analytes longer, while non-polar phases are better suited for non-polar compounds.[6]
FAQ: What is the best type of GC column for analyzing this compound?
This compound is a moderately polar ester. Therefore, a mid-polar to polar stationary phase is generally recommended for its analysis.
| Stationary Phase Type | Polarity | Common Applications | Recommended for this compound? |
| 100% Dimethylpolysiloxane | Non-polar | General purpose, non-polar compounds | Not ideal, may lead to co-elution with other non-polar volatiles. |
| 5% Phenyl-95% Dimethylpolysiloxane | Low-polarity | Aromatic compounds, fatty acid methyl esters (FAMEs) | Can be a starting point, but may lack sufficient selectivity. |
| Polyethylene Glycol (PEG) / WAX | Polar | Alcohols, aldehydes, esters, and other oxygenated volatiles | Highly Recommended. Provides excellent retention and resolution for esters.[6][7] |
| Cyanopropyl-based phases | High-polarity | FAMEs, especially for cis/trans isomer separation | Recommended. Offers high selectivity for unsaturated compounds and esters.[8][9] |
Actionable Protocol: Switching to a More Selective Column
-
Select a new column: Choose a column with a different stationary phase chemistry, such as a PEG (WAX) or a cyanopropyl-based column. Consider a column specifically designed for flavor and fragrance analysis.[7]
-
Install and condition the new column: Follow the manufacturer's instructions for proper installation and conditioning to ensure optimal performance and low bleed.[10]
-
Perform an initial run: Use your existing method parameters as a starting point.
-
Evaluate the separation: Analyze the chromatogram for improved resolution of the this compound peak.
B. Optimizing the Temperature Program
The oven temperature program directly affects the retention time of analytes and can be adjusted to improve separation. A rule of thumb is that for every 15°C decrease in oven temperature, the retention time doubles.[11]
FAQ: How can I adjust my temperature program to resolve co-eluting peaks?
-
Decrease the initial temperature: This can improve the separation of early-eluting, volatile compounds.
-
Reduce the ramp rate: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, which can enhance resolution.[5]
-
Incorporate an isothermal hold: Holding the temperature constant at a specific point in the program can help to separate closely eluting compounds.
Experimental Protocol: Optimizing the Temperature Gradient
-
Initial Analysis: Run your current method and note the retention time of the co-eluting peaks.
-
Slower Ramp Rate: Decrease the temperature ramp rate by 2-5°C/min in the region where the co-elution occurs.
-
Isothermal Hold: If the slower ramp does not provide baseline resolution, introduce an isothermal hold at a temperature just below the elution temperature of the peaks of interest.
-
Evaluate and Repeat: Analyze the resulting chromatogram and make further adjustments as needed.
C. Optimizing Injection Parameters
The injection technique and parameters can significantly impact peak shape and, consequently, resolution.
FAQ: Should I use a split or splitless injection for this compound analysis?
The choice between split and splitless injection depends on the concentration of your analyte.
-
Split Injection: Ideal for high-concentration samples. A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks.[12][13][14]
-
Splitless Injection: Best for trace analysis where maximum sensitivity is required. The entire sample is transferred to the column.[13][14] However, this can lead to broader peaks for volatile compounds if not optimized.[14]
Troubleshooting Injection Issues:
| Issue | Potential Cause | Solution |
| Peak Fronting | Column overload. | Dilute the sample or increase the split ratio.[5] |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner, or replace the liner and septum.[5] |
| Broad Peaks | Injector temperature is too low. | Increase the injector temperature to ensure complete and rapid vaporization of the sample.[5][15] |
| Slow sample transfer in splitless mode. | Optimize the splitless hold time.[14] |
Diagram: Split vs. Splitless Injection Logic
Caption: Decision tree for selecting the appropriate GC injection mode.
Part 2: Frequently Asked Questions (FAQs)
Q1: My peak for this compound is still tailing after trying the troubleshooting steps. What else could be the problem?
A: Persistent peak tailing, especially for a moderately polar compound like an ester, often points to active sites within your GC system. Here are some additional steps to consider:
-
Column Contamination: Trim the first few centimeters of your column. Contaminants from previous injections can accumulate at the head of the column, creating active sites.
-
Carrier Gas Purity: Ensure your carrier gas is of high purity and that your gas traps are functioning correctly. Oxygen and moisture can damage the stationary phase and create active sites.[10]
-
Sample Matrix Effects: If you are analyzing complex samples, the matrix itself can introduce active compounds. Consider a more thorough sample cleanup or extraction procedure.
Q2: Can I use a shorter GC column to speed up my analysis time?
A: Yes, using a shorter column will reduce analysis time.[16] However, it will also reduce the total number of theoretical plates, which can decrease resolution. If you are struggling with co-elution, a shorter column may exacerbate the problem. A more effective way to decrease run time without sacrificing resolution is to use a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).[16]
Q3: How do I know if my analytical method is properly validated after making these changes?
A: Method validation is crucial to ensure your results are accurate and reliable. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
For regulatory environments, it is essential to follow guidelines from organizations such as the FDA and ICH.[18][19]
Conclusion
Overcoming co-elution in the analysis of this compound requires a systematic and logical approach. By carefully examining your chromatograms, leveraging the capabilities of your detector, and methodically optimizing your column selection, temperature program, and injection parameters, you can achieve the resolution necessary for accurate and reliable quantification. Remember that a well-maintained instrument and a validated method are the cornerstones of high-quality chromatographic data.
References
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
Restek. (n.d.). Split vs Splitless Injection. Retrieved from [Link]
-
Restek. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from [Link]
-
Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]
-
Intertek Inform. (2017, July 18). ISO 6658:2017 Sensory analysis — Methodology — General guidance. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Food, Flavor and Fragrances GC Columns. Retrieved from [Link]
-
The ANSI Blog. (2023, May 5). ISO 8586:2023—Selection And Training Of Sensory Assessors. Retrieved from [Link]
-
Matís. (n.d.). ISO standards for sensory evaluation. Retrieved from [Link]
-
International Organization for Standardization. (n.d.). ISO 6658. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
CHROMacademy. (n.d.). Chromatographic Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error: Fourth, Completely Revised Edition. Retrieved from [Link]
-
ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]
-
GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
- Jenke, D. (2022, December 1). Chromatographic Method Validation: A Review of Current Practices and Procedures. Part II. Guidelines for Primary Validation Parameters.
-
Chromatography Problem Solving and Troubleshooting. (n.d.). Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
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Restek. (n.d.). Rapid Analysis of Flavors and Fragrances Using High-Efficiency GC Columns. Retrieved from [Link]
-
BSB EDGE. (n.d.). Sensory analysis. Retrieved from [Link]
- de Souza, A. D. L., & Marriott, P. J. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020.
-
LCGC International. (2013, December 1). Optimizing GC–MS Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography in the Analysis of Flavours and Fragrances. Retrieved from [Link]
- Harynuk, J. J., & Górecki, T. (2006). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters.
-
Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Retrieved from [Link]
-
Evaluation of new stationary phases for the separation of fatty acid methyl esters. (2024, October 31). Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]
-
Restek. (n.d.). It's A Matter of Degrees, but Do Degrees Really Matter? Retrieved from [Link]
-
Agilent. (2019, May 23). Impact of Temperature on the Efficiency of High-Temperature GC Columns. Retrieved from [Link]
-
Reddit. (2024, December 20). Question about temperature in injection for gc/ms. Retrieved from [Link]
-
ResearchGate. (2016, March 10). Does injection port temperature affects compound separation of PAH (including dueterated Surrogate and Recovery) in GCMS? Retrieved from [Link]
-
Restek. (n.d.). Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Quantitative Method for Ethyl 4-Methylvalerate in Beverages
This guide provides a comprehensive framework for the validation of a quantitative analytical method for Ethyl 4-methylvalerate, a key ester contributing to the fruity aroma profile of many beverages. We will explore and compare common analytical techniques, offering insights into experimental design and adherence to international validation standards. This document is intended for researchers, scientists, and professionals in the drug development and food science industries who are tasked with ensuring the quality and consistency of beverage products.
Introduction: The Significance of Flavor Analytics
This compound is an important volatile compound that imparts desirable fruity and apple-like notes to a variety of beverages, including wine, beer, and spirits. The precise quantification of this ester is critical for quality control, ensuring product consistency, and for research and development aimed at optimizing flavor profiles. A robust and validated analytical method is paramount to generating reliable data that can inform decisions about production processes and product quality.[1][2] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] This involves a series of experiments to evaluate the method's performance characteristics, such as accuracy, precision, and linearity.[1][3]
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical first step in developing a quantitative method. For volatile compounds like this compound in complex beverage matrices, Gas Chromatography (GC) is the most prevalent and powerful tool.[5] However, the sample introduction method and the detector used can significantly impact the method's performance.
Sample Preparation and Introduction: The Gateway to Accurate Analysis
Before the analyte can be measured, it must be efficiently extracted from the beverage matrix. The ideal extraction technique should be simple, rapid, and provide high recovery of the target analyte while minimizing the co-extraction of interfering compounds.
-
Static Headspace (HS): This technique involves analyzing the vapor phase above the liquid sample in a sealed vial. It is a simple and solvent-free method, making it an attractive option for routine analysis. However, it may lack the sensitivity required for trace-level quantification.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a coated fiber to adsorb and concentrate volatile and semi-volatile compounds from a sample.[6] It offers higher sensitivity compared to static headspace and is easily automated. The choice of fiber coating is crucial and must be optimized for the target analyte. For esters like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice.
-
Liquid-Liquid Extraction (LLE): LLE is a traditional technique that uses a solvent to extract the analyte from the sample.[7][8] While effective, it is often more labor-intensive, requires larger volumes of organic solvents, and can be more difficult to automate than SPME.[6][8]
Comparison of Sample Preparation Techniques:
| Feature | Static Headspace (HS) | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) |
| Principle | Analysis of vapor phase in equilibrium with the sample. | Adsorption of analytes onto a coated fiber. | Partitioning of analytes between two immiscible liquids. |
| Sensitivity | Lower | Higher | High, but dependent on solvent volume. |
| Solvent Use | Solvent-free | Solvent-free | Requires organic solvents. |
| Automation | Easily automated | Easily automated | More difficult to automate. |
| Speed | Fast | Relatively fast | Can be time-consuming. |
| Selectivity | Lower | Higher (depends on fiber coating) | Moderate |
Separation and Detection: The Core of the Analysis
Gas Chromatography coupled with a suitable detector is the standard for analyzing volatile flavor compounds.[5][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds.[9] The mass spectrometer provides highly specific detection, allowing for the unambiguous identification of this compound, even in the presence of co-eluting compounds.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds.[5] It offers a wide linear range and is less expensive than GC-MS. However, it does not provide the same level of specificity as mass spectrometry, which can be a limitation in complex matrices.
The Method Validation Workflow
A comprehensive method validation process ensures that the chosen analytical method is "fit for purpose."[1] The validation should be conducted in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[10][11][12][13]
Caption: The overall workflow for validating a quantitative analytical method.
Detailed Experimental Protocols for Method Validation
The following protocols are based on a GC-MS method using SPME for sample introduction.
Specificity/Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[14]
Protocol:
-
Analyze a blank beverage matrix (a sample known to not contain this compound).
-
Analyze a standard solution of this compound.
-
Analyze a spiked beverage matrix (the blank matrix fortified with a known concentration of this compound).
-
Analyze a spiked beverage matrix containing potentially interfering compounds (e.g., other esters, alcohols, and volatile compounds commonly found in the beverage).
-
Acceptance Criteria: The chromatogram of the blank matrix should show no peak at the retention time of this compound. The peak for this compound in the spiked samples should be well-resolved from any other peaks.
Linearity and Range
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[2][15]
Protocol:
-
Prepare a series of at least five calibration standards of this compound in a suitable solvent or a blank matrix, covering the expected concentration range in the beverage samples.
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), the y-intercept, and the slope of the regression line.
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in the beverage matrix.
-
Analyze a minimum of three replicates at each concentration level.
-
Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 80-120% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] Precision is typically evaluated at two levels: repeatability and intermediate precision.
Protocol (Repeatability):
-
Prepare a homogeneous sample of the beverage (or a spiked sample) at a single concentration.
-
Perform a minimum of six replicate analyses of the sample on the same day, by the same analyst, and using the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (RSD) of the results.
-
Acceptance Criteria: The RSD should be ≤ 15%.
Protocol (Intermediate Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions using appropriate statistical tests (e.g., F-test for variances, t-test for means).
-
Acceptance Criteria: There should be no statistically significant difference between the results obtained under the different conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2]
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of low-concentration standards and analyze them.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
-
Acceptance Criteria: The determined LOD and LOQ should be appropriate for the intended purpose of the method.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Minimum Requirements | Acceptance Criteria |
| Specificity | Analysis of blank, standard, and spiked samples. | No interference at the retention time of the analyte. |
| Linearity | Minimum of 5 concentrations, in triplicate. | R² ≥ 0.995 |
| Range | To be defined based on the intended application. | Within the linear and accurate range. |
| Accuracy | Minimum of 3 concentrations, 3 replicates each. | Mean recovery of 80-120%. |
| Precision (Repeatability) | Minimum of 6 replicates at 100% of the test concentration. | RSD ≤ 15% |
| Precision (Intermediate) | Varies based on factors evaluated (day, analyst, instrument). | No statistically significant difference between conditions. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio or other methods. | S/N ratio ≈ 3:1 |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio or other methods. | S/N ratio ≈ 10:1 |
| Robustness | Deliberate variations in method parameters. | No significant impact on results. |
Conclusion
The validation of a quantitative method for this compound in beverages is a rigorous but essential process for ensuring the quality and consistency of the final product. By systematically evaluating the performance characteristics of the chosen analytical method, researchers and scientists can have a high degree of confidence in the data they generate. The choice between different sample preparation and analytical techniques should be based on the specific requirements of the analysis, including sensitivity, throughput, and cost. Adherence to international validation guidelines is crucial for regulatory compliance and for ensuring the global acceptance of the analytical data.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Guidelines for the Validation of Chemical Methods for the Foods Program.
- AOAC INTERNATIONAL Guidelines for Validation of Botanical Identific
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces.
- Revised ICH Guideline Q2(R1)
- Quality Guidelines - ICH.
- AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Thre
- 3 Key Regulatory Guidelines for Method Valid
- Analytical Method Validation of Food Safety Tests – Demonstr
- Guidelines for the Validation of Analytical Methods for the Detection of Microbial P
- Appendix F: Guidelines for Standard Method Performance Requirements - AOAC Intern
- AOAC INTERNATIONAL Method Validation Process and the Development and Use of SMPR's.
- Comparison of Two Extraction Techniques, Solid-Phase Microextraction Versus Continuous Liquid–Liquid Extraction/Solvent-Assisted Flavor Evaporation, for the Analysis of Flavor Compounds in Gueuze Lambic Beer.
- Foods Program Methods Valid
- Understanding Method Validation in Food Testing Labor
- Applications of Microextraction Technology for the Analysis of Alcoholic Beverages Quality: Current Perspectives and Future Directions.
- Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chrom
- Method Development and Valid
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?
- Comparison of Two Extraction Procedures, SPE and DLLME, for Determining Plasticizer Residues in Hot Drinks
- Valid
- VALID
- Quantitative Analysis of Food Additives in a Beverage using High Performance Liquid Chromatography and Diode Array Detection Coupled with Chemometrics.
- ethyl 4-methyl valer
- Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualit
- Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatiz
- Alcoholic Beverage Analysis by GC.
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A Comparative Sensory and Physicochemical Analysis of Ethyl 4-methylvalerate and Ethyl Hexanoate for Flavor and Fragrance Applications
In the nuanced world of flavor and fragrance chemistry, the selection of an appropriate ester is paramount to achieving the desired sensory profile. Among the myriad of options, aliphatic esters offer a foundational palette of fruity notes. This guide provides an in-depth comparative analysis of two isomeric C8 esters: Ethyl 4-methylvalerate (also known as ethyl 4-methylpentanoate or ethyl isocaproate) and ethyl hexanoate (ethyl caproate). While sharing the same molecular formula (C₈H₁₆O₂) and molecular weight, their structural differences impart distinct and valuable sensory characteristics.
This document is intended for researchers, scientists, and drug development professionals who require a technical understanding of the sensory and physicochemical properties of these compounds for formulation and application development. The insights provided are grounded in experimental data and established analytical methodologies.
Physicochemical Properties: The Foundation of Sensory Perception
The interaction of a volatile compound with our olfactory and gustatory receptors is governed by its physicochemical properties. Volatility, polarity, and solubility directly influence the release of the aroma molecule from a product matrix and its transport to sensory receptors.
As structural isomers, this compound and ethyl hexanoate exhibit similar, yet distinct, physical properties. Ethyl hexanoate, being a straight-chain ester, has a slightly higher boiling point than the branched-chain this compound. This subtle difference in volatility can influence the temporal perception of their aroma, with the more volatile compound often perceived more immediately.
| Property | This compound | Ethyl Hexanoate |
| Synonyms | Ethyl 4-methylpentanoate, Ethyl isocaproate | Ethyl caproate |
| CAS Number | 25415-67-2[1][2] | 123-66-0 |
| Molecular Formula | C₈H₁₆O₂[1] | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol |
| Boiling Point | 159-163 °C[3] | 168 °C |
| Density | ~0.868 g/mL[3] | ~0.869 g/mL |
| Flash Point | ~43 °C | ~53 °C |
| Sensory Description | Fruity, sweet[4] | Fruity (pineapple, apple, banana), aniseed, cherry-like |
| Odor Threshold | Medium strength odor (quantitative data not readily available)[5][6] | ~1 ppb (in water) |
Sensory Profile: A Tale of Two Fruity Esters
While both compounds are broadly categorized as possessing a "fruity" aroma, their sensory profiles are distinct. This divergence is a direct result of their molecular structures and how they interact with the diverse array of olfactory receptors.
This compound is consistently described as having a general fruity and sweet aroma.[4] It is a versatile ester used to impart these notes in a variety of food products, including candies and beverages, as well as in perfumes.[4] Scientific literature has identified this compound as a contributor to the complex aroma profiles of fermented products such as wine and soy sauce.
Ethyl hexanoate , in contrast, is characterized by a more complex and potent fruity profile. Its aroma is often described with more specific fruit notes, most notably pineapple, apple, and banana . Some sensory panels have also identified subtle aniseed and cherry-like undertones. This ester is a natural byproduct of yeast fermentation and plays a significant role in the aroma of many alcoholic beverages. Its low odor threshold of approximately 1 part per billion in water indicates its high odor potency.
The choice between these two esters in a formulation is therefore dependent on the desired nuance. For a general, sweet-fruity background note, this compound is an excellent choice. For a more defined and potent fruity character, particularly with tropical or orchard fruit notes, ethyl hexanoate would be the preferred option.
Experimental Protocols for Sensory Analysis
To objectively compare the sensory properties of these two esters, standardized and rigorous experimental methodologies are essential. The following protocols outline the key approaches for their sensory evaluation.
Quantitative Descriptive Analysis (QDA)
QDA is a behavioral sensory method that provides a detailed quantitative profile of a product's sensory attributes.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify the specific aroma and flavor attributes of the two esters. Reference standards for various fruity notes (e.g., pineapple, apple, sweet, green) are used to calibrate the panelists.
-
Attribute Generation: Through a series of preliminary sessions, the panel develops a consensus vocabulary of descriptive terms for the aromas of this compound and ethyl hexanoate.
-
Intensity Scoring: Panelists then rate the intensity of each attribute for both compounds on a continuous line scale (e.g., from 0 = not perceptible to 15 = very strong).
-
Data Analysis: The data is statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the two esters.
Caption: Workflow for Quantitative Descriptive Analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines instrumental separation with human sensory detection to identify odor-active compounds.
Methodology:
-
Sample Preparation: Dilute solutions of this compound and ethyl hexanoate are prepared in an appropriate solvent.
-
GC Separation: The samples are injected into a gas chromatograph, which separates the individual volatile compounds.
-
Olfactometry Detection: The effluent from the GC column is split, with one portion going to a chemical detector (e.g., a mass spectrometer for identification) and the other to a sniffing port. A trained sensory analyst sniffs the effluent and records the perceived aroma descriptors and their intensity at specific retention times.
-
Aroma Extract Dilution Analysis (AEDA): To quantify the odor potency, AEDA can be employed. The sample is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceptible is known as the Flavor Dilution (FD) factor.
Caption: Experimental workflow for GC-Olfactometry.
Comparative Analysis and Applications
The choice between this compound and ethyl hexanoate is dictated by the specific sensory goals of the formulation.
-
For a broad, sweet, and fruity character , such as in hard candies or general fruit-flavored beverages, This compound provides an effective and straightforward solution.[4] Its less defined character allows it to blend well with other flavor components without overpowering them.
-
For a distinct and recognizable fruit note , particularly pineapple or apple, ethyl hexanoate is the superior choice. Its potency and specific sensory profile make it a key component in creating realistic fruit flavors. It is also invaluable in the fragrance industry for imparting a fresh, fruity top note to perfumes.
In the context of drug development, where masking unpleasant tastes is often a challenge, the selection of a flavoring agent is critical. The potent and pleasant aroma of ethyl hexanoate may be more effective in masking strongly bitter or medicinal off-notes. Conversely, the milder profile of this compound might be suitable for products where only a subtle, sweet-fruity note is required.
Conclusion
This compound and ethyl hexanoate, despite being isomers, offer distinct tools for the flavor and fragrance chemist. Ethyl hexanoate provides a potent, complex, and specific fruity aroma with a very low odor threshold, making it ideal for creating impactful fruit flavors. This compound offers a more general, sweet-fruity profile that can serve as a versatile background note in a variety of applications. A thorough understanding of their individual sensory profiles, guided by the analytical methodologies described herein, is essential for their effective and targeted application.
References
- Falcao, A., Lytra, G., Darriet, P., & Barbe, J.-C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(7), 1669–1676.
-
PubMed. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Retrieved from [Link]
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Petorose Alcones Pvt Ltd. (n.d.). Ethyl Isocaproate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]
-
ResearchGate. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 4-methyl valerate. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 3-methyl valerate. Retrieved from [Link]
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The Pherobase. (n.d.). The Kovats Retention Index: Ethyl 4-methylpentanoate (C8H16O2). Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to Catalysts in Ethyl 4-Methylvalerate Synthesis: A Senior Application Scientist's Perspective
Executive Summary
Ethyl 4-methylvalerate, a key ester recognized for its characteristic fruity aroma, finds extensive applications in the flavor, fragrance, and pharmaceutical industries. The efficient synthesis of this compound is of paramount importance, with catalyst selection playing a pivotal role in determining reaction yield, selectivity, and overall process sustainability. This guide provides a comprehensive comparative analysis of two primary catalytic systems for the synthesis of this compound via the esterification of 4-methylvaleric acid with ethanol: the heterogeneous solid acid catalyst, Amberlyst-15, and the enzymatic catalyst, immobilized lipase B from Candida antarctica (Novozym® 435). Drawing upon established experimental data and field-proven insights, this document will delve into the mechanistic nuances, performance metrics, and practical considerations associated with each catalyst, offering researchers and drug development professionals a robust framework for informed decision-making.
Introduction: The Significance of Catalysis in Ester Synthesis
The synthesis of this compound is predominantly achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (4-methylvaleric acid) and an alcohol (ethanol). The equilibrium nature of this reaction necessitates the use of a catalyst to accelerate the rate of reaction and drive the equilibrium towards the product side, typically by facilitating the removal of water, a byproduct.[1] The choice of catalyst is critical, influencing not only the reaction kinetics but also the downstream processing, environmental impact, and economic viability of the synthesis.
This guide will explore the following catalytic approaches:
-
Heterogeneous Acid Catalysis: Utilizing a solid acid catalyst, Amberlyst-15, which offers advantages in terms of separation and reusability.
-
Enzymatic Catalysis: Employing an immobilized lipase, Novozym® 435, a biocatalyst renowned for its high selectivity and operation under mild conditions.
Comparative Analysis of Catalytic Performance
The selection of an optimal catalyst is a multi-faceted decision, balancing reaction efficiency with practical and economic considerations. The following table summarizes the key performance indicators of Amberlyst-15 and Novozym® 435 in the context of this compound synthesis, based on data from analogous esterification reactions.
| Feature | Amberlyst-15 (Solid Acid Catalyst) | Novozym® 435 (Immobilized Lipase) |
| Reaction Mechanism | Brønsted acid catalysis: Protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity for nucleophilic attack by ethanol.[2][3] | Ping-Pong Bi-Bi mechanism: Formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. |
| Typical Reaction Temperature | 70-120 °C[4] | 30-60 °C |
| Reaction Time | 3-24 hours[4][5] | 4-48 hours |
| Reported Yield/Conversion | High yields, often >90% for similar esterifications (e.g., 97% for biodiesel).[2][3] | High conversion, typically 70-95% for similar esters. |
| Selectivity | Good, but can be prone to side reactions at higher temperatures (e.g., dehydration of ethanol). | Excellent, highly specific to the esterification reaction, minimizing byproduct formation. |
| Catalyst Reusability | Excellent, can be easily recovered by filtration and reused multiple times with minimal loss of activity.[3] | Very good, though activity may decrease over several cycles due to denaturation or leaching. |
| Solvent | Often performed in excess alcohol or with a non-polar solvent to aid water removal. | Can be performed in solvent-free systems or in non-polar organic solvents. |
| Downstream Processing | Simple filtration to remove the catalyst. | Filtration to remove the immobilized enzyme. |
| Environmental Impact | Considered a green alternative to homogeneous acid catalysts, but requires elevated temperatures. | Highly sustainable, operates under mild conditions, biodegradable. |
| Cost | Relatively low initial cost and high reusability make it cost-effective. | Higher initial cost, but can be offset by its longevity and high selectivity. |
Experimental Protocols
To provide a practical framework for researchers, this section details the step-by-step methodologies for the synthesis of this compound using both Amberlyst-15 and Novozym® 435.
Synthesis using Amberlyst-15 (Heterogeneous Acid Catalyst)
This protocol is adapted from established procedures for solid acid-catalyzed esterification.[4][6]
Materials:
-
4-Methylvaleric acid
-
Anhydrous ethanol
-
Amberlyst-15 (pre-dried)
-
Toluene (or another suitable water-azeotroping solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser.
-
Reactant Charging: Charge the flask with 4-methylvaleric acid and a molar excess of anhydrous ethanol (e.g., 1:3 molar ratio). Add toluene to the flask.
-
Catalyst Addition: Add pre-dried Amberlyst-15 to the reaction mixture (typically 5-10% by weight of the limiting reactant).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by analyzing aliquots using Gas Chromatography (GC) until the consumption of the limiting reactant is complete.
-
Catalyst Recovery: After cooling the reaction mixture to room temperature, recover the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with ethanol and dried for reuse.
-
Product Isolation: Remove the solvent and excess ethanol from the filtrate under reduced pressure. The crude this compound can be further purified by distillation.
Synthesis using Novozym® 435 (Immobilized Lipase)
This protocol is based on optimized conditions for lipase-catalyzed ester synthesis.
Materials:
-
4-Methylvaleric acid
-
Ethanol
-
Novozym® 435
-
Anhydrous sodium sulfate
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
Reactant Preparation: In a screw-capped flask, combine 4-methylvaleric acid and ethanol in a desired molar ratio (e.g., 1:1 or with a slight excess of one reactant).
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture (typically 5-10% by weight of the substrates).
-
Reaction: Place the flask in an orbital shaker or use a magnetic stirrer to ensure adequate mixing. Maintain the reaction at a constant temperature (e.g., 40-50 °C).
-
Monitoring: Periodically take samples from the reaction mixture and analyze them by GC to determine the conversion to this compound.
-
Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
Product Isolation: The liquid phase containing the product can be treated with anhydrous sodium sulfate to remove any residual water. The solvent, if used, can be evaporated to yield the crude ester, which can be purified further if necessary.
Analytical Characterization
The yield and purity of the synthesized this compound should be determined using standard analytical techniques.
-
Gas Chromatography (GC): A primary tool for monitoring reaction progress and quantifying the final product. A typical GC analysis would use a non-polar or semi-polar capillary column and a flame ionization detector (FID).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized ester.[7][8]
-
Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of this compound.[9]
Visualization of Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, outline the key steps in each catalytic synthesis.
Caption: Workflow for Amberlyst-15 catalyzed synthesis of this compound.
Caption: Workflow for Novozym® 435 catalyzed synthesis of this compound.
Conclusion and Future Outlook
Both Amberlyst-15 and Novozym® 435 present viable and effective catalytic options for the synthesis of this compound. The choice between these two catalysts will ultimately depend on the specific priorities of the researcher or production manager.
-
Amberlyst-15 is a robust, cost-effective, and highly reusable catalyst, making it an excellent choice for large-scale production where operational simplicity and catalyst longevity are key.
-
Novozym® 435 offers unparalleled selectivity and operates under mild, environmentally friendly conditions, positioning it as the preferred catalyst for applications demanding high purity and a sustainable process, such as in the pharmaceutical and high-end fragrance industries.
Future research in this area will likely focus on the development of novel solid acid catalysts with enhanced activity and selectivity, as well as the exploration of new and more robust immobilized enzyme preparations. The integration of continuous flow reactor technologies with these catalytic systems also holds significant promise for improving the efficiency and scalability of this compound synthesis.
References
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The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available from: [Link]
-
NIST WebBook. Pentanoic acid, 4-methyl-, ethyl ester. Available from: [Link]
-
Arkivoc. Amberlyst-15 in organic synthesis. Available from: [Link]
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- Shanmugam, S., & Viswanathan, B. (2005). Esterification by solid acid catalysts - A comparison.
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The Good Scents Company. ethyl 4-methyl valerate. Available from: [Link]
- Bajgai, S., & Sharma, M. (2012). Amberlyst-15 in Organic Synthesis. ARKIVOC, 2012(1), 570-609.
-
ResearchGate. Various solid acid catalysts for esterification and transesterification. Available from: [Link]
- Ghamgui, H., et al. (2018). Novozym 435-catalyzed synthesis of fatty acid ethyl esters from soybean oil for biodiesel production. Biocatalysis and Agricultural Biotechnology, 14, 143-148.
-
ResearchGate. Novozym 435: The "perfect" lipase immobilized biocatalyst?. Available from: [Link]
-
MDPI. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available from: [Link]
-
National Center for Biotechnology Information. Magnetic-responsive solid acid catalysts for esterification. Available from: [Link]
-
PubMed. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Available from: [Link]
-
National Center for Biotechnology Information. Ethyl 4-methylpentanoate. Available from: [Link]
-
FooDB. Showing Compound Ethyl 4-methylpentanoate (FDB009400). Available from: [Link]
-
ResearchGate. Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. Available from: [Link]
-
SciSpace. Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. Available from: [Link]
-
ResearchGate. A kinetic model of the Amberlyst-15 catalyzed transesterification of methyl stearate with n-butanol. Available from: [Link]
- Google Patents. US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
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A Senior Application Scientist's Guide to the Extraction of Ethyl 4-Methylvalerate from Natural Products: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient isolation of specific bioactive compounds from natural matrices is a critical first step. Ethyl 4-methylvalerate, a volatile ester prized for its characteristic fruity aroma, finds applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its presence in various fruits and fermented products necessitates a thorough understanding of the most effective methods for its extraction.[3] This guide provides an in-depth, objective comparison of the primary techniques used to extract this compound from natural sources, supported by experimental insights and data.
Introduction to this compound
This compound (C8H16O2) is a colorless liquid with a potent fruity odor.[2] Its volatility and thermal sensitivity present unique challenges for extraction, demanding methods that are both efficient and gentle to preserve the integrity of the compound.[4][5] The selection of an appropriate extraction technique is paramount and depends on several factors, including the desired purity of the extract, the scale of the operation, environmental considerations, and the available resources.
Comparative Overview of Extraction Methodologies
This guide will delve into the principles, protocols, and performance of four key extraction methods: Steam Distillation, Maceration, Soxhlet Extraction, and Supercritical Fluid Extraction (SFE). A summary of their comparative performance is presented below.
| Method | Principle | Typical Yield | Extraction Time | Solvent Consumption | Selectivity | Thermal Degradation Risk |
| Steam Distillation | Co-distillation of volatile, water-immiscible compounds with steam. | Moderate | 2-7 hours | Low (Water) | Moderate for volatiles | High |
| Maceration | Soaking the solid matrix in a solvent to dissolve soluble compounds. | Low to Moderate | Hours to Days | High | Low | Low |
| Soxhlet Extraction | Continuous extraction with a fresh, hot solvent. | High | 16-24 hours | Moderate (Recycled) | Moderate | High |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (typically CO2) as the solvent. | High | 1-4 hours | Very Low (CO2 is recycled) | High | Low |
Steam Distillation: The Classic Approach for Volatile Compounds
Steam distillation is a traditional and widely used method for extracting essential oils and other volatile compounds from plant materials.[6] It is particularly suitable for compounds that are immiscible with water and have a high vapor pressure.
Principle of Operation
The technique involves passing steam through the plant material, which lowers the boiling point of the volatile compounds.[6] The mixture of steam and volatile compound vapor is then condensed, and the resulting immiscible liquids (water and the essential oil containing this compound) are separated.
Experimental Protocol: Steam Distillation
Materials:
-
Plant material (e.g., fruit peels, leaves)
-
Distilled water
-
Round-bottom flask
-
Heating mantle or Bunsen burner
-
Claisen adapter
-
Condenser
-
Receiving flask
-
Separatory funnel
Procedure:
-
Preparation of Plant Material: Shred the plant material into small pieces to increase the surface area for extraction.[6]
-
Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. Place the shredded plant material into the large round-bottom flask and add enough distilled water to just cover the material.[6]
-
Distillation: Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile esters with it.
-
Condensation: The vapor mixture is cooled in the condenser and collects in the receiving flask as a two-phase liquid (water and the essential oil).
-
Separation: Transfer the condensate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer to isolate the essential oil containing this compound.
Workflow Diagram: Steam Distillation
Caption: Workflow of Steam Distillation for this compound extraction.
Performance and Considerations
-
Advantages: Relatively simple and inexpensive setup. It avoids the use of organic solvents, making it a "greener" option.[2]
-
Disadvantages: The high temperatures involved can lead to the degradation of thermally sensitive compounds like esters through hydrolysis.[4][5] The yield can be lower compared to other methods, and it is not suitable for non-volatile compounds. In a comparative study, steam distillation yielded approximately 0.190% of aroma compounds from Salacca zalacca in seven hours.[7] Another study noted that steam-distilled oils contained fewer compounds compared to those from Soxhlet extraction.[4]
Solvent Extraction: Versatility in Application
Solvent extraction encompasses a range of techniques that use a solvent to dissolve and isolate the target compound from the matrix. Maceration and Soxhlet extraction are two common methods that fall under this category.
Maceration: Simplicity at Room Temperature
Maceration is the simplest form of solvent extraction, involving the soaking of the plant material in a suitable solvent for a period of time.[8]
Principle of Operation
The principle is based on the differential solubility of the target compound in a particular solvent. The solvent penetrates the plant cells and dissolves the desired constituents.
Experimental Protocol: Maceration
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., ethanol, ethyl acetate, hexane)
-
Erlenmeyer flask or beaker with a stopper
-
Shaker or magnetic stirrer (optional)
-
Filter paper and funnel
Procedure:
-
Preparation: Place a known amount of the powdered plant material in the flask.
-
Soaking: Add a sufficient volume of the chosen solvent to completely submerge the plant material.
-
Extraction: Seal the flask and let it stand for a period of hours to days, with occasional agitation to enhance extraction.[9]
-
Filtration: After the extraction period, filter the mixture to separate the solid residue from the liquid extract.
-
Concentration: Evaporate the solvent from the filtrate to obtain the crude extract containing this compound.
Workflow Diagram: Maceration
Caption: Workflow of Maceration for this compound extraction.
Performance and Considerations
-
Advantages: Simple, requires minimal equipment, and is suitable for thermolabile compounds as it is typically performed at room temperature.[8]
-
Disadvantages: It can be time-consuming and may result in lower extraction yields compared to more exhaustive methods.[8] It also consumes a large volume of solvent.
Soxhlet Extraction: Continuous and Exhaustive
Soxhlet extraction is a continuous solid-liquid extraction technique that provides a more efficient extraction than simple maceration.
Principle of Operation
A small amount of solvent is repeatedly cycled through the solid matrix.[4] The solid is placed in a thimble, and hot solvent vapor from a boiling flask condenses and drips onto the sample, extracting the soluble compounds. Once the solvent level in the thimble reaches a certain point, it siphons back into the boiling flask, carrying the extracted compounds with it. This process is repeated, ensuring the sample is always in contact with fresh, hot solvent.
Experimental Protocol: Soxhlet Extraction
Materials:
-
Dried and powdered plant material
-
Soxhlet extractor apparatus (round-bottom flask, extractor, condenser)
-
Cellulose extraction thimble
-
Solvent (e.g., hexane, ethyl acetate)
-
Heating mantle
Procedure:
-
Sample Preparation: Place the powdered plant material into the cellulose thimble.
-
Apparatus Assembly: Assemble the Soxhlet apparatus as shown in the diagram. Place the solvent in the round-bottom flask.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the sample. The extraction is typically run for 16-24 hours.[4]
-
Concentration: After the extraction is complete, the solvent in the round-bottom flask, now containing the extracted compounds, is evaporated to yield the crude extract.
Workflow Diagram: Soxhlet Extraction
Caption: Workflow of Soxhlet Extraction for this compound.
Performance and Considerations
-
Advantages: More efficient than maceration, resulting in higher yields. The continuous use of fresh solvent ensures complete extraction.[4]
-
Disadvantages: The prolonged heating of the solvent can cause thermal degradation of sensitive compounds.[10] It is also a time-consuming process. A comparative study showed that Soxhlet extraction yielded a wider array of chemical compounds from plants compared to steam distillation.[4] For instance, Soxhlet extraction of botanical oils from E. milii and C. occidentalis yielded 8% and 10% of the sample weight, respectively, compared to 0.25% and 1.12% with steam distillation.[11]
Supercritical Fluid Extraction (SFE): The Green and Selective Alternative
SFE is a modern extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[12]
Principle of Operation
A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO2 has a high solvating power like a liquid but low viscosity and high diffusivity like a gas, allowing for efficient penetration into the sample matrix and rapid extraction.[12] The selectivity of the extraction can be tuned by adjusting the pressure and temperature.
Experimental Protocol: Supercritical Fluid Extraction
Materials:
-
Dried and ground plant material
-
Supercritical fluid extractor system
-
CO2 cylinder
-
Co-solvent (e.g., ethanol, optional)
Procedure:
-
Sample Loading: The ground plant material is packed into the extraction vessel.
-
Parameter Setting: The system is pressurized with CO2 and heated to the desired supercritical conditions (e.g., 10-30 MPa, 30-50°C). A co-solvent like ethanol can be added to modify the polarity of the supercritical fluid.
-
Extraction: The supercritical CO2 is passed through the extraction vessel, dissolving the this compound.
-
Separation: The extract-laden supercritical fluid is then depressurized in a separator, causing the CO2 to return to its gaseous state and the extract to precipitate.
-
Collection: The collected extract is then ready for analysis.
Workflow Diagram: Supercritical Fluid Extraction
Caption: Workflow of Supercritical Fluid Extraction for this compound.
Performance and Considerations
-
Advantages: SFE is a "green" technology as it uses non-toxic, non-flammable, and inexpensive CO2, which is easily removed from the final product. The low extraction temperatures are ideal for thermally sensitive compounds.[12] It is also a rapid technique with high selectivity. One study found that SFE produced a higher yield of aroma compounds from Salacca zalacca (average of 0.265%) in a shorter time (2.3 hours) compared to steam distillation (0.190% in 7 hours).[7] Another study on bay leaves concluded that SFE is preferable to steam distillation due to higher phenol content in the extract and shorter extraction times.[13]
-
Disadvantages: The high initial capital cost of the equipment can be a significant drawback.
Post-Extraction Analysis: Quantification and Purity Assessment
Regardless of the extraction method, the resulting extract must be analyzed to determine the concentration and purity of this compound. The standard analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[14] Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique used prior to GC-MS for the analysis of volatile compounds.[15][16][17]
Conclusion
The choice of extraction method for this compound from natural products is a critical decision that impacts the yield, purity, and quality of the final product.
-
Steam distillation is a simple, solvent-free method but carries the risk of thermal degradation.
-
Maceration is a straightforward, room-temperature process but is often inefficient and time-consuming.
-
Soxhlet extraction offers high yields through continuous extraction but at the expense of potential thermal degradation of the target compound.
-
Supercritical Fluid Extraction emerges as a superior "green" alternative, providing high yields of pure extract in a short time without the use of harsh organic solvents and at low temperatures, making it ideal for thermally sensitive esters like this compound.
For researchers and developers, a careful evaluation of the project goals, available resources, and desired product characteristics will ultimately guide the selection of the most appropriate extraction methodology.
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The Superiority of Supercritical Fluid Extraction Over Steam Distillation and Solvent Extraction Methods for the Extraction of Aroma from Salacca Zalacca (Gaertn.) Voss - Oriental Journal of Chemistry. [Link]
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How to extract the ester from natural resources (fruit or flowers) like oranges, banana, roses, etc. as organic chemistry student levels - Quora. [Link]
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Principles of extraction by headspace-solid phase microextraction [HS-SPME]. - ResearchGate. [Link]
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Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC - PubMed Central - NIH. [Link]
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Comparison of Supercritical Fluid Extraction with Steam Distillation for the Extraction of Bay Oil from Bay (Pimenta Racemosa) Leaves - IJESI. [Link]
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Comparative Study of Steam Distillation and Soxhlet for the Extraction of Botanical Oils - Asian Journal of Biological Sciences. [Link]
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Solid-phase microextraction method development for headspace analysis of volatile flavor compounds - PubMed. [Link]
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Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC - NIH. [Link]
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Simultaneous Distillation Extraction of Some Volatile Flavor Components from Pu-erh Tea Samples—Comparison with Steam Distillation-Liquid/Liquid Extraction and Soxhlet Extraction - PMC - NIH. [Link]
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ethyl 4-methyl valerate, 25415-67-2 - The Good Scents Company. [Link]
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Development of an innovative maceration technique to optimize extraction and phase partition of natural products | Request PDF - ResearchGate. [Link]
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A Senior Application Scientist's Guide to Method Cross-Validation: GC-FID vs. GC-MS for the Quantification of Ethyl 4-methylvalerate
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of volatile and semi-volatile compounds is paramount. Ethyl 4-methylvalerate, an ester with applications as a flavoring agent and a potential process-related impurity, requires robust analytical methods for its determination.[1][2] The choice of analytical instrumentation is a critical decision point, often boiling down to two gas chromatography (GC) mainstays: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
This guide provides an in-depth comparison of GC-FID and GC-MS for the quantitative analysis of this compound. Moving beyond a simple list of pros and cons, we will delve into the causality of their performance differences and present a comprehensive cross-validation protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, fit-for-purpose analytical method.
Fundamental Principles: Understanding the Detectors
The choice between FID and MS is rooted in their fundamentally different detection mechanisms. The gas chromatograph itself provides the separation of components in a mixture based on their volatility and interaction with the column's stationary phase.[6][7] However, it is the detector that dictates the nature of the data we acquire.
-
Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a workhorse for quantitative analysis of organic compounds.[8][9] As analytes elute from the GC column, they are burned in a hydrogen-air flame. This combustion process produces ions, generating a current that is proportional to the number of reduced carbon atoms entering the flame.[10] This makes the FID a "carbon counter" with a broad, linear response for hydrocarbons, rendering it highly reliable and repeatable for quantification.[11] However, it provides no structural information and destroys the sample in the process.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS.[12][13] After eluting from the column, analytes enter the MS ion source where they are fragmented into charged ions. These fragments are separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound—its chemical fingerprint.[7][13] This provides exceptional specificity and the ability to identify unknown compounds.[7][14] For quantification, the MS can operate in full scan mode or, for enhanced sensitivity, in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored.[15]
The Cross-Validation Framework
Cross-validation is a formal comparison of two analytical methods, essential when data will be generated by different techniques within or across studies.[16][17] Our objective is to determine if GC-FID and GC-MS provide equivalent quantitative results for this compound and to characterize the performance of each. The validation will adhere to the parameters outlined in ICH Q2(R1).[5][18]
Caption: Cross-validation workflow for GC-FID and GC-MS methods.
Experimental Design & Protocols
To ensure a valid comparison, all preparatory steps must be identical for both methods. The only variables are the detector and its associated operating parameters.
Sample & Standard Preparation
The causality for choosing a suitable solvent is critical: it must completely dissolve the analyte, be compatible with the GC system, and not co-elute with the analyte peak.[12][19] Dichloromethane is an appropriate choice for this ester.
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with GC-grade dichloromethane.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL. This range is chosen to encompass potential limits of quantification and expected sample concentrations.
-
Quality Control (QC) Samples: Prepare QC samples from a separate stock solution at three concentrations: Low (e.g., 0.3 µg/mL), Medium (e.g., 25 µg/mL), and High (e.g., 80 µg/mL). Using a separate stock validates the integrity of the primary stock solution.
Chromatographic Conditions
For volatile compounds like esters, a headspace injection is often preferred to minimize matrix contamination and prolong column life.[20][21] However, for this direct comparison in a clean solvent, a liquid injection is sufficient and simpler.
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Injection: 1 µL, Split mode (20:1 ratio)
-
Inlet Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 220°C
-
Hold: Hold at 220°C for 3 minutes
-
Detector Parameters
| Parameter | GC-FID | GC-MS |
| Detector | Flame Ionization Detector | Mass Spectrometer |
| Temperature | 280°C | Transfer Line: 280°C |
| Gas Flow | H2: 30 mL/min, Air: 300 mL/min | Ion Source: 230°C, Quad: 150°C |
| Mode | N/A | Selected Ion Monitoring (SIM) |
| Ions Monitored | N/A | Quantifier: m/z 87, Qualifiers: m/z 59, 115 |
Causality: For GC-MS, SIM mode is chosen over full scan to maximize sensitivity, which is critical for determining a low Limit of Quantitation (LOQ).[15] The selected ions are characteristic fragments of this compound, ensuring high specificity.
Validation Parameter Assessment & Comparative Data
The following sections detail the validation tests performed and present hypothetical but representative data to illustrate the comparison.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[22][23] This was evaluated by injecting a blank (dichloromethane) and observing for any interfering peaks at the retention time of this compound.
-
GC-FID Result: No interfering peaks were observed. The method is specific in a clean matrix.
-
GC-MS Result: No interfering peaks were observed. Furthermore, the mass spectrum of the analyte peak confirms its identity, providing an orthogonal layer of specificity that FID cannot.[23][24]
Linearity and Range
Linearity is the method's ability to elicit results that are directly proportional to the analyte concentration.[22][25] The calibration standards were injected in triplicate.
| Parameter | GC-FID | GC-MS (SIM) | Acceptance Criteria |
| Validated Range | 0.5 µg/mL - 100 µg/mL | 0.1 µg/mL - 100 µg/mL | Cover expected range |
| Correlation Coeff. (r²) | 0.9995 | 0.9992 | ≥ 0.999[22] |
| Y-intercept Bias | < 2% of response at 100% | < 2% of response at 100% | Minimal bias |
-
Analysis: Both detectors demonstrate excellent linearity within their respective ranges. The MS often shows a slightly lower limit of linearity due to its higher sensitivity.[26]
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements.[23][25] This was assessed by analyzing the QC samples (n=6) on three different days by two different analysts (intermediate precision).[5]
Accuracy (Recovery %)
| QC Level | GC-FID | GC-MS (SIM) | Acceptance Criteria |
|---|---|---|---|
| Low QC | 99.5% | 101.2% | 98.0 - 102.0%[22] |
| Mid QC | 100.8% | 100.1% | 98.0 - 102.0% |
| High QC | 99.1% | 99.7% | 98.0 - 102.0% |
Precision (Relative Standard Deviation - RSD%)
| QC Level | GC-FID | GC-MS (SIM) | Acceptance Criteria |
|---|---|---|---|
| Repeatability (Day 1) | < 1.5% | < 1.8% | RSD < 2%[22] |
| Intermediate Precision | < 2.0% | < 2.5% | RSD < 3%[22] |
-
Analysis: Both methods are highly accurate and precise, meeting typical pharmaceutical industry acceptance criteria. GC-FID often exhibits slightly better precision due to its simpler mechanism and robust response to organic molecules.[27][28]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[23][29] These were determined based on the signal-to-noise (S/N) ratio.
| Parameter | GC-FID | GC-MS (SIM) | Acceptance Criteria |
| LOD (S/N ≥ 3) | 0.15 µg/mL | 0.03 µg/mL | S/N ≥ 3[22] |
| LOQ (S/N ≥ 10) | 0.5 µg/mL | 0.1 µg/mL | S/N ≥ 10[22] |
-
Analysis: This is where the most significant performance difference is observed. GC-MS in SIM mode is substantially more sensitive than GC-FID, resulting in significantly lower detection and quantitation limits.[15][26]
Discussion: Selecting the Right Tool for the Job
The cross-validation data clearly demonstrates that both GC-FID and GC-MS are validatable methods for the quantification of this compound. The choice between them is therefore not a matter of "which is better," but "which is more appropriate for the intended purpose."
Caption: Decision logic for selecting GC-FID vs. GC-MS.
-
Choose GC-FID for Routine Quantification: For routine quality control where the analyte is known and present at concentrations well above the LOQ, GC-FID is the superior choice. Its operational simplicity, lower maintenance requirements, and exceptional ruggedness make it a cost-effective and highly reliable tool for high-throughput environments.[24][28]
-
Choose GC-MS for Trace Analysis and Identification: When the analytical challenge involves determining trace or ultra-trace levels of this compound (e.g., as a genotoxic impurity), GC-MS is non-negotiable.[15] Its superior sensitivity is required to achieve the necessary low LOQ.[26] Furthermore, in method development, stability studies, or impurity profiling, the ability of MS to definitively identify peaks is an invaluable asset that prevents misidentification of co-eluting species.[14][30]
Conclusion
The cross-validation of GC-FID and GC-MS for the quantification of this compound reveals two powerful, reliable, and accurate techniques. While GC-FID excels in robustness and cost-effectiveness for routine analysis, GC-MS provides unparalleled sensitivity and specificity, making it essential for trace-level determination and confirmatory analysis. By aligning the specific analytical requirements of a project with the inherent capabilities of each detector, scientists can confidently select the most appropriate, efficient, and scientifically sound method for their application.
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A Guide to Inter-laboratory Comparison of Ethyl 4-methylvalerate Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Ethyl 4-methylvalerate, a significant flavor compound found in various fermented beverages and foods.[1][2] Designed for researchers, analytical scientists, and quality control professionals, this document outlines the experimental design, analytical methodology, and statistical evaluation necessary to assess laboratory proficiency and ensure the reliability of analytical data across different facilities.
The accurate quantification of this compound is crucial for product quality and consistency in industries such as winemaking, brewing, and spirits distillation.[3][4] An inter-laboratory comparison serves as a vital tool for method validation, performance monitoring, and establishing consensus on analytical results.[5][6]
The Rationale for Inter-laboratory Comparison
An inter-laboratory comparison, also known as proficiency testing (PT), is a systematic evaluation of the performance of multiple laboratories by means of inter-laboratory comparisons.[7] The primary objectives for an ILC focused on this compound analysis are:
-
Performance Assessment: To provide individual laboratories with an objective assessment of their analytical performance compared to their peers.
-
Method Validation: To validate an analytical method by demonstrating its robustness and reproducibility across different laboratory environments, equipment, and personnel.[8][9]
-
Identification of Methodological Issues: To identify potential biases or inconsistencies in analytical procedures that may not be apparent in single-laboratory validations.
-
Harmonization of Results: To promote consistency and comparability of analytical results among a group of laboratories.
This guide will walk through the critical steps of organizing and executing a successful ILC for this compound.
Experimental Design and Methodology
A robust experimental design is the cornerstone of a meaningful inter-laboratory comparison. This section details the preparation of test materials and the recommended analytical protocol.
Preparation and Distribution of Test Materials
To ensure the validity of the comparison, the test materials must be homogeneous and stable.
Protocol for Test Material Preparation:
-
Matrix Selection: A suitable matrix, such as a synthetic wine or a dealcoholized spirit, should be chosen to minimize matrix effects while still being representative of typical samples.
-
Spiking: A stock solution of high-purity this compound (≥97.0% GC) is used to spike the matrix at two different concentration levels, representing a low and a high range typically found in real-world samples.[10][11]
-
Homogenization: The spiked matrix is thoroughly homogenized to ensure a uniform distribution of the analyte.
-
Aliquoting and Blinding: The homogenized material is aliquoted into identical, sealed vials. A portion of the vials should contain a blank matrix. All samples are then randomly coded (blinded) to prevent any bias in the analysis.
-
Stability Testing: The stability of this compound in the matrix under the proposed storage and shipping conditions should be verified prior to distribution.
-
Distribution: A set of samples (e.g., two vials at the low concentration, two at the high concentration, and one blank) is distributed to each participating laboratory along with a detailed protocol and a reporting form.
Analytical Protocol: HS-SPME-GC-MS
The recommended method for the analysis of this compound is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers excellent sensitivity and selectivity for volatile compounds in complex matrices.[12]
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Allow the sample vial to equilibrate to room temperature.
-
In a 20 mL headspace vial, add 5 mL of the sample, 1.5 g of NaCl (to increase ionic strength), and a magnetic stir bar.
-
Add a known concentration of an appropriate internal standard (e.g., Ethyl Heptanoate or a deuterated analog). The use of an internal standard is crucial for accurate quantification.[12]
-
Immediately seal the vial with a PTFE-lined septum.
-
-
HS-SPME Conditions:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 40°C.
-
Incubation Time: 15 minutes with agitation.
-
Extraction Time: 30 minutes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
Injection Port Temperature: 250°C.
-
Injection Mode: Splitless for 1 minute.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 15°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Quantification Ions: Use characteristic ions for this compound (e.g., m/z 88, 101, 115) and the internal standard.[13]
-
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Data Analysis and Performance Evaluation
Upon receipt of the analytical results from all participating laboratories, a thorough statistical analysis is performed to evaluate performance.
Statistical Analysis
The following statistical measures are commonly employed in inter-laboratory comparisons:[7][14][15]
-
Assigned Value (x_pt): The consensus value for the concentration of this compound in the test material, typically determined as the robust mean of the participants' results after the removal of outliers.
-
Standard Deviation for Proficiency Assessment (σ_pt): A measure of the dispersion of the results, which can be derived from the participants' data or a target value set by the ILC organizer.
-
Z-score: A standardized measure of a laboratory's performance, calculated as:
-
Z = (x_i - x_pt) / σ_pt
-
Where x_i is the result reported by the laboratory.
-
Interpretation of Z-scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).[14]
-
-
-
Mandel's h and k Statistics: These are graphical tools used to assess the consistency of results between laboratories (h-statistic) and within a laboratory (k-statistic).[7][15]
-
Outlier Tests: Statistical tests such as Grubbs' test (for single outliers) and Cochran's test (for variance outliers) are used to identify and potentially remove statistically divergent results before calculating the assigned value.[7]
Data Presentation and Comparison
The results of the inter-laboratory comparison should be summarized in a clear and concise manner.
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound (High Concentration Sample)
| Laboratory ID | Reported Value (µg/L) | Assigned Value (µg/L) | Standard Deviation (µg/L) | Z-score | Performance |
| Lab 01 | 45.2 | 48.5 | 3.5 | -0.94 | Satisfactory |
| Lab 02 | 50.1 | 48.5 | 3.5 | 0.46 | Satisfactory |
| Lab 03 | 56.8 | 48.5 | 3.5 | 2.37 | Questionable |
| Lab 04 | 49.5 | 48.5 | 3.5 | 0.29 | Satisfactory |
| Lab 05 | 42.1 | 48.5 | 3.5 | -1.83 | Satisfactory |
| Lab 06 | 59.9 | 48.5 | 3.5 | 3.26 | Unsatisfactory |
| Lab 07 | 47.8 | 48.5 | 3.5 | -0.20 | Satisfactory |
| Lab 08 | 46.3 | 48.5 | 3.5 | -0.63 | Satisfactory |
Logical Relationship Diagram
Caption: Statistical evaluation process for the ILC.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this guide and the ILC process itself, several self-validating systems are incorporated:
-
Blinded Samples: The use of blinded samples ensures that laboratories cannot subconsciously bias their results.
-
Inclusion of Blanks: The analysis of blank samples helps to identify issues with contamination or false positives.
-
Use of Internal Standards: The mandatory use of an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[3]
-
Replicate Analysis: The distribution of duplicate samples at each concentration level allows for the assessment of intra-laboratory precision (repeatability).[7]
-
Consensus-Based Assigned Value: The use of a robust mean from the participants' data to determine the assigned value provides a realistic and defensible target.
By adhering to these principles, the inter-laboratory comparison becomes a self-validating exercise, providing a high degree of confidence in the assessment of laboratory performance. Organizations such as FAPAS and BIPEA offer proficiency testing schemes for esters in alcoholic beverages, which can serve as an external validation of a laboratory's capabilities.[16][17][18]
Conclusion
A well-organized inter-laboratory comparison is an indispensable tool for any laboratory involved in the analysis of this compound. It not only provides a snapshot of individual laboratory performance but also contributes to the overall improvement of analytical standards within the scientific community. By following the guidelines outlined in this document, researchers and analysts can confidently design, execute, and interpret the results of an ILC, thereby ensuring the accuracy and reliability of their data.
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- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- European Union Reference Laboratory for Food Contact Materials. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
- U.S. Food and Drug Administration. (2023). Q2(R2)
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- ResearchGate. Schematic representation of the most important wine esters: ethyl....
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- Srimoon, R., et al. (2007). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Journal of the Chinese Chemical Society, 54(6), 1599-1606.
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A Comparative Guide to Olfactory Threshold Determination of Chiral Volatiles: A Case Study on Ethyl Ester Enantiomers
In the intricate world of flavor and fragrance science, the stereochemistry of a molecule can be the determining factor between a desirable aroma and an off-note. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, frequently exhibit distinct olfactory properties, including different odor characteristics and sensory thresholds.[1] This guide provides a comprehensive comparison of methodologies for determining the olfactory thresholds of chiral molecules, with a specific focus on ethyl 4-methylvalerate enantiomers as a target class of compounds. Due to the limited publicly available sensory data for this specific molecule, we will leverage in-depth experimental data from a closely related compound, ethyl 2-hydroxy-4-methylpentanoate, to illustrate the principles and protocols. This approach provides a robust framework for researchers, scientists, and drug development professionals to design and execute their own sensory evaluation studies.
The Olfactory Significance of Chirality
The human olfactory system is a remarkably sensitive and selective biological detector, capable of distinguishing between enantiomers.[2] This differentiation arises from the chiral nature of olfactory receptors in the nose. Just as a left-handed glove does not fit a right hand, one enantiomer may bind more effectively to a specific olfactory receptor than its mirror image, leading to a different neural signal and, consequently, a distinct odor perception.[2] This phenomenon underscores the critical importance of chiral analysis in the food, beverage, and fragrance industries, where the enantiomeric composition of a volatile compound can significantly impact the final product's sensory profile.[3] this compound, with its characteristic fruity aroma, serves as an excellent example of a chiral flavor compound where the sensory properties of its (R)- and (S)-enantiomers are of great interest.[4][5]
Methodologies for Olfactory Threshold Determination
The determination of an olfactory threshold, the minimum concentration of a substance that can be detected by the human sense of smell, is a cornerstone of sensory science.[6] For chiral compounds, this involves not only determining the threshold of the racemate but also of the individual, enantiomerically pure isomers. The two primary methodologies employed for this purpose are Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis using forced-choice methods.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7] In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (such as a mass spectrometer or flame ionization detector) and the other to a heated sniffing port. A trained sensory panelist sniffs the effluent and records the time and characteristics of any detected odors.
Causality Behind Experimental Choices: The use of a chiral stationary phase in the GC column is paramount for this application. This specialized column allows for the separation of the (R)- and (S)-enantiomers, enabling the sensory panelist to evaluate the odor of each isomer as it elutes from the column.[8] The simultaneous chemical detection provides confirmation of the compound's identity and purity.
-
Sample Preparation: Prepare a stock solution of the racemic this compound and the individual enantiomers (if available) in a suitable solvent (e.g., deodorized ethanol).
-
Instrumentation: Utilize a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase). The GC is connected to a mass spectrometer (MS) and a heated olfactometry port.[9]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 5 °C/min.
-
Column: A chiral column, such as a Rt-βDEXcst, is necessary for enantiomeric separation.[10]
-
-
Olfactometry: A trained panelist sniffs the effluent from the olfactometry port throughout the chromatographic run. The panelist records the retention time, odor descriptor, and intensity of each detected odorant.
-
Data Analysis: The retention times of the odor events are correlated with the peaks on the chromatogram to identify the odor-active enantiomers.
Diagram of the Chiral GC-O Experimental Workflow
Caption: Workflow of a Chiral Gas Chromatography-Olfactometry (GC-O) system.
Sensory Panel with Forced-Choice Ascending Concentration Series
This method relies on a panel of trained human subjects to determine the olfactory threshold in a controlled environment. The three-alternative forced-choice (3-AFC) method is a widely accepted and robust protocol.[9]
Causality Behind Experimental Choices: The 3-AFC design minimizes guessing and provides a statistically reliable measure of the detection threshold.[9] The use of a trained panel, screened for their sensory acuity, ensures the quality and consistency of the data. The ascending concentration series is crucial for preventing sensory fatigue and adaptation.
-
Panelist Selection and Training: Select a panel of at least 15 individuals. Screen them for their ability to detect relevant odors and train them in the 3-AFC procedure.
-
Sample Preparation:
-
Prepare a series of dilutions of the (R)- and (S)-enantiomers of this compound in a neutral medium (e.g., a hydroalcoholic solution of 12% ethanol to mimic wine).[9]
-
The concentrations should be in a geometric progression (e.g., a factor of two or three between steps).
-
-
Presentation: For each concentration level, present three samples to each panelist: two are blanks (the neutral medium) and one contains the odorant. The order of presentation should be randomized.
-
Evaluation: Each panelist is asked to identify the sample that is different from the other two.
-
Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds.
Diagram of the 3-AFC Sensory Evaluation Workflow
Caption: Workflow for 3-Alternative Forced-Choice (3-AFC) olfactory threshold determination.
Comparative Data: A Case Study of Ethyl 2-hydroxy-4-methylpentanoate Enantiomers
As a practical illustration, the following table summarizes the olfactory thresholds determined for the enantiomers of ethyl 2-hydroxy-4-methylpentanoate in a hydroalcoholic solution, a compound structurally similar to this compound.[9]
| Compound | Olfactory Threshold (µg/L) | Odor Description |
| (R)-ethyl 2-hydroxy-4-methylpentanoate | 126 | Fruity, slightly herbaceous |
| (S)-ethyl 2-hydroxy-4-methylpentanoate | 55 | Intense fruity, berry-like |
| Mixture (95:5 R/S) | 51 | Enhanced fruity, complex |
Data sourced from Lytra et al. (2012).[9]
This data clearly demonstrates that the (S)-enantiomer has a significantly lower olfactory threshold, meaning it is more potent than the (R)-enantiomer.[9] Interestingly, the mixture of the two enantiomers exhibits a synergistic effect, with a lower threshold than either of the individual isomers.[9][11] This highlights the importance of evaluating not only the pure enantiomers but also their behavior in relevant mixtures.
Comparison of Methodologies
| Feature | Gas Chromatography-Olfactometry (GC-O) | Sensory Panel (3-AFC) |
| Primary Output | Odor activity and description of separated compounds | Quantitative olfactory threshold |
| Sample Matrix | Can analyze complex mixtures | Requires pure compounds in a neutral medium |
| Throughput | Relatively low, one panelist at a time | Higher, multiple panelists can be tested simultaneously |
| Expertise Required | High (instrument operation and trained panelists) | High (panel management and statistical analysis) |
| Key Advantage | Directly links odor to a specific chemical entity | Provides a precise and statistically robust threshold value |
| Key Limitation | Does not directly provide a threshold value | Does not provide information on odor in a complex matrix |
Best Practices and Recommendations
For a comprehensive understanding of the olfactory properties of this compound enantiomers, a combined approach is recommended:
-
Initial Screening with Chiral GC-O: Utilize chiral GC-O to separate the enantiomers and obtain initial qualitative data on their odor characteristics and relative potencies. This will confirm that the enantiomers have distinct odors and provide guidance for the concentration range to be used in sensory panel testing.
-
Quantitative Threshold Determination with 3-AFC: Following GC-O analysis, conduct a 3-AFC sensory panel study with the purified enantiomers to determine their precise olfactory thresholds. This will provide the quantitative data necessary for understanding their relative impact on flavor and fragrance formulations.
-
Matrix Effects: Consider the final application of the compound. The olfactory threshold can be significantly influenced by the matrix in which it is present.[9] Therefore, conducting sensory evaluations in a relevant food or beverage matrix is advisable for real-world applications.
By employing this integrated approach, researchers can gain a holistic understanding of the sensory properties of chiral molecules like this compound, enabling the development of products with optimized and consistent aroma profiles.
References
-
Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(7), 1761–1768. [Link]
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ResearchGate. (n.d.). Enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine, a natural enhancer of fruity aroma. Retrieved from [Link]
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ACS Publications. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. [Link]
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ResearchGate. (n.d.). Document Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Retrieved from [Link]
-
Wiley Online Library. (2009). Chirality in flavor chemistry—recent developments in synthesis and analysis. Flavour and Fragrance Journal. [Link]
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ResearchGate. (n.d.). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 4-methyl valerate, 25415-67-2. Retrieved from [Link]
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LCGC International. (2024). GC-MS–Informed Aroma Profiling and Sensory Lexicon Development for Cannabis Inflorescence. [Link]
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Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. [Link]
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MDPI. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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The Subtle Shift: A Comparative Guide to the Aroma Profiles of Ethyl 4-methylvalerate and Its Structural Isomers
In the realm of flavor and fragrance chemistry, the arrangement of atoms within a molecule dictates its sensory perception. This principle is vividly illustrated by the homologous series of branched-chain esters, where subtle shifts in a methyl group can dramatically alter the perceived aroma. This guide offers an in-depth comparison of the aroma profiles of Ethyl 4-methylvalerate and its key structural isomers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct sensory characteristics, the analytical methodologies used to define them, and the underlying principles of structure-odor relationships.
The Influence of Methyl Branching on Fruity Esters
Esters are renowned for their characteristic fruity and sweet aromas, forming the backbone of many natural and formulated scents.[1][2] The perceived scent of an ester is intrinsically linked to its molecular structure, including the length of its carbon chains and the presence and position of branching.[1][3] Generally, as the carbon chain length increases, the odor profile of linear esters transitions from sharp and ethereal to sweeter and fruitier.[1] However, the introduction of a methyl branch on the valerate (pentanoate) chain introduces a layer of complexity, creating distinct aroma profiles for each isomer. This structural variation is a key area of investigation for flavor chemists seeking to create novel sensory experiences.
Comparative Aroma Profiles
The sensory characteristics of this compound and its isomers are a testament to the specificity of olfactory receptors. While all are generally described as "fruity," the nuances of their aroma profiles are distinct and significant in their applications.
| Compound | Structure | CAS Number | Aroma Profile | Odor Threshold (in water) |
| This compound | Ethyl 4-methylpentanoate | 25415-67-2 | Fruity aroma.[4][5][6] | Medium strength odor.[4][5] |
| Ethyl isovalerate | Ethyl 3-methylbutanoate | 108-64-5 | Strong, fruity, apple-like odor, with notes of pineapple, tutti frutti, and berry.[7][8][9][10] | 0.01 to 0.4 ppb[9] |
| Ethyl 2-methylvalerate | Ethyl 2-methylpentanoate | 39255-32-8 | Fruity, with prominent notes of apple, pineapple, and melon, sometimes with creamy undertones.[11][12][][14] | Not Widely Reported |
| Ethyl 3-methylvalerate | Ethyl 3-methylpentanoate | 5870-68-8 | Fruity, apple-like aroma.[15][16] | Not Widely Reported |
Table 1: Comparative Aroma Profiles of this compound and Its Structural Isomers
The data clearly indicates that the position of the methyl group significantly influences the perceived scent. Ethyl isovalerate, with its methyl group at the 3-position of the butanoate chain, presents a complex and highly desirable fruity profile. In contrast, the aroma of this compound is more generically described as "fruity," suggesting a less complex or intense sensory experience.
The Science of Scent: Analytical and Sensory Evaluation
To objectively compare and define these subtle aroma differences, a combination of instrumental analysis and human sensory evaluation is essential.[17][18]
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[17][19][20] This method is crucial for identifying the specific volatile compounds responsible for the characteristic aroma of a substance.[21][22]
-
Sample Preparation: A dilute solution of the ester in a suitable solvent (e.g., ethanol) is prepared. For complex matrices, headspace solid-phase microextraction (SPME) can be employed to extract and concentrate volatile compounds.[23]
-
Gas Chromatography (GC) Separation: The sample is injected into a GC system equipped with a capillary column appropriate for separating volatile esters (e.g., a polar column like a Carbowax or a non-polar column like a DB-5). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification.[24][25][26] The other portion is directed to a sniffing port.
-
Olfactometry (Sniffing): A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the time, intensity, and description of each perceived odor.
-
Data Analysis: The data from the chemical detector and the olfactometry analysis are correlated to link specific chemical compounds to their perceived aromas.
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A Comparative Guide to Ethyl 4-methylvalerate and Methyl 4-methylvalerate as Food Flavoring Agents
In the dynamic landscape of food science and flavor chemistry, the selection of an appropriate flavoring agent is paramount to achieving the desired sensory profile in a final product. Among the vast array of flavor compounds, esters play a crucial role in imparting fruity and sweet notes. This guide provides an in-depth technical comparison of two such esters: ethyl 4-methylvalerate and mthis compound. This document is intended for researchers, scientists, and product development professionals, offering a comprehensive analysis of their respective efficacies as food flavoring agents, supported by exemplary experimental protocols for their evaluation.
Introduction: A Tale of Two Esters
This compound and mthis compound are structurally similar esters derived from 4-methylvaleric acid. The key difference lies in the alcohol moiety: an ethyl group in the former and a methyl group in the latter. This seemingly minor variation in their chemical structures can lead to significant differences in their organoleptic properties, volatility, and stability, thereby influencing their suitability for various food applications. While both are recognized for their fruity aroma profiles, a nuanced understanding of their individual characteristics is essential for targeted and effective flavor formulation.
Mthis compound is known for its pleasant fruity aroma with distinct hints of banana and pineapple, sometimes accompanied by cheese-like undertones[1][2][3][4][5][6]. Its taste at a concentration of 50 ppm is described as fruity, sweet, with notes of banana, pineapple, and apple, along with ripe candy nuances[2][4].
This compound , on the other hand, is generally characterized by a sweet, fruity aroma and is a known aroma component in red wine, certain liquors, and cashew apple juice[1][7][8]. It is valued for enhancing the sensory experience with its sweet and fruity notes in products like desserts and snacks[9].
This guide will delve into a comparative analysis of these two flavoring agents, exploring their chemical and physical properties, sensory profiles, and stability. Furthermore, it will provide detailed experimental protocols for conducting a rigorous comparative evaluation.
Chemical and Physical Properties: A Foundation for Application
The physical and chemical properties of a flavoring agent are critical determinants of its behavior in food systems, affecting its volatility, solubility, and stability. Below is a comparison of the key properties of this compound and mthis compound.
| Property | This compound | Mthis compound | Significance in Food Applications |
| Molecular Formula | C8H16O2[10][11] | C7H14O2[7][12] | The additional carbon in the ethyl ester results in a slightly higher molecular weight, which can influence volatility and sensory perception. |
| Molecular Weight | 144.21 g/mol [10][11] | 130.18 g/mol [7][12] | A higher molecular weight generally corresponds to a lower volatility and a higher boiling point. |
| Boiling Point | 159-160 °C[1][8] | 139-140 °C[7][12] | The higher boiling point of the ethyl ester suggests it may be more retentive in baked goods and other thermally processed foods. |
| Density | 0.868 g/mL at 20 °C[1][8] | 0.888 g/mL at 25 °C[7] | Density is an important parameter for quality control and for calculations in liquid formulations. |
| Solubility | Soluble in alcohol; sparingly soluble in water[13]. | Soluble in alcohol and most fixed oils; insoluble in water[12]. | Solubility characteristics determine the suitability of the flavoring agent for aqueous or lipid-based food systems. |
| CAS Number | 25415-67-2[10][11] | 2412-80-8[7][12] | A unique identifier for each chemical substance. |
| FEMA Number | 4343[8][13] | 2721[7][12] | The Flavor and Extract Manufacturers Association (FEMA) number indicates its status as "Generally Recognized as Safe" (GRAS) for use in food. |
The slightly higher molecular weight and boiling point of this compound suggest it may be less volatile than its methyl counterpart. This could translate to a more sustained flavor release in certain food matrices. Conversely, the higher volatility of mthis compound might provide a more immediate and impactful aroma upon consumption.
Sensory Profile: A Comparative Olfactory and Gustatory Analysis
While both esters are broadly categorized as "fruity," their detailed sensory profiles exhibit distinct nuances. The following table summarizes their reported organoleptic properties.
| Sensory Aspect | This compound | Mthis compound |
| Odor Description | Fruity aroma[1][7][8]. | Fruity, sweet, with notes of banana and pineapple, and cheese-like nuances[1][2][3][4][5][6]. |
| Taste Description | Sweet and fruity notes[9]. | At 50 ppm: Fruity, sweet, with banana, pineapple, and apple-like notes and ripe candy nuances[2][4]. |
| Reported Occurrences | Red wine, Chinese Moutai and Langjiu liquors, cashew apple juice[1][7][8]. | Found in various plants[1]. |
The flavor profile of mthis compound appears to be more specifically characterized in the available literature, with distinct banana and pineapple notes. This compound is described more generally as "fruity," though its presence in complex beverages like wine and liquor suggests a desirable and pleasant character.
Experimental Protocol: Sensory Panel Evaluation
To objectively compare the sensory efficacy of these two compounds, a trained sensory panel should be employed. The following protocol outlines a robust methodology for such an evaluation.
Objective: To determine and compare the odor and taste thresholds, and the descriptive sensory profiles of this compound and mthis compound.
Methodology:
-
Panelist Selection and Training: A panel of 10-12 individuals should be screened for their sensory acuity and trained in the principles of descriptive sensory analysis.
-
Threshold Determination:
-
Odor Threshold: A series of ascending concentrations of each compound in a neutral medium (e.g., deodorized water or mineral oil) will be presented to the panelists in a three-alternative forced-choice (3-AFC) test. The threshold is determined as the concentration at which a statistically significant portion of the panel can reliably detect a difference.
-
Taste Threshold: A similar 3-AFC test will be conducted with aqueous solutions of the compounds to determine their taste detection thresholds.
-
-
Descriptive Sensory Profiling:
-
Panelists will develop a consensus vocabulary to describe the aroma and flavor attributes of both compounds.
-
Samples of each compound at a supra-threshold concentration will be presented to the panelists, who will then rate the intensity of each descriptive attribute on a structured scale (e.g., a 15-cm line scale).
-
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) will be used to determine significant differences in the perceived intensities of the sensory attributes between the two compounds.
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Bridging the Gap: A Comparative Guide to Correlating Instrumental and Sensory Analysis of Ethyl 4-methylvalerate
In the nuanced world of flavor and fragrance, the ability to connect objective chemical measurements with subjective human perception is paramount. This guide provides an in-depth exploration of the correlation between instrumental analysis and sensory perception of Ethyl 4-methylvalerate, a key ester known for its characteristic fruity aroma.[1][2][3] For researchers, scientists, and professionals in drug development, understanding this relationship is crucial for everything from new product formulation to quality control and ensuring consumer acceptance.
This document moves beyond a simple listing of methods to offer a comprehensive framework, grounded in scientific expertise, for establishing a robust and self-validating system to correlate instrumental data with sensory experience.
The Sensory Profile of this compound: More Than Just "Fruity"
This compound is widely recognized for its pleasant, fruity aroma and is a valuable component in the flavor and fragrance industries.[1][2][3] While broadly categorized as "fruity," its sensory profile can encompass a range of notes including sweet, apple, and pineapple nuances.[4] The intensity and character of this perception are directly linked to its concentration, making the correlation with quantitative instrumental analysis a critical endeavor.
Instrumental Analysis: Quantifying the Aroma
To objectively measure the concentration of this compound in a given matrix, gas chromatography (GC) is the technique of choice. When coupled with different detectors, it provides complementary information essential for a complete analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Quantification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5] This method allows for the confident identification of this compound based on its unique mass spectrum and retention time, as well as its precise quantification.
Gas Chromatography-Olfactometry (GC-O): The Human Nose as a Detector
GC-O is a unique technique that uses a trained human assessor as a detector to determine which of the separated volatile compounds in a sample are odor-active.[6] This is particularly useful for complex mixtures where not all volatile compounds contribute to the overall aroma. For this compound, GC-O can confirm its contribution to the fruity aroma of a product and help determine its odor detection threshold.
Sensory Perception: The Human Experience
While instrumental analysis provides quantitative data, sensory evaluation is necessary to understand how humans perceive the aroma of this compound.
Descriptive Analysis: Building a Sensory Lexicon
Descriptive analysis is a method used to identify, describe, and quantify the sensory attributes of a product.[7] A trained sensory panel develops a lexicon of terms to describe the aroma profile of samples containing this compound at various concentrations. This allows for a detailed characterization of its fruity notes and any other contributing aromas.
Threshold Testing: Determining the Limits of Perception
Determining the odor detection threshold—the lowest concentration at which a substance can be detected—is a fundamental aspect of sensory analysis.[8] This is a critical data point for understanding the sensory impact of this compound in a product.
Experimental Protocol: A Step-by-Step Guide to Correlation
The following protocol outlines a comprehensive approach to correlating instrumental analysis with the sensory perception of this compound.
Sample Preparation
-
Prepare a series of standard solutions of this compound in a neutral solvent (e.g., mineral oil for olfactometry, or integrated into a simple food matrix like a sugar solution for sensory panel evaluation) at concentrations ranging from below the expected detection threshold to well above it.
Instrumental Analysis
-
GC-MS Analysis:
-
Inject an aliquot of each standard solution into the GC-MS system.
-
Develop a quantitative method by constructing a calibration curve based on the peak area of this compound versus its concentration.
-
Analyze the test samples to determine the precise concentration of this compound.
-
-
GC-O Analysis:
-
Inject an aliquot of each standard solution into the GC-O system.
-
Have a trained panelist sniff the effluent at the olfactometry port and record the retention time and aroma description for any detected odors.
-
This will confirm the aroma character of the this compound peak and help in determining its odor detection threshold.
-
Sensory Evaluation
-
Descriptive Analysis Panel:
-
Present the prepared samples to a trained sensory panel in a controlled environment.
-
Ask the panelists to rate the intensity of the "fruity" aroma and any other relevant descriptors on a structured scale (e.g., a 15-point intensity scale).
-
-
Threshold Determination:
-
Employ a forced-choice ascending concentration series method, such as the ASTM E679 standard, to determine the odor detection threshold of this compound.
-
Data Correlation
-
Compile the quantitative data from the GC-MS analysis and the intensity ratings from the sensory panel.
-
Use statistical methods, such as Pearson correlation or regression analysis, to determine the relationship between the concentration of this compound and the perceived intensity of its fruity aroma.[9]
Data Presentation: Visualizing the Correlation
The following table presents a hypothetical data set illustrating the correlation between the concentration of this compound and the mean sensory intensity rating for its "fruity" aroma.
| Concentration of this compound (ppm) | Mean "Fruity" Aroma Intensity (15-point scale) |
| 0.1 | 0.5 |
| 0.5 | 2.1 |
| 1.0 | 4.5 |
| 2.0 | 7.8 |
| 5.0 | 11.2 |
| 10.0 | 13.5 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship between the instrumental and sensory analyses.
Caption: Experimental workflow for correlating instrumental and sensory data.
Caption: Logical relationship between instrumental analysis and sensory perception.
Conclusion: A Unified Approach to Flavor Perception
The correlation of instrumental and sensory data is not merely an academic exercise; it is a critical tool for product development and quality assurance. By establishing a clear and quantifiable relationship between the concentration of this compound and its perceived aroma, researchers and developers can move from subjective descriptions to objective, data-driven decisions. This integrated approach, combining the precision of instrumental analysis with the invaluable insights of human sensory perception, provides a comprehensive understanding of this important flavor compound.
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The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 4-methyl valerate. Retrieved from [Link]
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- D'Acampora Zellner, B., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16758-16782.
- Ferreira, V., et al. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. OENO One, 57(2), 1-14.
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ResearchGate. (n.d.). ODOR THRESHOLDS (CALCULATED, EXPERIMENTAL, AND PUBLISHED VALUES) FOR... [Table]. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]
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-
Markes International. (n.d.). Aroma profiling and sensory analysis: the role of volatile organic compounds in foods. Retrieved from [Link]
- Csikor, Z., et al. (2018). Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character". Periodica Polytechnica Chemical Engineering, 62(4), 433-439.
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ResearchGate. (2018). Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character" of Wines: A Proposed Threshold. Retrieved from [Link]
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Zoecklein, B. W. (n.d.). SENSORY ANALYSIS Section 4. Methods of Sensory Evaluation. Retrieved from [Link]
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Comparative analysis of Ethyl 4-methylvalerate in different wine varieties
An Esteemed Researcher's Guide to Ethyl 2-hydroxy-4-methylpentanoate in Wine: A Comparative Analysis
Introduction: Defining a Key Aroma Compound in Wine
Within the vast orchestra of volatile molecules that constitute wine's aromatic profile, certain esters play a pivotal role in defining its character. One such molecule of significant interest is Ethyl 2-hydroxy-4-methylpentanoate , also known by its common name, ethyl leucate . This branched-chain ethyl ester is a critical contributor to the desirable fruity notes in many wines, particularly the aroma of "fresh blackberry" in red varieties[1].
It is important to clarify the nomenclature. While the broader class of branched-chain fatty acid ethyl esters is significant, this guide will focus specifically on ethyl 2-hydroxy-4-methylpentanoate due to the availability of detailed scientific literature regarding its concentration, sensory impact, and stereochemistry in wine. This compound serves as an excellent model for understanding the nuanced role of esters in wine quality.
This guide provides a comparative analysis of ethyl leucate across different wine types, details its biochemical origins, outlines a robust analytical methodology for its quantification, and explores the factors that influence its final concentration in the bottle.
Biochemical and Chemical Formation: From Fermentation to Aging
The journey of ethyl leucate begins during alcoholic fermentation, driven by the metabolic activity of yeast, primarily Saccharomyces cerevisiae. Its formation is intrinsically linked to the catabolism of the amino acid L-leucine.
-
Yeast Metabolism: Yeast utilizes L-leucine from the grape must as a nitrogen source. Through a series of enzymatic reactions known as the Ehrlich pathway, leucine is converted into its corresponding α-keto acid and subsequently into 2-hydroxy-4-methylpentanoic acid.
-
Esterification: This acid precursor then undergoes esterification with ethanol, which is abundant during fermentation. While this can occur through simple chemical equilibrium, it is largely facilitated by yeast enzymes.
Interestingly, the concentration of ethyl leucate and other branched-chain esters can continue to increase during wine aging. This is attributed to a slow chemical esterification process, where the relatively high concentration of the precursor acid and ethanol in the acidic wine matrix shifts the equilibrium toward ester formation over months or years[2]. This is in contrast to many straight-chain fatty acid ethyl esters, which tend to decrease over time due to hydrolysis[2].
Comparative Analysis: Red vs. White Wine Varieties
A key differentiator in the occurrence of ethyl leucate is not merely the grape variety, but the winemaking process—specifically, the presence or absence of grape skin contact during fermentation. This leads to a distinct and fascinating divergence between red and white wines, primarily concerning the compound's stereochemistry. Ethyl leucate exists as two enantiomers (mirror-image isomers): (R) and (S).
Analyses of dozens of commercial wines have revealed a consistent pattern:
-
White Wines: Generally, white wines contain only the (R)-enantiomer of ethyl leucate[3][4].
-
Red Wines: Red wines, in contrast, contain both (R) and (S) enantiomers [3][4]. In young red wines, the (R) form is dominant, with a typical R/S ratio of approximately 95:5. However, the proportion of the (S) form tends to increase with aging[3].
This stereochemical difference is critical because the two enantiomers have different sensory properties, which will be discussed later. The higher overall concentration of branched-chain ethyl esters in red wines is linked to the fermentation in the presence of grape skins, which can influence yeast metabolism and precursor availability[5].
| Wine Type | Enantiomeric Profile | Typical Total Concentration | Primary Contributor |
| Red Wines | Contains both (R) and (S) forms | ~400 µg/L[3][4][6] | Yeast Fermentation & Aging |
| White Wines | Contains almost exclusively the (R) form | Generally lower than reds | Yeast Fermentation |
Sensory Impact and Perception Thresholds
While often present at concentrations near or below its individual detection threshold, ethyl leucate significantly enhances the fruity character of wine through synergistic interactions with other aroma compounds[3][7]. It is a classic example of a compound whose importance belies its sheer quantity.
The olfactory threshold—the minimum concentration at which a compound can be detected—varies dramatically for ethyl leucate depending on its chemical environment (the matrix) and its stereochemistry.
| Compound Form | Olfactory Threshold (in Hydroalcoholic Solution) | Olfactory Threshold (in Dearomatized Red Wine) | Aroma Description |
| (R)-ethyl leucate | 126 µg/L[3][6] | - | Fruity, Blackberry |
| (S)-ethyl leucate | 55 µg/L[3][6] | - | Fruity, Blackberry |
| Mixture (95:5 R/S) | 51 µg/L[3][4] | 900 µg/L[1] | Fresh Blackberry |
Key Insights from Sensory Data:
-
Matrix Effect: The perception threshold is dramatically higher in a complex matrix like wine (900 µg/L) compared to a simple alcohol-water solution (51 µg/L). This underscores the necessity of evaluating aroma compounds within the context of the final product, as other wine components can suppress or mask individual aromas.
-
Synergistic Perception: The (S) enantiomer has a significantly lower threshold than the (R) form. The presence of even a small amount of the (S) form in red wines, combined with the (R) form, lowers the overall detection threshold to 51 µg/L in model solutions, indicating a synergistic effect where the mixture is more potent than the individual components would suggest[3][4].
-
Aroma Enhancement: Even at sub-threshold concentrations, adding ethyl leucate to wine aroma reconstitutions has been shown to enhance "blackberry" and "fresh fruit" descriptors[3][7]. This demonstrates its role as a crucial background note that elevates the entire fruity bouquet.
Standard Analytical Workflow: Quantification by HS-SPME-GC-MS
Accurate quantification of ethyl leucate in a complex matrix like wine requires a robust and sensitive analytical method. The industry standard is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). To differentiate the enantiomers, a chiral GC column is required.
Detailed Experimental Protocol
This protocol represents a validated approach for the quantification of ethyl 2-hydroxy-4-methylpentanoate enantiomers.
1. Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Causality: The vial size ensures a sufficient headspace-to-liquid ratio for efficient volatilization of analytes.
-
Add an appropriate internal standard (e.g., a deuterated version of the analyte or a structurally similar compound not present in wine, such as ethyl 2-hydroxyhexanoate).
-
Causality: The internal standard is crucial for accuracy. It corrects for variations in extraction efficiency and injection volume, making the method self-validating.
-
Add 1.5 g of sodium chloride (NaCl).
-
Causality: This is a "salting-out" step. The salt increases the ionic strength of the aqueous phase, decreasing the solubility of organic analytes like esters and promoting their partition into the headspace, thereby increasing method sensitivity.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Equilibrate the sample at 40°C for 5 minutes with agitation.
-
Causality: Heating and agitation facilitate the establishment of equilibrium between the liquid and headspace phases, ensuring reproducible extraction.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at 40°C.
-
Causality: This three-phase fiber is effective for trapping a broad range of volatile and semi-volatile compounds, including esters. The extraction time is optimized to ensure sufficient adsorption of the analyte for sensitive detection.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.
-
Causality: High temperature ensures complete transfer of analytes from the fiber to the GC column. Splitless mode is used for trace analysis to maximize the amount of analyte reaching the detector.
-
Column: Use a chiral capillary column (e.g., a cyclodextrin-based phase like Chiraldex G-TA) to separate the (R) and (S) enantiomers.
-
Causality: This is the most critical component for stereochemical analysis. The chiral stationary phase interacts differently with the two enantiomers, causing them to elute at different retention times.
-
Oven Program: A typical temperature program would be: start at 40°C, hold for 2 minutes, ramp to 220°C at 4°C/min, and hold for 5 minutes.
-
Causality: The temperature ramp separates compounds based on their boiling points and interaction with the stationary phase, ensuring a clean chromatogram.
-
Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for ethyl leucate (e.g., m/z 117, 88) and the internal standard.
-
Causality: SIM mode drastically increases sensitivity and selectivity compared to full scan mode by only monitoring specific mass fragments of the target analyte, filtering out noise from other matrix components.
4. Quantification:
-
Generate a calibration curve using a model wine solution spiked with known concentrations of both (R) and (S)-ethyl leucate and the internal standard.
-
Calculate the concentration in the wine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
Ethyl 2-hydroxy-4-methylpentanoate is a subtle yet powerful contributor to the aromatic quality of wine. Its impact is a function not only of its concentration but also its specific stereochemistry and its synergistic interplay with other volatile compounds. The comparative analysis reveals a clear and significant divergence between red and white wines, with red varieties containing both (R) and (S) enantiomers, leading to a lower perception threshold and a more complex aromatic profile that evolves with age.
Future research should aim to build a more granular database of concentrations across specific grape varieties (e.g., Merlot, Cabernet Sauvignon, Pinot Noir) under controlled fermentation conditions. Investigating the specific yeast strains and nitrogen conditions that favor the production of this desirable ester could provide winemakers with powerful tools to naturally enhance the fruity character and aging potential of their wines.
References
-
Saerens, S. M., Delvaux, F. R., Verstrepen, K. J., Van Nedervelde, L., Thevelein, J. M., & Delvaux, F. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 74(2), 454-461. [Link]
-
Lytra, S., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(7), 1761-1768. [Link]
-
ResearchGate. (n.d.). Enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine, a natural enhancer of fruity aroma. Request PDF. [Link]
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Falcao, A., Lytra, S., Darriet, P., & Barbe, J. C. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry, 132(1), 159-165. [Link]
-
Lytra, S., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 60(7), 1761-1768. [Link]
-
ResearchGate. (n.d.). Document Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Request PDF. [Link]
-
Antalick, G., Perello, M. C., & de Revel, G. (2014). Esters in Wines: New Insight through the Establishment of a Database of French Wines. American Journal of Enology and Viticulture, 65(3), 293-304. [Link]
-
Fretz, C., Durner, D., & Fischer, U. (2005). Formation Pathways of Ethyl Esters of Branched Short-Chain Fatty Acids during Wine Aging. Journal of Agricultural and Food Chemistry, 53(19), 7577-7583. [Link]
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A Comparative Benchmarking Guide to the Analytical Quantification of Ethyl 4-Methylvalerate
This guide provides a comprehensive overview and critical comparison of analytical methodologies for the quantitative analysis of Ethyl 4-methylvalerate. Designed for researchers, scientists, and professionals in drug development and quality control, this document delves into the nuances of method selection, experimental design, and data interpretation, grounded in fundamental physicochemical principles and validated experimental protocols.
Introduction: Understanding this compound
This compound (CAS No. 25415-67-2), also known as ethyl isocaproate, is an ethyl ester of 4-methylvaleric acid.[1][2] It is a volatile organic compound recognized for its characteristic fruity aroma, contributing to the sensory profiles of various foods and beverages, including wine, beer, and fermented products.[1][2] Accurate quantification of this compound is critical in flavor and fragrance analysis, quality control of food and beverage production, and potentially in monitoring fermentation processes.
The analytical approach to quantifying this compound is dictated by its physicochemical properties. With a boiling point of approximately 159-160 °C and a relatively non-polar nature, it is well-suited for analysis by Gas Chromatography (GC).[3] While High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, its application to small, volatile, and non-chromophoric molecules like this compound presents significant challenges. This guide will primarily focus on GC-based methodologies, which are the industry standard, and will also address the theoretical and practical limitations of HPLC for this particular analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25415-67-2 | [3] |
| Molecular Formula | C₈H₁₆O₂ | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| Boiling Point | 159-160 °C (lit.) | [3] |
| Density | 0.868 g/mL at 20 °C (lit.) | [3] |
| Appearance | Colorless liquid | |
| Odor | Fruity | |
| Solubility | Soluble in alcohol, sparingly soluble in water. |
Gas Chromatography (GC): The Method of Choice
Gas Chromatography is the most appropriate and widely used technique for the analysis of volatile compounds like this compound.[4][5][6] The choice between different GC configurations depends on the sample matrix, required sensitivity, and the desired level of confirmation.
GC with Flame Ionization Detection (GC-FID)
GC-FID is a robust and cost-effective technique for the quantification of organic compounds. The flame ionization detector exhibits a wide linear range and is highly sensitive to hydrocarbons.
This protocol is designed for the routine analysis of this compound in a relatively clean liquid matrix.
1. Sample Preparation:
- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Add 1 g of NaCl to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.
- Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate) to correct for variations in injection volume and instrument response.
- Immediately seal the vial with a PTFE-lined septum and crimp cap.
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | Agilent 8860 GC with FID or equivalent | A standard, reliable GC system. |
| Autosampler | Headspace autosampler | For automated and reproducible injection of the vapor phase. |
| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A polar stationary phase is ideal for resolving esters and other polar volatile compounds. |
| Oven Program | 40 °C (hold for 5 min), ramp at 5 °C/min to 220 °C (hold for 5 min) | A temperature gradient allows for the separation of a range of volatile compounds with different boiling points. |
| Injector | Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250 °C | Split injection is suitable for relatively high concentration analytes and prevents column overloading. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min | Inert carrier gas to transport the analytes through the column. |
| Detector | FID at 250 °C | A sensitive detector for organic compounds. |
| Headspace Sampler | Vial equilibration at 80 °C for 15 min | To ensure the volatile compounds reach equilibrium between the liquid and gas phases. |
| Loop fill time: 0.1 min; Injection time: 1.0 min | Optimized for efficient transfer of the headspace sample to the GC. |
3. Data Analysis:
- Quantify this compound using the internal standard method. The response factor of this compound relative to the internal standard is determined from a calibration curve prepared with standards of known concentrations.
Diagram 1: Headspace GC-FID Workflow
Caption: Workflow for Headspace GC-FID analysis.
GC with Mass Spectrometry (GC-MS)
For higher selectivity and confident identification, especially in complex matrices, GC coupled with a Mass Spectrometer (MS) is the preferred method.
The sample preparation and GC conditions are similar to the GC-FID method. The primary difference lies in the detector.
1. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | GC system coupled to a Mass Spectrometer | Provides mass spectral data for compound identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that generates reproducible mass spectra. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole is common for routine analysis, while TOF offers higher mass accuracy. |
| Scan Range | m/z 40-300 | A typical mass range for identifying small organic molecules. |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis | Full scan provides complete mass spectra for identification. SIM mode increases sensitivity by monitoring only specific ions of the target analyte. |
2. Data Analysis:
- Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a reference standard and by searching against a mass spectral library (e.g., NIST).
- Quantitative Analysis: In SIM mode, quantify by integrating the peak area of a characteristic ion of this compound and comparing it to a calibration curve.
Diagram 2: GC-MS Data Analysis Logic
Caption: Logical flow for GC-MS data analysis.
High-Performance Liquid Chromatography (HPLC): A Discussion of Applicability
While GC is the ideal technique, it is instructive to consider the potential application of HPLC and its inherent limitations for the analysis of this compound.
Theoretical Challenges
-
Lack of a Strong Chromophore: this compound does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[7] Detection would likely require working at low wavelengths (around 210 nm), where many solvents and impurities also absorb, leading to high background noise and poor sensitivity.
-
Volatility and Retention: The high volatility of this compound can lead to poor retention on typical reversed-phase columns (e.g., C18).[8] Achieving adequate retention would necessitate highly aqueous mobile phases, which can be problematic for column stability and may not be compatible with the sample solvent.
-
Alternative Detection: While detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can be used for non-UV active compounds, they are generally less sensitive than UV or FID and are not compatible with gradient elution, which would likely be required to separate this compound from other matrix components.
A Hypothetical HPLC-UV Method (for illustrative purposes)
To illustrate the principles, a hypothetical reversed-phase HPLC method is outlined below. It is crucial to note that this method would require extensive development and validation and is not a recommended starting point for routine analysis.
1. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC with a UV-Vis detector | |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | A common column for separating non-polar to moderately polar compounds. |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) | The organic modifier content would need to be optimized to achieve sufficient retention. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 210 nm | Detection at the lower end of the UV spectrum where the ester carbonyl group has some absorbance. |
| Injection Volume | 10 µL | A standard injection volume. |
2. Expected Challenges and Limitations:
- Poor sensitivity and high limit of detection.
- Potential for co-elution with other non-polar compounds in the sample matrix.
- Baseline instability due to the low detection wavelength.
Method Validation and Comparison
A critical aspect of any analytical method is its validation to ensure it is fit for its intended purpose. The following table summarizes key validation parameters and expected performance for the GC-FID and GC-MS methods.
Table 2: Comparison of Analytical Method Performance
| Parameter | GC-FID | GC-MS (SIM) | HPLC-UV (Hypothetical) |
| Specificity | Good, based on retention time. | Excellent, based on retention time and mass spectrum. | Poor to moderate, risk of co-elution. |
| Linearity (R²) | > 0.99 | > 0.99 | Likely > 0.98, but over a narrower range. |
| Accuracy (% Recovery) | 90-110% | 90-110% | Highly variable, likely lower and less consistent. |
| Precision (%RSD) | < 5% | < 5% | Likely > 10% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very low (pg/mL range) | High (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very low (pg/mL range) | High (µg/mL range) |
| Robustness | High | High | Low |
| Throughput | High | Moderate | Moderate |
| Cost | Lower | Higher | Moderate |
For guidance on method validation, refer to the ICH Q2(R1) guidelines or other relevant regulatory documents.[9]
Conclusion and Recommendations
Based on the physicochemical properties of this compound and a thorough review of analytical methodologies, Gas Chromatography is the unequivocally superior technique for its quantitative analysis.
-
For routine quality control and high-throughput analysis , where the sample matrix is relatively simple and the identity of the analyte is not , Headspace GC-FID offers an excellent combination of robustness, sensitivity, and cost-effectiveness.
-
For complex matrices, trace-level quantification, and unambiguous identification , Headspace GC-MS is the gold standard. The use of SIM mode provides exceptional sensitivity and selectivity.
While HPLC is a powerful tool for a wide range of analytes, its application to this compound is severely limited by challenges in detection and retention. The development of a reliable HPLC method would be a significant undertaking with a high probability of yielding a method with inferior performance compared to established GC techniques. Therefore, for researchers and scientists requiring accurate and reliable quantification of this compound, the focus should be on the optimization and validation of GC-based methods.
References
- Agilent Technologies. (2019).
- Mirela, C., & Horváth, T. (n.d.). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos.
- Restek Corporation. (n.d.).
- Drawell. (n.d.). 4 Key Differences Between GC and HPLC.
- Phenomenex. (2025).
- Lab Manager. (2025).
- Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5.
- Sigma-Aldrich. (n.d.).
- The Good Scents Company. (n.d.).
- Sigma-Aldrich. (n.d.).
- The Good Scents Company. (n.d.).
- Sudan Chemical. (n.d.).
- Element Lab Solutions. (n.d.). HPLC UV detection.
- SIELC Technologies. (n.d.).
- Sigma-Aldrich. (n.d.).
- The Good Scents Company. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-methylvalerate
Authored for the Laboratory Professional
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Ethyl 4-methylvalerate (CAS: 25415-67-2). As a valued compound in flavor, fragrance, and synthetic chemistry research, its handling and disposal demand a rigorous adherence to safety and environmental standards.[1][2] This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring that your disposal practices are not only compliant but also fundamentally safe.
Core Hazard Profile & Essential Safety Precautions
Understanding the intrinsic properties of this compound is the foundation of its safe management. It is a flammable liquid with a significant water hazard potential, and its toxicological profile is not fully characterized.[3][4][5][6] Therefore, a cautious and informed approach is mandatory.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Significance for Disposal |
|---|---|---|
| CAS Number | 25415-67-2[1][7] | Unique identifier for accurate waste profiling. |
| Molecular Formula | C₈H₁₆O₂[3][8] | |
| Appearance | Colorless to pale yellow liquid with a fruity odor[1][2][9] | Visual identification. |
| Flash Point | 43 °C (109.4 °F) - Closed Cup[3][6] | Flammable Liquid (GHS Category 3) . Dictates waste classification and requires storage away from ignition sources.[3][5] |
| Density | 0.868 g/mL at 20 °C[3][10] | Denser than some organic solvents but less dense than water. |
| Water Solubility | Immiscible/Slightly Soluble (356.7 mg/L)[5][9] | Do not dispose of down the drain. Will form a separate phase in aqueous waste streams. |
| Water Hazard Class | WGK 3 (Severe Hazard to Water)[3][6] | Poses a high risk to aquatic environments, making containment and proper disposal critical. |
| Incompatibilities | Strong oxidizing agents[5] | Critical for waste segregation. Never mix with oxidizers to prevent exothermic or explosive reactions. |
Immediate Protective Measures (PPE): Before handling this compound for use or disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Use nitrile gloves or other chemically resistant gloves. Ensure they are free of defects before use.
-
Respiratory Protection: All transfers and handling of open containers must be performed in a certified chemical fume hood.[4] If exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge (e.g., Type ABEK) is required.[3][4]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.
Waste Characterization and Segregation: The Causality of Compliance
Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical's characteristics determine if it is hazardous waste.[11]
-
Ignitability: With a flash point of 43°C, which is below the 60°C (140°F) threshold, this compound meets the ignitability characteristic (EPA Waste Code D001) .[5][12] This classification makes it a regulated hazardous waste.
-
Segregation: Due to its reactivity profile, this compound waste must be segregated. Collect it in a dedicated container for non-halogenated organic solvent waste . Never mix it with:
-
Strong oxidizing agents (e.g., nitric acid, perchlorates).[5]
-
Aqueous waste.
-
Halogenated organic waste.
-
Strong acids or bases.
-
Cross-contamination can lead to dangerous reactions and complicates the final disposal process, often increasing costs and regulatory burdens.
Step-by-Step Disposal and Decontamination Protocol
This protocol provides a self-validating system for the complete lifecycle of this compound waste in the laboratory, from generation to collection.
Waste Collection: Container Selection and Labeling
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a material chemically compatible with esters, such as glass or high-density polyethylene (HDPE). The container must have a secure, tight-fitting screw cap.[12][13]
-
Proper Labeling: The moment the first drop of waste enters the container, it must be labeled.[11] The label must include:
-
The words "HAZARDOUS WASTE "[12]
-
The full chemical name: "This compound "
-
The specific hazard(s): "Flammable Liquid "
-
The date accumulation started.
-
The name and location of the generating laboratory.
-
Transferring Liquid Waste
-
Work Area: Conduct all transfers inside a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.
-
Grounding: If transferring larger quantities (>4 L), use grounding and bonding straps to prevent the buildup of static electricity, a potential ignition source.
-
Transfer: Use a funnel to carefully pour the waste this compound into the labeled hazardous waste container. Avoid splashing.
-
Seal Container: Securely cap the waste container immediately after the transfer. A container should only be open when waste is actively being added.[13]
-
Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
Decontaminating Empty Containers
An "empty" container that held this compound is not safe for regular trash until properly decontaminated.
-
First Rinse: Rinse the container with a suitable solvent (e.g., ethanol or acetone). This first rinseate is considered hazardous waste and must be collected in your designated organic waste container.[13]
-
Subsequent Rinses: Perform two additional rinses. After the first rinse has been collected as hazardous waste, subsequent rinses may be permissible for drain disposal depending on local regulations, but the most prudent practice is to collect all rinses.
-
Final Disposal: Once triple-rinsed and fully air-dried in a fume hood, the container can be disposed of in the regular trash (glass recycling where available), and any hazard labels must be defaced.
Managing Spills and Contaminated Materials
-
Control Ignition Sources: Immediately remove any potential sources of ignition from the area.
-
Containment: Absorb small spills using a non-combustible, inert absorbent material such as vermiculite, perlite, or chemical-spill absorbent pads.[14]
-
Collection: Carefully scoop the absorbed material and contaminated debris (e.g., gloves) into a sealable container or heavy-duty plastic bag.
-
Disposal: Label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it for collection along with your liquid hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing different forms of this compound waste.
Sources
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Navigating the Safe Handling of Ethyl 4-methylvalerate: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Ethyl 4-methylvalerate, a flammable ester with a characteristic fruity aroma, requires a comprehensive understanding of its properties to mitigate risks effectively. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for this compound, ensuring a secure laboratory environment.
Understanding the Risks: The "Why" Behind the Precautions
This compound is classified as a flammable liquid, presenting a primary hazard of fire or explosion if not handled correctly.[1][2][3] Its vapors are heavier than air and can travel to an ignition source, leading to flashback.[4] Beyond its flammability, it can also cause skin and eye irritation upon contact.[5] Therefore, the selection and use of appropriate PPE are not merely procedural but a critical defense against these inherent risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or a face shield. | Protects against splashes and vapors that can cause eye irritation.[1][2] |
| Hands | Butyl rubber or Viton™ gloves. | Provides superior chemical resistance to esters compared to standard laboratory gloves like nitrile or latex.[1] |
| Body | Flame-resistant lab coat. | Protects against splashes and minimizes the risk of clothing ignition in case of a fire. |
| Respiratory | Use in a well-ventilated area or fume hood. A NIOSH-approved organic vapor respirator may be necessary for large quantities or inadequate ventilation. | Prevents inhalation of vapors, which can cause respiratory irritation.[6] |
The Critical Choice of Gloves: Beyond the Basics
While standard nitrile gloves are common in laboratories, they offer poor resistance to many esters, including this compound.[7] Permeation and degradation of the glove material can occur, leading to direct skin contact with the chemical. For this reason, butyl rubber or Viton™ gloves are the recommended choice due to their excellent resistance to esters.[1][8] Always inspect gloves for any signs of degradation before and during use.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safely handling this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and contaminated materials is a legal and ethical responsibility to protect the environment and public health.
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed waste container. The container should be compatible with flammable organic liquids.
-
Contaminated Solids: Dispose of contaminated items such as gloves, absorbent pads, and pipette tips in a separate, clearly labeled hazardous waste container.[9] Do not mix with general laboratory trash.
-
Empty Containers: "Empty" containers of this compound may still contain hazardous residues and vapors.[10] They should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous waste. Deface the label on the empty container before disposal as regular waste, or follow your institution's specific guidelines for empty chemical container disposal.
Decontamination of Laboratory Equipment:
Proper decontamination of equipment is crucial to prevent cross-contamination and ensure safety.
Caption: A step-by-step process for the decontamination of equipment used with this compound.
In Case of a Spill: Immediate Actions
In the event of a spill, your immediate response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation by opening fume hood sashes.
-
Control Ignition Sources: Eliminate all nearby ignition sources.
-
Containment: Use a spill kit with absorbent materials suitable for flammable liquids to contain the spill.[11]
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill using absorbent pads.
-
Disposal: Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area thoroughly.
By understanding the hazards associated with this compound and diligently following these safety and handling protocols, researchers can create a secure working environment that fosters both scientific advancement and personal well-being.
References
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]
-
Elan Chemical. (2018-09-26). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Valerate, 99% (GC). Retrieved from [Link]
-
OSHA Safety Manuals. (n.d.). Safe Handling of Flammable Liquids. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
UBC Safety & Risk Services. (2021-01). Flammable Liquid Spill Clean Up. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
FEMA. (2023-06-06). 3.1. Equipment Decontamination. Retrieved from [Link]
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UNSW Sydney. (2022-08-08). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
OSHA. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]
-
NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
Glove Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
Tasco-Safety.com. (n.d.). Work Gloves Chemical Glove Chart. Retrieved from [Link]
-
Unisafe Gloves. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Glove Company. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]
-
GloveNation. (2023-12-14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

